3,3-Dimethyl-1-pentyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3-dimethylpent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-7(3,4)6-2/h1H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIIKSQUHGGYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309249 | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-82-1 | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-Dimethyl-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20309249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-DIMETHYL-1-PENTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A5U8NFC43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Value of Steric Hindrance in a Terminal Alkyne
An In-Depth Technical Guide to 3,3-Dimethyl-1-pentyne (CAS 918-82-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This compound, also known as tert-butyl ethyl acetylene, is a terminal alkyne distinguished by the presence of a quaternary carbon atom adjacent to the triple bond. This structural feature, a neopentyl-like group, imparts significant steric hindrance, which profoundly influences its reactivity and makes it a valuable building block in organic synthesis. Unlike simpler terminal alkynes, the bulky tert-butyl group can direct reaction pathways, enhance selectivity, and improve the stability of certain intermediates and final products. This guide provides a comprehensive technical overview of its properties, spectral characteristics, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.
Physicochemical and Computed Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, purification, and safety considerations. The properties of this compound are summarized below.
| Property | Value | Unit | Source |
| CAS Number | 918-82-1 | - | [1][2] |
| Molecular Formula | C₇H₁₂ | - | [1][2] |
| Molecular Weight | 96.17 | g/mol | [1][3] |
| Boiling Point | 70 - 72 | °C | [1][4] |
| Melting Point | -88.73 (estimate) | °C | [1][4] |
| Density | 0.703 - 0.751 | g/cm³ | [1][4] |
| Refractive Index (n²⁰/D) | 1.3908 - 1.418 | - | [1][4] |
| Vapor Pressure | 132 | mmHg at 25°C | [1] |
| LogP (Octanol/Water) | 2.056 - 2.76 | - | [3][4] |
| SMILES | C#CC(C)(C)CC | - | [3][5] |
| InChIKey | KQIIKSQUHGGYCU-UHFFFAOYSA-N | - | [2][3] |
Spectroscopic Signature: A Guide to Characterization
Accurate characterization is critical for confirming the identity and purity of this compound. Its unique structure gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR are highly predictable.
-
¹H NMR Analysis: The proton spectrum is relatively simple and diagnostic. The terminal alkyne proton (≡C-H) is expected to appear as a singlet around δ 1.9-2.1 ppm. The ethyl group will present as a quartet (CH₂) around δ 1.5 ppm coupled to a triplet (CH₃) around δ 1.0 ppm. The two equivalent methyl groups attached to the quaternary carbon will appear as a sharp singlet integrating to six protons around δ 1.1 ppm.
-
¹³C NMR Analysis: The carbon spectrum is equally informative. The two sp-hybridized carbons of the alkyne are characteristic, with the terminal carbon (≡C-H) appearing around δ 68-72 ppm and the internal quaternary-adjacent carbon (C≡C) appearing further downfield around δ 88-92 ppm. The quaternary carbon itself will be found near δ 28-32 ppm. The remaining ethyl and methyl carbons will appear in the aliphatic region.
Table 2: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|
| ¹H NMR | ||
| ≡C-H | ~1.9 - 2.1 | s (1H) |
| -C(CH₃ )₂- | ~1.1 | s (6H) |
| -CH₂ -CH₃ | ~1.5 | q (2H) |
| -CH₂-CH₃ | ~1.0 | t (3H) |
| ¹³C NMR | ||
| ≡ C-H | ~68 - 72 | Terminal alkyne carbon |
| -C ≡ | ~88 - 92 | Internal alkyne carbon |
| -C (CH₃)₂- | ~28 - 32 | Quaternary carbon |
| -CH₂ -CH₃ | ~35 - 39 | Methylene carbon |
| -(CH₃ )₂- | ~26 - 30 | Gem-dimethyl carbons |
| -CH₂-CH₃ | ~8 - 12 | Terminal methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for rapidly confirming the presence of the key alkyne functional group.
-
≡C-H Stretch: A sharp, strong absorption band appearing in the range of 3300-3320 cm⁻¹. The presence of this peak is a definitive indicator of a terminal alkyne.
-
C≡C Stretch: A weaker absorption band located between 2100-2140 cm⁻¹. Its intensity is often diminished in symmetrically substituted alkynes, but it is typically observable in terminal alkynes like this one.
-
C-H Bends/Stretches: Strong absorptions below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can corroborate the proposed structure.
-
Molecular Ion (M⁺): The molecular ion peak will appear at m/z = 96.
-
Key Fragmentation: Due to the quaternary center, a prominent fragmentation pathway is the loss of an ethyl group ([M-29]⁺), leading to a stable tert-butyl-containing cation at m/z = 67. Another significant peak may arise from the loss of a methyl group ([M-15]⁺) at m/z = 81.
Synthesis and Purification Workflow
While commercially available, understanding the synthesis of this compound is instructive for appreciating its chemical lineage and potential impurities. A common and reliable laboratory-scale synthesis involves the reaction of an appropriate Grignard reagent with a protected propargyl species or direct alkynylation. A plausible route starts from 3,3-dimethyl-2-pentanone.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: Synthesis via Dehydrohalogenation
This protocol is a representative example based on established transformations of ketones to terminal alkynes.
-
Chlorination: To a cooled (0 °C) solution of 3,3-dimethyl-2-pentanone (1.0 eq) in a suitable inert solvent (e.g., CH₂Cl₂), slowly add phosphorus pentachloride (PCl₅, 1.1 eq) in portions. The reaction is exothermic and should be carefully controlled. Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC/GC-MS analysis indicates complete conversion to the gem-dichloride intermediate.
-
Reaction Quench: Carefully pour the reaction mixture over crushed ice and allow it to warm, ensuring the decomposition of any remaining PCl₅. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Solvent Removal: Remove the solvent under reduced pressure. The crude 2,2-dichloro-3,3-dimethylpentane should be used immediately in the next step without further purification.
-
Elimination: In a separate flask equipped with a mechanical stirrer and a distillation head, prepare a slurry of sodium amide (NaNH₂, 3.0 eq) in high-boiling mineral oil. Heat the mixture to 160-170 °C.
-
Addition & Distillation: Add the crude dichloride dropwise to the hot NaNH₂ slurry. The product, this compound, will form and distill out of the reaction mixture as it is formed due to its low boiling point (70-72 °C). Collect the distillate in a cooled receiving flask.
-
Final Purification: The collected distillate can be further purified by fractional distillation to yield the final product with high purity.
Causality Insight: The use of a strong base like sodium amide is essential to effect the double dehydrohalogenation. Performing the reaction in a high-boiling solvent and distilling the product as it forms (a Favorskii-type reaction) is a classic strategy to drive the equilibrium toward the desired alkyne and minimize side reactions.
Reactivity and Key Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne C-H bond and the carbon-carbon triple bond. The adjacent bulky group provides a unique steric environment that can be exploited for selective transformations.
Caption: Key reaction pathways of this compound.
-
Acetylide Formation and Nucleophilic Attack: The terminal proton is weakly acidic (pKa ≈ 25) and can be readily removed by strong bases like n-butyllithium or sodium amide to generate a potent carbon nucleophile.[6] This acetylide can then react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
-
Sonogashira Coupling: This is one of the most powerful applications for this reagent. In a reaction catalyzed by palladium and copper salts, this compound couples efficiently with aryl or vinyl halides.[6] This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures, such as those seen in the synthesis of the "NanoPutian" molecular figures.[7]
-
Hydration: The triple bond can be hydrated to form a ketone. Standard Markovnikov hydration using aqueous acid and a mercury catalyst will yield 3,3-dimethyl-2-pentanone.
-
Click Chemistry: As a terminal alkyne, it is a suitable partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring, a common and important scaffold in drug discovery.[8]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
-
GHS Hazards: The compound is classified as a highly flammable liquid and vapor (H225).[2] It may be fatal if swallowed and enters airways (H304) and causes skin and serious eye irritation (H315, H319).[2] It may also cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite the vapors.[9][10] Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. Cas 918-82-1,3,3-diMethylpent-1-yne | lookchem [lookchem.com]
- 2. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. NanoPutian - Wikipedia [en.wikipedia.org]
- 8. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3,3-Dimethyl-1-pentyne: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
3,3-Dimethyl-1-pentyne is a terminal alkyne of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural feature, a sterically demanding tert-pentyl group adjacent to the reactive acetylene moiety, imparts specific physicochemical properties that are highly valuable for the development of novel molecular architectures. This guide provides a comprehensive overview of its core properties, key chemical transformations, applications in drug discovery, and essential safety protocols. For researchers and drug development professionals, this compound serves as a versatile building block for introducing rigidity, lipophilicity, and metabolic stability into lead compounds.
Core Molecular and Physicochemical Properties
The fundamental identity and behavior of this compound are defined by its molecular structure and resulting physical characteristics. These properties are critical for predicting its reactivity, selecting appropriate reaction conditions, and understanding its potential role in modifying parent molecules.
Chemical Identity
A clear identification of the molecule is paramount for regulatory compliance, procurement, and literature searches.
| Identifier | Value |
| IUPAC Name | 3,3-dimethylpent-1-yne[1] |
| CAS Number | 918-82-1[1][2][3] |
| Molecular Formula | C₇H₁₂[1][2][3][4] |
| Molecular Weight | 96.17 g/mol [1][2][3][4] |
| Synonyms | tert-pentylethyne, 3,3-dimethylpentyne[2] |
Physicochemical Data
The physicochemical properties dictate the compound's behavior in various solvent systems and its handling requirements.
| Property | Value |
| Boiling Point | 72 °C at 760 mmHg[2] |
| Density | 0.751 g/cm³[2] |
| Melting Point | -88.73 °C (estimated)[2] |
| Refractive Index | 1.3908[2] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents.[5] |
Chemical Reactivity and Synthetic Protocols
The utility of this compound stems from the reactivity of its terminal alkyne C-H bond. This acidic proton can be readily removed by a strong base to generate a potent nucleophile, the corresponding acetylide, which is a cornerstone of carbon-carbon bond formation.[5]
The Sonogashira Coupling: A Key Transformation
One of the most powerful reactions involving terminal alkynes is the Sonogashira coupling. This palladium and copper co-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[5] This reaction is fundamental in medicinal chemistry for synthesizing complex molecular scaffolds from readily available precursors. The presence of the bulky tert-pentyl group can influence reaction kinetics and provides a lipophilic anchor in the final product.
Below is a diagram illustrating the generalized workflow for a Sonogashira coupling reaction, a critical process for leveraging this compound in synthesis.
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of an Aryl-Alkyne via Sonogashira Coupling
This protocol provides a self-validating methodology for the coupling of this compound with a representative aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 mmol, 0.10 equiv)
-
Triethylamine (Et₃N) (0.3 M solution in a suitable solvent like THF or DMF)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (19 mg).[5]
-
Solvent and Base Addition: Add triethylamine solution (3.3 mL).
-
Alkyne Addition: Slowly add this compound to the stirring reaction mixture via syringe.
-
Reaction Conditions: Heat the sealed flask to 50°C and stir overnight. The causality for heating is to provide sufficient activation energy to drive the catalytic cycle forward at an efficient rate.
-
Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure full consumption of the limiting aryl bromide.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base.
-
Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure aryl-alkyne product.
Applications in Drug Development and Research
The incorporation of alkynes into molecular structures is a well-established strategy in medicinal chemistry. Alkynes are present in several marketed drugs, including the antiretroviral agent Efavirenz and the antifungal Terbinafine.[6] this compound is a valuable reagent in this context for several reasons.
-
Scaffold Elaboration: As demonstrated by the Sonogashira reaction, it serves as a reliable handle for extending molecular frameworks, connecting different pharmacophoric elements with a rigid, linear linker.
-
Modulation of Physicochemical Properties: The tert-pentyl group is lipophilic, which can be used to enhance a drug candidate's ability to cross cell membranes. Its steric bulk can also shield adjacent functional groups from metabolic degradation or be used to probe steric requirements within a biological target's binding pocket.
-
Contribution to 3D Architectures: A major goal in modern drug discovery is the synthesis of three-dimensional molecules, which often exhibit improved efficacy and pharmacokinetic properties compared to flat aromatic compounds.[7] Terminal alkynes are key precursors for cycloaddition reactions and other transformations that build molecular complexity and three-dimensionality.
Safety, Handling, and Storage
Due to its chemical properties, this compound must be handled with appropriate caution.
GHS Hazard Identification
The compound is classified with several hazards that necessitate stringent safety measures.[1][8]
| Hazard Code | Description |
| H225 | Highly flammable liquid and vapor[1] |
| H304 | May be fatal if swallowed and enters airways[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9][10] The equipment used for transfer, including containers and receiving equipment, must be grounded and bonded to prevent static electricity discharge.[10][11] Use non-sparking tools.
-
Storage: Store in a designated flammables area in a tightly closed container.[10] The storage location should be cool and well-ventilated.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is more than a simple hydrocarbon; it is a specialized tool for the precise construction of complex organic molecules. Its combination of a reactive terminal alkyne and a sterically significant tert-pentyl group makes it a valuable asset for researchers in synthetic chemistry and drug discovery. A thorough understanding of its properties, reactivity, and safety requirements enables its effective and safe application in the laboratory, paving the way for the development of next-generation therapeutics.
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Alkyne - Wikipedia [en.wikipedia.org]
- 7. Rapid Synthesis of 3D Molecules for Drug Development | Technology Networks [technologynetworks.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-pentyne: Boiling Point and Density
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth examination of two critical physicochemical properties of 3,3-Dimethyl-1-pentyne (CAS No: 918-82-1)—its boiling point and density. As a terminal alkyne featuring a sterically demanding tert-butyl group, its physical behavior is of significant interest in synthetic chemistry, materials science, and pharmaceutical development. This guide moves beyond mere data reporting to explore the underlying structural determinants of these properties and provides robust, validated protocols for their experimental verification.
Core Physicochemical Data Summary
A consolidated overview of the essential properties of this compound is presented below. These values serve as a critical baseline for experimental design, safety assessments, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | 3,3-dimethylpent-1-yne | [1] |
| CAS Number | 918-82-1 | [1][2][3] |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][2][3] |
| Boiling Point | 72°C at 760 mmHg | [2][4] |
| Density | 0.751 g/cm³ | [2][4] |
| Vapor Pressure | 132 mmHg at 25°C | [4] |
| Melting Point | -88.73°C (estimated) | [2][4] |
Section 1: The Boiling Point of this compound
The boiling point is a fundamental physical constant that dictates the conditions required for distillation and purification and provides insight into the nature of intermolecular forces.
Theoretical Context: Structural Influence on Volatility
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][6] For nonpolar molecules like this compound, the primary intermolecular forces are London dispersion forces, which are influenced by molecular size, surface area, and polarizability.
-
Effect of the Alkyne Group: Compared to analogous alkanes and alkenes, alkynes often exhibit slightly higher boiling points. The concentration of electron density in the triple bond increases the molecule's polarizability, strengthening the transient dipole-induced dipole interactions.[7]
-
Effect of Branching: The structure of this compound features a quaternary carbon (a tert-butyl group) adjacent to the alkyne. This significant branching forces the molecule into a more compact, quasi-spherical shape. This geometry reduces the available surface area for intermolecular contact compared to a linear isomer like 1-heptyne. Consequently, the London dispersion forces are weaker, leading to a lower boiling point than might be expected for its molecular weight.
The experimentally observed boiling point of 72°C is a direct reflection of this structural trade-off between the polarizable alkyne moiety and the sterically hindered, compact molecular shape.[2][4]
Experimental Protocol: Boiling Point Determination via the Capillary Method
This method offers a reliable determination of boiling point with minimal sample volume, a critical advantage when working with novel or precious compounds. The principle relies on matching the sample's vapor pressure with the external atmospheric pressure.[6]
Methodology:
-
Apparatus Assembly:
-
Secure a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. The base of the test tube should align with the thermometer's bulb.
-
Seal one end of a glass capillary tube by heating it in a flame.
-
Place the sealed capillary tube into the test tube with the open end facing down.
-
-
Sample Preparation:
-
Add approximately 0.5 mL of this compound to the test tube, ensuring the liquid level is sufficient to submerge the inverted capillary tube.
-
-
Heating and Observation:
-
Immerse the entire assembly in a heating bath (e.g., mineral oil or a heating block).
-
Begin heating the bath at a controlled rate (2-3°C per minute).
-
As the temperature rises, air trapped in the capillary will expand and exit, visible as a slow stream of bubbles.
-
Upon approaching the boiling point, the sample's vapor will displace the remaining air, resulting in a rapid and continuous stream of bubbles emerging from the capillary tip.[5]
-
-
Boiling Point Identification:
-
Once a vigorous bubble stream is observed, turn off the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn up into the capillary tube. At this moment, the internal vapor pressure equals the external atmospheric pressure.
-
Record this temperature. For accuracy, repeat the measurement to ensure reproducibility.
-
Workflow Diagram: Boiling Point Determination
Caption: Workflow for Capillary Method Boiling Point Determination.
Section 2: The Density of this compound
Density (ρ) is an intrinsic property defined as mass per unit volume. It is essential for converting between mass and volume in experimental setups, for calculating reaction concentrations, and for fluid dynamics modeling.
Theoretical Context: Molecular Packing and Mass
The density of a liquid is primarily governed by two factors: the mass of the individual molecules and how efficiently they can pack together in a given volume. For this compound, the reported density is 0.751 g/cm³ .[2][4] This value is a function of its molecular weight (96.17 g/mol ) and the packing efficiency dictated by its branched structure. The tert-butyl group, while lowering the boiling point by reducing surface area interactions, creates intermolecular voids that can lead to less efficient packing compared to its linear isomers, influencing its overall density.
Experimental Protocol: Density Determination via Volumetric Flask
This gravimetric method is a straightforward and accurate way to determine the density of a liquid, relying on a calibrated volume and a precision balance.
Methodology:
-
Preparation and Calibration:
-
Select a clean, dry volumetric flask (e.g., 10 mL or 25 mL) with a stopper.
-
Accurately measure the mass of the empty, stoppered flask using an analytical balance. Record this as m₁.
-
-
Sample Measurement:
-
Carefully fill the volumetric flask with this compound at a known, constant temperature (e.g., 20°C) until the bottom of the meniscus aligns precisely with the calibration mark on the flask's neck.
-
Stopper the flask to prevent evaporation.
-
Measure the mass of the filled, stoppered flask. Record this as m₂.
-
-
Volume Confirmation (Optional but Recommended):
-
To confirm the precise volume of the flask (V), repeat the procedure using deionized water, for which the density at a given temperature is well-established.
-
-
Calculation:
-
Calculate the mass of the this compound sample: m_sample = m₂ - m₁.
-
Calculate the density (ρ) using the formula: ρ = m_sample / V_flask
-
Ensure the temperature at which the measurement was performed is reported alongside the density value.
-
Workflow Diagram: Density Determination
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1-Pentyne, 3,3-dimethyl- [webbook.nist.gov]
- 4. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Structural Elucidation and Chemical Profile of 3,3-Dimethyl-1-pentyne
This guide provides a comprehensive technical overview of 3,3-dimethyl-1-pentyne, a terminal alkyne of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structural formula, spectroscopic signature, synthesis, and reactivity of this compound, grounding all information in established chemical principles and authoritative data.
Core Molecular Structure and Identification
This compound, also known by its IUPAC name 3,3-dimethylpent-1-yne, is a hydrocarbon with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1] Its CAS Registry Number is 918-82-1. The structural framework is characterized by a five-carbon chain (pentyne) with a terminal triple bond between the first and second carbon atoms. The defining feature of this molecule is the presence of two methyl groups attached to the third carbon atom, creating a sterically hindered quaternary center.
Structural Representations
The connectivity of this compound can be visualized through several conventions, each offering a unique perspective on its molecular architecture.
-
Lewis Structure: This representation depicts all valence electrons, explicitly showing the carbon-carbon triple bond and the single bonds forming the hydrocarbon backbone.
-
Condensed Structural Formula: A more streamlined representation, the condensed formula is written as CH≡CC(CH₃)₂CH₂CH₃.
-
Skeletal (Line-Angle) Structure: This simplified notation is commonly used in organic chemistry, where carbon atoms are represented by vertices and hydrogen atoms attached to carbons are implied.
Caption: Skeletal structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | PubChem[1] |
| Molecular Weight | 96.17 g/mol | PubChem[1] |
| CAS Number | 918-82-1 | PubChem[1] |
| Boiling Point | ~72-87 °C at 760 mmHg | LookChem[2], ECHEMI[3] |
| Density | ~0.70-0.751 g/cm³ | ECHEMI[3], LookChem[2] |
| Refractive Index | ~1.3908-1.405 | LookChem[2], ECHEMI[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | ECHEMI[3] |
Spectroscopic Characterization for Structural Verification
The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data based on its molecular structure and data from analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals corresponding to the different types of protons in the molecule.
-
A singlet for the terminal alkyne proton (≡C-H).
-
A singlet for the six equivalent protons of the two methyl groups (-C(CH ₃)₂).
-
A quartet for the two protons of the methylene group (-CH ₂CH₃).
-
A triplet for the three protons of the terminal methyl group (-CH₂CH ₃).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display six signals, one for each unique carbon atom. The chemical shifts are influenced by the hybridization and local electronic environment. The presence of the quaternary carbon and the sp-hybridized carbons of the alkyne are characteristic features.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks are:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹, characteristic of the terminal alkyne C-H bond.
-
C≡C Stretch: An absorption of variable intensity in the range of 2100-2140 cm⁻¹, corresponding to the carbon-carbon triple bond.
-
C-H Stretch (sp³): Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the methyl and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern would likely involve the loss of alkyl groups, particularly the ethyl and methyl groups, leading to characteristic fragment ions.
Synthesis of this compound
A robust and widely applicable method for the synthesis of terminal alkynes like this compound is the alkylation of acetylene. This method involves the deprotonation of a smaller terminal alkyne followed by nucleophilic substitution with an appropriate alkyl halide.
Retrosynthetic Analysis and Proposed Synthesis
A logical retrosynthetic approach for this compound involves disconnecting the bond between the second and third carbon atoms, leading to an acetylide anion and a tertiary alkyl halide.
Caption: Retrosynthetic analysis of this compound.
Based on this analysis, a plausible synthetic route starts from acetylene. The first step is the alkylation of acetylene with an ethyl halide to form 1-butyne. Subsequent deprotonation of 1-butyne and reaction with a 2-halo-2-methylpropane would be challenging due to the steric hindrance of the tertiary halide, which would favor elimination over substitution. A more viable approach is the reaction of the acetylide of a suitable precursor with an ethyl halide.
Experimental Protocol: Alkylation of 3,3-Dimethyl-1-butyne Anion
A feasible synthesis involves the deprotonation of 3,3-dimethyl-1-butyne followed by alkylation with an ethyl halide.
Step 1: Deprotonation of 3,3-Dimethyl-1-butyne
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia.
-
Cool the flask to -33 °C (the boiling point of ammonia).
-
Slowly add a solution of 3,3-dimethyl-1-butyne in an anhydrous ether (e.g., diethyl ether or THF) to the stirred sodium amide solution.
-
Stir the reaction mixture for 1-2 hours to ensure complete formation of the sodium 3,3-dimethyl-1-butynide.
Step 2: Alkylation with Ethyl Bromide
-
To the solution of the acetylide anion, add ethyl bromide dropwise via the dropping funnel, maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the presence of the carbon-carbon triple bond. It undergoes various addition reactions characteristic of alkynes.
Hydrohalogenation
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C1) and the halogen atom adds to the more substituted carbon (C2). The initial addition results in a vinyl halide. With an excess of HX, a second addition occurs to form a geminal dihalide, with both halogen atoms on the second carbon.
Caption: Mechanism of hydrohalogenation of this compound.
Hydration
The acid-catalyzed hydration of this compound, typically in the presence of a mercuric sulfate catalyst, also follows Markovnikov's rule. The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form, yielding 3,3-dimethyl-2-pentanone.
Safety and Handling
This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed examination of the structural formula, spectroscopic properties, synthesis, and reactivity of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding and effective utilization of this versatile chemical building block.
References
Spectroscopic Analysis of 3,3-Dimethyl-1-pentyne: A Comprehensive Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic properties of 3,3-dimethyl-1-pentyne. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings and practical applications of key analytical techniques for the characterization of this terminal alkyne. We will examine its signature features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into spectral interpretation and experimental considerations.
Introduction
This compound (C₇H₁₂) is a terminal alkyne with a unique structural arrangement, featuring a quaternary carbon adjacent to the carbon-carbon triple bond. This structure gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization. Understanding these spectral features is crucial for researchers working with this and similar molecules in various fields, including organic synthesis and materials science. This guide will serve as a detailed reference for the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to be relatively simple and highly informative.
Theoretical Considerations
The chemical shift of a proton is influenced by the local electronic environment. In terminal alkynes, the acetylenic proton (H-C≡C) experiences a unique magnetic anisotropy effect. The circulation of π-electrons in the triple bond generates a magnetic field that opposes the applied external magnetic field in the region of the acetylenic proton. This shielding effect results in an upfield chemical shift compared to vinylic protons in alkenes.[1] The protons on the alkyl portion of the molecule will resonate in the typical upfield region, with their chemical shifts influenced by the electronegativity of nearby atoms and steric effects.
Predicted ¹H NMR Spectrum of this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (Acetylenic H) | ~1.8 - 2.5 | Singlet (s) | 1H |
| H-4 (Methylene, -CH₂-) | ~1.5 | Quartet (q) | 2H |
| H-5 (Methyl, -CH₃) | ~1.0 | Triplet (t) | 3H |
| C-3 Methyls (-C(CH₃)₂-) | ~1.2 | Singlet (s) | 6H |
Causality behind Predictions:
-
Acetylenic Proton (H-1): The predicted chemical shift of around 1.8-2.5 ppm is characteristic of a terminal alkyne proton, which is shielded by the triple bond's magnetic anisotropy.[1][2] It appears as a singlet because there are no adjacent protons to couple with.
-
Methylene Protons (H-4): These protons are adjacent to a methyl group (H-5), and therefore will be split into a quartet by the three neighboring protons (n+1 rule, where n=3). Their chemical shift is in the typical alkyl region.
-
Methyl Protons (H-5): These protons are adjacent to a methylene group (H-4) and will be split into a triplet by the two neighboring protons (n+1 rule, where n=2).
-
C-3 Methyl Protons: The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and have no adjacent protons, resulting in a sharp singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for good resolution.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees to ensure quantitative integration.
-
Set the relaxation delay to at least 5 times the longest T₁ of the protons to allow for full relaxation between scans.
-
-
Data Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Theoretical Considerations
The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached groups. The sp-hybridized carbons of the alkyne functional group resonate in a characteristic downfield region, but not as far downfield as sp² carbons of alkenes due to the same magnetic anisotropy effect that shields the acetylenic proton.[3] Quaternary carbons generally show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.
Predicted ¹³C NMR Spectrum of this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (≡CH) | ~65 - 75 |
| C-2 (C≡C) | ~85 - 95 |
| C-3 (Quaternary C) | ~30 - 40 |
| C-4 (-CH₂-) | ~30 - 40 |
| C-5 (-CH₃) | ~8 - 15 |
| C-3 Methyls (-C(CH₃)₂) | ~25 - 35 |
Causality behind Predictions:
-
Alkynyl Carbons (C-1 and C-2): The sp-hybridized carbons of the terminal alkyne appear in the characteristic range of 65-95 ppm.[4][5] The carbon bearing the proton (C-1) is typically more shielded (upfield) than the substituted carbon (C-2).
-
Quaternary Carbon (C-3): This sp³-hybridized carbon will appear in the aliphatic region, and its signal is expected to be of lower intensity.
-
Alkyl Carbons (C-4, C-5, and C-3 Methyls): These sp³-hybridized carbons resonate in the upfield region of the spectrum, with their specific shifts determined by their substitution pattern.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Instrument Setup:
-
Use a broadband probe to decouple protons from the carbon nuclei.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Acquisition: Acquire a larger number of scans than for ¹H NMR to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon and to benefit from the NOE.
-
Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and calibration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical Considerations
Terminal alkynes exhibit two characteristic vibrational modes that are highly diagnostic in an IR spectrum: the C≡C triple bond stretch and the ≡C-H stretch. The C≡C stretch appears in a region where few other functional groups absorb, making it a reliable indicator.[6] The ≡C-H stretch is a sharp, strong absorption at a higher frequency.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3300 | Strong, Sharp |
| C-H (sp³) Stretch | ~2850-3000 | Strong |
| C≡C Stretch | ~2100-2140 | Weak to Medium |
| C-H Bend | ~1365-1470 | Medium |
Causality behind Predictions:
-
≡C-H Stretch: The bond between an sp-hybridized carbon and a hydrogen is strong and stiff, resulting in a high-frequency stretching vibration around 3300 cm⁻¹.[6][7]
-
C-H (sp³) Stretch: The C-H bonds of the alkyl groups will show strong absorptions just below 3000 cm⁻¹.
-
C≡C Stretch: The carbon-carbon triple bond stretch occurs in the range of 2100-2260 cm⁻¹.[6][7] For terminal alkynes, this peak is typically of weak to medium intensity.
-
C-H Bend: The bending vibrations of the methyl and methylene groups appear in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder or the solvent.
-
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Theoretical Considerations
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation of alkynes often involves cleavage of the C-C bond alpha to the triple bond, leading to the formation of a stable propargyl cation.[8] For terminal alkynes, the loss of the acetylenic hydrogen is also a common fragmentation pathway.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 96, corresponding to the molecular weight of C₇H₁₂.
-
Key Fragmentation Peaks:
-
m/z = 81 (M-15): Loss of a methyl group (-CH₃).
-
m/z = 67 (M-29): Loss of an ethyl group (-CH₂CH₃). This is expected to be a major fragment due to the formation of a stable tertiary carbocation adjacent to the alkyne.
-
m/z = 95 (M-1): Loss of the terminal acetylenic hydrogen atom.[8] This is a characteristic fragmentation for terminal alkynes.
-
m/z = 41: Propargyl cation ([C₃H₃]⁺) or related fragments.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.
Logical Workflow for Spectroscopic Analysis
References
- 1. 3-Methyl-1-pentyn-3-ol(77-75-8) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Pentyne, 3,3-dimethyl- [webbook.nist.gov]
- 3. Pentane, 3,3-dimethyl- [webbook.nist.gov]
- 4. 3,3-Dimethylpent-1-ene | C7H14 | CID 18852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-DIMETHYL-1-PENTENE(3404-73-7) 13C NMR spectrum [chemicalbook.com]
- 8. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,3-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the interpretation of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of molecular structure elucidation. This guide is crafted to provide a detailed analysis of the ¹H NMR spectrum of 3,3-Dimethyl-1-pentyne, moving beyond a superficial overview to offer insights grounded in the fundamental principles of NMR spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral features of this molecule, enabling confident identification and characterization in complex research and development settings. Our approach emphasizes not just the "what" but the "why" of the spectrum, fostering a deeper appreciation of the relationship between molecular structure and NMR data.
Molecular Structure and Proton Environments
To understand the ¹H NMR spectrum of this compound, we must first examine its molecular structure and identify the distinct proton environments. The structure is as follows:
A careful analysis reveals four unique sets of protons, which we will designate as follows for the purpose of this guide:
-
H_a : The single acetylenic proton directly attached to the sp-hybridized carbon of the alkyne.
-
H_b : The two protons of the methylene group (-CH₂-).
-
H_c : The three protons of the terminal methyl group (-CH₃) of the ethyl substituent.
-
H_d : The six protons of the two equivalent methyl groups attached to the quaternary carbon.
The presence of these four distinct proton environments leads us to predict four unique signals in the ¹H NMR spectrum.
Theoretical ¹H NMR Spectrum Analysis
In the absence of a publicly available high-resolution experimental spectrum, we will construct a detailed theoretical analysis based on established principles of chemical shifts and spin-spin coupling. This predictive approach provides a robust framework for interpreting an experimental spectrum when it becomes available.
Chemical Shift Predictions
The chemical shift (δ) of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to resonance at a lower chemical shift (upfield).
-
H_a (Acetylenic Proton): The acetylenic proton is attached to an sp-hybridized carbon. The magnetic anisotropy of the carbon-carbon triple bond creates a shielding cone along the axis of the bond. This shielding effect typically causes acetylenic protons to resonate in the range of δ 2.0-3.0 ppm .
-
H_b (Methylene Protons): These protons are on an sp³-hybridized carbon adjacent to a quaternary carbon. Their chemical shift will be influenced by the neighboring methyl group. We can predict their resonance to be in the typical alkane region, likely around δ 1.3-1.6 ppm .
-
H_c (Terminal Methyl Protons): These protons are part of an ethyl group and are adjacent to a methylene group. They are expected to resonate at a lower chemical shift than the methylene protons, typically in the range of δ 0.9-1.1 ppm .
-
H_d (Gem-Dimethyl Protons): These six protons are on two equivalent methyl groups attached to a quaternary carbon. Due to the symmetry, they will produce a single signal. Their chemical environment is similar to that of other alkyl groups, and their resonance is predicted to be around δ 1.1-1.3 ppm .
Predicted Multiplicity (Splitting Patterns)
Spin-spin coupling, the interaction between non-equivalent protons on adjacent carbons, leads to the splitting of NMR signals into multiplets. The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.
-
H_a (Acetylenic Proton): This proton has no adjacent protons, so it will appear as a singlet (s) .
-
H_b (Methylene Protons): These two protons are adjacent to the three protons of the terminal methyl group (H_c). Therefore, their signal will be split into a quartet (q) (n+1 = 3+1 = 4).
-
H_c (Terminal Methyl Protons): These three protons are adjacent to the two protons of the methylene group (H_b). Their signal will be split into a triplet (t) (n+1 = 2+1 = 3).
-
H_d (Gem-Dimethyl Protons): These six protons are attached to a quaternary carbon, which has no protons. Therefore, they will appear as a singlet (s) .
Predicted Integration
The integrated area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. For this compound, the expected integration ratio would be:
H_a : H_b : H_c : H_d = 1 : 2 : 3 : 6
Summary of Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H_a | 2.0 - 3.0 | Singlet (s) | 1H |
| H_b | 1.3 - 1.6 | Quartet (q) | 2H |
| H_c | 0.9 - 1.1 | Triplet (t) | 3H |
| H_d | 1.1 - 1.3 | Singlet (s) | 6H |
Visualizing the Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the different proton environments.
Caption: Molecular structure of this compound with proton environments labeled.
Experimental Considerations and Protocol
For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice for non-polar compounds like this compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.
NMR Spectrometer Setup
-
Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution of coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for ¹H NMR.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to ensure all signals are captured.
-
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be properly phased to ensure all peaks are in the absorptive mode and the baseline is flat.
-
Referencing: The chemical shift scale is calibrated by setting the TMS signal to δ 0.00 ppm.
-
Integration: The integral of each signal is measured to determine the relative number of protons.
-
Peak Picking and Analysis: The chemical shift and multiplicity of each signal are determined. Coupling constants (J-values) for the quartet and triplet can be measured from the splitting pattern.
Potential Impurities and Their Spectral Signatures
In a real-world scenario, the ¹H NMR spectrum may contain signals from impurities. These could arise from the synthesis of this compound or from residual solvents. Common laboratory solvents have well-documented chemical shifts and can be readily identified. For example, residual acetone would appear as a singlet around δ 2.17 ppm, and dichloromethane as a singlet around δ 5.32 ppm in CDCl₃.
Conclusion
This guide provides a comprehensive theoretical framework for the analysis of the ¹H NMR spectrum of this compound. By understanding the underlying principles of chemical shifts, spin-spin coupling, and integration, researchers can confidently predict and interpret the spectrum of this molecule. While an experimental spectrum is the ultimate confirmation, this detailed predictive analysis serves as an invaluable tool for structural elucidation and quality control in a scientific and industrial setting. The provided experimental protocol offers a standardized approach to obtaining a high-quality spectrum for verification.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,3-Dimethyl-1-pentyne
This guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3,3-dimethyl-1-pentyne. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the 13C NMR spectrum of this sterically hindered terminal alkyne. By examining the electronic and structural factors that influence chemical shifts, this paper offers a comprehensive understanding of the molecule's spectroscopic signature.
Introduction: The Structural Significance of this compound and the Power of 13C NMR
This compound is a fascinating molecule for spectroscopic analysis due to the presence of a bulky tert-butyl group adjacent to a terminal alkyne. This unique structural arrangement creates a distinct electronic environment for each carbon atom, making 13C NMR an invaluable tool for its characterization. 13C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being highly sensitive to its local electronic environment.[1] Factors such as hybridization, substitution, and steric effects all play a crucial role in determining these shifts.[2][3]
This guide will explore the predicted 13C NMR spectrum of this compound, providing a thorough explanation for the chemical shift of each carbon atom. In the absence of a publicly available experimental spectrum, this analysis is based on established principles of 13C NMR, data from analogous compounds, and predictive models.
Predicted 13C NMR Chemical Shifts of this compound
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on data from structurally related compounds and known substituent effects.
| Carbon Atom | Structure | Hybridization | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 (≡CH) | ≡CH | sp | ~68-72 | Terminal alkyne carbon, deshielded by the triple bond but shielded relative to the internal alkyne carbon. |
| C2 (C≡) | -C≡ | sp | ~88-92 | Internal alkyne carbon, deshielded by the adjacent quaternary carbon and the triple bond. |
| C3 (-C(CH₃)₂) | -C(CH₃)₂- | sp³ | ~28-32 | Quaternary carbon, deshielded by three adjacent carbons. |
| C4 (-CH₂) | -CH₂- | sp³ | ~38-42 | Methylene carbon, deshielded by the adjacent quaternary carbon. |
| C5 (-CH₃) | -CH₃ | sp³ | ~8-12 | Terminal methyl carbon of the ethyl group, shielded. |
| C6, C7 (-C(CH₃)₂) | -CH₃ | sp³ | ~28-32 | Methyl carbons of the tert-butyl group, equivalent due to free rotation. |
Molecular Structure and Carbon Numbering:
Caption: Structure of this compound with carbon numbering.
Detailed Analysis of Chemical Shifts
The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom:
-
C1 and C2 (Alkyne Carbons): The sp-hybridized carbons of the alkyne group typically resonate in the range of 65-90 ppm.[2] The terminal carbon (C1) is expected to be more shielded (appear at a lower ppm value) than the internal carbon (C2). This is due to the anisotropic effects of the triple bond's cylindrical electron cloud.[4] The internal alkyne carbon (C2) is further deshielded by its attachment to the quaternary carbon (C3).
-
C3 (Quaternary Carbon): This sp³-hybridized carbon is bonded to four other carbon atoms, leading to a significant deshielding effect. Its chemical shift is predicted to be in the typical range for quaternary carbons in alkanes. The steric hindrance from the bulky tert-butyl group may also influence its chemical environment.
-
C4 (Methylene Carbon): The chemical shift of the methylene carbon is influenced by its proximity to the quaternary carbon. The electron-withdrawing inductive effect of the quaternary center deshields C4.
-
C5 (Methyl Carbon of Ethyl Group): As a terminal methyl group in an alkyl chain, C5 is expected to be the most shielded of the sp³ carbons, appearing at the lowest chemical shift (highest field).
-
C6 and C7 (Methyl Carbons of Tert-butyl Group): These two methyl carbons are chemically equivalent due to the free rotation around the C3-C(CH₃)₂ bond. They will therefore produce a single, more intense signal in the 13C NMR spectrum. Their chemical shift is slightly downfield compared to a typical primary methyl group due to the overall substitution pattern of the molecule.
Experimental Protocol for 13C NMR Spectrum Acquisition
To obtain an experimental 13C NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for 13C NMR as it provides a deuterium lock signal and its own carbon signal (a triplet at ~77 ppm) can be used as an internal reference.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbon (C3) which has a longer relaxation time.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Experimental Workflow:
Caption: Workflow for acquiring a 13C NMR spectrum.
The Role of Computational Chemistry in Predicting 13C NMR Shifts
In the absence of experimental data, computational methods have become increasingly reliable for predicting NMR chemical shifts.[5] Techniques such as Density Functional Theory (DFT) can calculate the isotropic shielding constants of each nucleus, which can then be converted to chemical shifts.[6] Machine learning models, trained on large databases of experimental and calculated spectra, also offer rapid and accurate predictions.[7] For a molecule like this compound, these computational approaches can provide a high degree of confidence in the predicted spectrum and aid in the interpretation of experimental results once they are obtained.
Conclusion
This technical guide has provided a comprehensive analysis of the predicted 13C NMR chemical shifts of this compound. By understanding the interplay of hybridization, inductive effects, and steric factors, researchers can confidently interpret the 13C NMR spectrum of this and similar sterically hindered alkynes. The detailed experimental protocol and discussion of computational methods further equip scientists with the tools necessary for accurate structural elucidation. As a self-validating system, the principles outlined herein can be applied to a wide range of organic molecules, reinforcing the indispensable role of 13C NMR in modern chemical research.
References
- 1. 3,3-DIMETHYL-1-PENTENE(3404-73-7) 13C NMR [m.chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Mass spectrometry fragmentation of 3,3-Dimethyl-1-pentyne
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethyl-1-pentyne
Abstract
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound (C₇H₁₂). As a molecule featuring both a terminal alkyne and a sterically hindered quaternary carbon center, its fragmentation is governed by the formation of highly stable carbocation intermediates. This document elucidates the primary cleavage mechanisms, predicts the resultant mass spectrum, and offers a foundational framework for interpreting the spectra of similarly structured compounds. The analysis is grounded in the fundamental principles of gas-phase ion chemistry, emphasizing the causal relationships between molecular structure and fragmentation patterns.
Introduction: Structural Features and Ionization
This compound is a seven-carbon alkyne with a molecular weight of 96.17 g/mol .[1] Its structure is characterized by a neopentyl-like framework attached to an acetylene moiety. The key features influencing its mass spectrometric behavior are the quaternary carbon at position 3, which is bonded to two methyl groups and an ethyl group, and the terminal triple bond.
Under electron ionization (EI) conditions, typically at 70 eV, a high-energy electron is ejected from the molecule, forming an energetically unstable molecular ion radical cation, [M]⁺•.[2][3] The ionization is most likely to occur by removing one of the π-electrons from the alkyne or a σ-electron from a C-C bond, initiating a cascade of fragmentation events.
Molecular Formula : C₇H₁₂[1][4] Molecular Weight : 96.17 Da Structure :
Predicted Fragmentation Pathways
The fragmentation of the this compound molecular ion ([C₇H₁₂]⁺•, m/z 96) is dominated by cleavages that yield the most stable carbocations. The presence of the quaternary carbon center is the primary driver for the major fragmentation routes.
Pathway A: α-Cleavage - Loss of Alkyl Radicals
Alpha-cleavage involves the scission of a carbon-carbon bond adjacent to the quaternary center. This process is highly favorable as it leads to the formation of stable tertiary carbocations.[5]
-
Loss of a Methyl Radical (•CH₃): The cleavage of a C-C bond between the quaternary carbon and one of the methyl groups results in the loss of a methyl radical (mass = 15 Da). This is a classic fragmentation pathway for molecules containing a tert-butyl or similar quaternary group.[6][7] This pathway generates a highly stable tertiary carbocation at m/z 81 . Due to the high stability of the resulting ion, this peak is expected to be very intense.
[C₇H₁₂]⁺• → [C₆H₉]⁺ + •CH₃ (m/z 96) (m/z 81)
-
Loss of an Ethyl Radical (•C₂H₅): Alternatively, cleavage of the bond between the quaternary carbon and the ethyl group leads to the expulsion of an ethyl radical (mass = 29 Da). This also produces a stable tertiary carbocation, albeit a different one, at m/z 67 . The general principle in mass spectrometry is that the loss of the largest possible alkyl radical is often a favored pathway.
[C₇H₁₂]⁺• → [C₅H₇]⁺ + •C₂H₅ (m/z 96) (m/z 67)
Pathway B: C₂-C₃ Bond Cleavage - Formation of the Base Peak
A highly significant fragmentation pathway involves the cleavage of the bond between C-2 (the acetylenic carbon) and C-3 (the quaternary carbon). This cleavage is driven by the formation of the exceptionally stable tert-butyl cation.
-
Formation of tert-Butyl Cation ([C₄H₉]⁺): This cleavage results in the formation of the tert-butyl cation at m/z 57 and a neutral propargyl radical (•C₃H₃). The extraordinary stability of the tertiary tert-butyl carbocation makes this fragmentation highly efficient.[5] Consequently, the peak at m/z 57 is predicted to be the base peak (the most abundant ion) in the mass spectrum.
[C₇H₁₂]⁺• → [C₄H₉]⁺ + •C₃H₃ (m/z 96) (m/z 57)
Pathway C: Secondary Fragmentation and Alkyne-Specific Ions
Further fragmentation of primary ions or alternative cleavages can lead to smaller, characteristic ions.
-
Formation of Propargyl Cation ([C₃H₃]⁺): The propargyl cation at m/z 39 is a common and diagnostic fragment for terminal alkynes. It can be formed through various rearrangement and cleavage pathways.
Summary of Predicted Mass Spectrum Data
The following table summarizes the key ions predicted to appear in the EI mass spectrum of this compound.
| m/z | Proposed Ion Formula | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 96 | [C₇H₁₂]⁺• | Molecular Ion | Electron Ionization | Low to Medium |
| 81 | [C₆H₉]⁺ | [(CH₃)₂(C₂H₅)C]⁺ | Loss of •CH₃ (α-cleavage) | High |
| 67 | [C₅H₇]⁺ | [(CH₃)₂(HC≡C)C]⁺ | Loss of •C₂H₅ (α-cleavage) | Medium to High |
| 57 | [C₄H₉]⁺ | [(CH₃)₃C]⁺ | Loss of •C₃H₃ (tert-Butyl formation) | Very High (Base Peak) |
| 41 | [C₃H₅]⁺ | Allyl Cation | Rearrangement/loss from larger fragments | Medium |
| 39 | [C₃H₃]⁺ | Propargyl Cation | Characteristic alkyne fragmentation | Medium |
Visualization of Fragmentation Cascade
The logical flow of the primary fragmentation events from the molecular ion is depicted in the following diagram.
Caption: Predicted EI fragmentation pathways of this compound.
Standard Operating Protocol: EI-MS Analysis
To ensure the generation of a reproducible and accurate mass spectrum for this compound, the following experimental protocol should be followed. This protocol represents a self-validating system for the analysis of volatile, non-polar organic compounds.
Objective: To acquire the electron ionization mass spectrum of a high-purity sample of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC Column suitable for volatile hydrocarbons (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~100 ppm) in a high-volatility, high-purity solvent such as hexane or dichloromethane.
-
-
Instrument Calibration & Tuning:
-
Perform a standard instrument tune using a calibration compound (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy and resolution across the desired mass range (e.g., m/z 35-300).
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (to avoid column overloading)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 2 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan
-
Mass Range: m/z 35-300
-
Solvent Delay: 2-3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Acquisition & Analysis:
-
Inject the prepared sample and initiate the GC-MS run.
-
Once the run is complete, identify the chromatographic peak corresponding to this compound.
-
Generate the mass spectrum by averaging the scans across the chromatographic peak and performing a background subtraction using data from the baseline near the peak.
-
Analyze the resulting spectrum, identifying the molecular ion and the major fragment ions. Compare the observed pattern to the predicted pathways outlined in this guide.
-
Conclusion
The EI mass spectrum of this compound is predicted to be dominated by fragmentation pathways that are dictated by the formation of stable carbocations. The key diagnostic features are an intense base peak at m/z 57 , corresponding to the highly stable tert-butyl cation, and a significant peak at m/z 81 resulting from the loss of a methyl radical. The presence of these ions, along with a detectable molecular ion at m/z 96 and other fragments like m/z 67, provides a unique fingerprint for the confident identification of this molecule and serves as a model for understanding the fragmentation of other sterically hindered alkynes.
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thiele.ruc.dk [thiele.ruc.dk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. PubChemLite - this compound (C7H12) [pubchemlite.lcsb.uni.lu]
- 5. youtube.com [youtube.com]
- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of 3,3-Dimethyl-1-pentyne
Introduction: Defining the Molecule
3,3-Dimethyl-1-pentyne (CAS No. 918-82-1) is a terminal alkyne characterized by a sterically hindered quaternary carbon center adjacent to the triple bond.[1] Its unique structure, featuring a tert-pentyl group attached to an acetylene moiety, imparts specific physical and chemical properties that are of interest in various research domains, including organic synthesis and materials science. The presence of the terminal alkyne provides a reactive handle for transformations such as C-C bond formation, hydrosilylation, and polymerization, while the bulky alkyl group influences its reactivity, solubility, and bulk physical properties. This guide provides a comprehensive overview of its key physical characteristics, the analytical methods for its identification, and essential safety protocols for its handling, grounded in established scientific principles.
Core Physical and Chemical Properties
The physical state and behavior of this compound are dictated by its molecular structure and the resulting intermolecular forces. As a non-polar hydrocarbon, its interactions are dominated by weak van der Waals forces, leading to a relatively low boiling point and insolubility in water. The key quantitative physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| Boiling Point | ~72 °C at 760 mmHg | [PubChem] |
| Density | ~0.751 g/cm³ | [PubChem] |
| IUPAC Name | 3,3-dimethylpent-1-yne | [1] |
| CAS Number | 918-82-1 | [1] |
Workflow for Physicochemical Characterization
The determination and verification of a chemical's physical properties follow a logical and systematic workflow. This process ensures the identity and purity of the substance before its use in further applications.
Caption: Workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle. While extensive experimental spectra for this specific compound are not widely published, its structure allows for reliable prediction of its spectral features based on well-established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The predicted spectra are based on the molecule's five distinct electronic environments for carbon and hydrogen.
Caption: Structure of this compound with annotated predicted NMR shifts.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.
-
The acetylenic proton (Hₐ) should appear as a sharp singlet around ~1.9 ppm . Its uniqueness and lack of adjacent protons lead to the singlet multiplicity.
-
The two protons of the ethyl group's methylene (Hₑ) are predicted to be a quartet around ~1.5 ppm , split by the three protons of the adjacent methyl group.
-
The six protons of the two geminal methyl groups (Hբ) are chemically equivalent and should appear as a strong singlet around ~1.1 ppm .
-
The three protons of the ethyl group's methyl (Hₔ) are expected to be a triplet around ~1.0 ppm , split by the two protons of the adjacent methylene group.
-
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, as two methyl carbons are equivalent.
-
Alkynyl Carbons (C₁, C₂): The terminal, proton-bearing alkyne carbon (C₁) is expected around ~89 ppm , while the quaternary alkyne carbon (C₂) should appear further upfield around ~68 ppm .
-
Quaternary Carbon (C₃): The sp³-hybridized quaternary carbon, bonded to four other carbons, is predicted at ~28 ppm .
-
Ethyl Group Carbons (C₄, C₅): The methylene carbon (C₄) is expected around ~37 ppm , and the terminal methyl carbon (C₅) around ~9 ppm .
-
Gem-Dimethyl Carbons (C₆): The two equivalent methyl carbons attached to the quaternary center are predicted to have a chemical shift near ~28 ppm , potentially overlapping with the quaternary carbon signal.
-
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃), which dissolves the analyte and has a known, non-interfering residual solvent peak.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[2] The rationale for using TMS is its chemical inertness and its 12 equivalent protons, which produce a single, sharp signal that does not overlap with most analyte signals.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Analysis: Insert the tube into the NMR spectrometer's spinner turbine, place it in the magnet, and acquire the spectrum according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most diagnostic peaks are associated with the alkyne group.[3]
-
≡C-H Stretch: A sharp, strong absorption band is expected at approximately 3300 cm⁻¹ . This peak is highly characteristic of a terminal alkyne C-H bond.
-
C≡C Stretch: A weaker absorption band is anticipated in the range of 2100-2140 cm⁻¹ . Its intensity is reduced due to the non-polar nature of the triple bond in this symmetric environment.
-
sp³ C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range, corresponding to the stretching vibrations of the methyl and methylene groups.[4]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular ion peak should appear at an m/z (mass-to-charge ratio) of 96 , corresponding to the molecular weight of C₇H₁₂.[5] This peak may be of low intensity due to the propensity of branched alkanes and alkynes to fragment readily.[6]
-
Major Fragments: Fragmentation is expected to occur via cleavage of the C-C bonds adjacent to the quaternary carbon, as this leads to the formation of a stable tertiary carbocation.
-
Loss of an ethyl group (-CH₂CH₃, 29 Da): A prominent peak is expected at m/z 67 . This corresponds to the [M-29]⁺ fragment, a stable tert-butyl-substituted propargyl cation.
-
Loss of a methyl group (-CH₃, 15 Da): A peak at m/z 81 ([M-15]⁺) is also possible.
-
Synthesis Pathway: Acetylide Alkylation
This compound can be synthesized via the alkylation of an acetylide anion. This classic Sₙ2 reaction is a powerful method for forming C-C bonds.[7] The key challenge in this specific synthesis is that the required electrophile would be a tertiary alkyl halide, which strongly favors elimination over substitution.[8] A more viable, though less direct, conceptual pathway involves building the quaternary center on a pre-formed alkyne. However, a representative protocol based on the standard alkylation approach is described below for illustrative purposes.
Protocol: Representative Synthesis via Acetylide Alkylation Disclaimer: This is a representative protocol. Tertiary halides are prone to elimination. Actual laboratory execution would require significant optimization to favor the desired substitution product.
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium amide (NaNH₂) is suspended in an anhydrous solvent like liquid ammonia or THF. Acetylene gas is bubbled through the suspension to form the sodium acetylide salt. The pKa of acetylene (~25) is low enough to be deprotonated by NaNH₂ (the pKa of NH₃ is ~38).[9]
-
Alkylation: The appropriate tertiary alkyl halide, 2-bromo-2-methylbutane, dissolved in an anhydrous solvent, is added dropwise to the stirred acetylide suspension at low temperature (e.g., -78 °C) to minimize the competing E2 elimination reaction.[10]
-
Reaction Quench: After the reaction is complete, it is carefully quenched by the slow addition of a proton source, such as saturated aqueous ammonium chloride solution.
-
Workup & Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄). The crude product is then purified by fractional distillation to isolate the this compound.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification: [1]
-
H225: Highly flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage Recommendations:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Ignition Sources: This is a highly flammable liquid. Keep it away from all sources of ignition, including open flames, hot plates, and sparks. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[13]
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste. Do not pour down the drain.[13]
Conclusion
This compound is a structurally distinct terminal alkyne whose physical properties are a direct consequence of its molecular architecture. Its characterization relies on a suite of standard analytical techniques, with NMR, IR, and MS providing a detailed "fingerprint" for its identification. Understanding these physical characteristics, along with proper synthesis and safety protocols, is essential for its effective and safe utilization in research and development.
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - this compound (C7H12) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Safe Handling and Use of 3,3-Dimethyl-1-pentyne
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3,3-Dimethyl-1-pentyne (CAS No. 918-82-1). The protocols and recommendations herein are synthesized from authoritative safety data and are designed to foster a self-validating system of safety in the laboratory environment.
Section 1: Compound Profile and Physicochemical Properties
This compound is a terminal alkyne, a class of unsaturated hydrocarbons valuable in organic synthesis for their ability to participate in a variety of coupling and addition reactions.[1] Its unique structure, featuring a sterically hindered tert-butyl group adjacent to the triple bond, makes it a useful building block for constructing complex organic molecules and pharmaceutical compounds.[1][2] However, its physical properties necessitate stringent safety controls. It is a colorless, highly flammable liquid with a characteristic sharp, pungent odor.[1]
A summary of its key properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 918-82-1 | [3] |
| Molecular Formula | C₇H₁₂ | [1][3] |
| Molecular Weight | 96.17 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~70-72 °C | [1][4] |
| Density | ~0.703 - 0.751 g/cm³ | [1][4] |
| Vapor Pressure | 132 mmHg at 25°C | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents. | [5] |
Section 2: Comprehensive Hazard Assessment
The primary risks associated with this compound stem from its high flammability and its potential to cause significant health effects upon exposure. A thorough understanding of these hazards is the foundation of safe laboratory practice.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[3]:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor. |
| Aspiration Hazard | H304 | Danger | May be fatal if swallowed and enters airways. |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation. |
Elucidation of Core Hazards
-
Flammability (H225): The compound's low boiling point and high vapor pressure mean that it readily forms explosive mixtures with air at room temperature.[6] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[6][7]
-
Aspiration Toxicity (H304): This is a critical and potentially lethal hazard. If the liquid is swallowed, it can be accidentally drawn into the lungs (aspirated), leading to severe chemical pneumonitis, which can be fatal.[3][8][9]
-
Causality: The low viscosity and surface tension of the liquid allow it to easily enter the trachea during ingestion or subsequent vomiting. This is why inducing vomiting after ingestion is strictly contraindicated.[8]
-
-
Irritation (H315, H319, H335): The compound is a known irritant to the skin, eyes, and respiratory system.[3] Prolonged or repeated contact can lead to dermatitis. Vapors can irritate the mucous membranes of the nose, throat, and lungs, causing coughing and shortness of breath.[3][7]
Caption: GHS Hazard profile for this compound.
Section 3: Proactive Safety Systems: Engineering Controls & PPE
The management of risks associated with this compound relies on a systematic application of the hierarchy of controls. This prioritizes the use of engineering and administrative controls to minimize hazard exposure, with Personal Protective Equipment (PPE) serving as the final barrier.
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls (Primary Defense)
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation hazards.[6][7] The fume hood provides sufficient air exchange to keep vapor concentrations below exposure limits.
-
Ignition Source Control: All potential ignition sources must be eliminated from the work area. This includes using explosion-proof and spark-proof equipment (e.g., stir plates, vacuum pumps).[6][8]
-
Static Electricity Prevention: To prevent ignition of vapors by static discharge, all metal equipment, including storage containers and reaction vessels, must be properly grounded and bonded during transfer operations.[6][7][8][10]
Personal Protective Equipment (PPE) (Final Barrier)
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[6] A face shield should also be worn when handling larger quantities or when there is a significant splash risk.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[6][7] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.
-
Respiratory Protection: A NIOSH-approved vapor respirator should be used if engineering controls are insufficient or during emergency situations.[6] Respirator use must comply with a formal respiratory protection program.
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for ensuring safety. The following procedures should be incorporated into laboratory-specific SOPs.
Protocol for General Handling and Dispensing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources. Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class B: CO₂, dry chemical).
-
PPE Donning: Don all required PPE as specified in Section 3.2.
-
Grounding: If transferring from a metal container, ensure the source and receiving containers are properly grounded and bonded.
-
Dispensing: Use only non-sparking tools for opening containers.[6][8] Dispense the required amount slowly to minimize splashing and vapor generation.
-
Closure: Securely close the container immediately after dispensing.[7]
-
Cleanup: Clean any minor drips within the fume hood using an inert absorbent material.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.
Protocol for Storage
-
Receiving: Upon receipt, inspect the container for damage.
-
Location: Store the container in a designated, well-ventilated flammables storage cabinet or refrigerator.[6][8][10] The storage area should be segregated from incompatible materials, particularly strong oxidizing agents.[6][10]
-
Conditions: Keep the container tightly closed to prevent vapor escape.[6] Some suppliers recommend refrigeration and storage under an inert atmosphere to maintain product quality.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.
Protocol for Waste Disposal
-
Classification: All waste containing this compound, including contaminated absorbents and empty containers, is classified as hazardous waste.[8]
-
Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: Empty containers retain product residue and vapors and are dangerous.[7][8] They must be handled as hazardous waste and should not be cut, drilled, or exposed to heat or ignition sources.[7]
-
Disposal: Arrange for disposal through a certified hazardous waste management company, in strict accordance with all federal, state, and local regulations.[6]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately.[10] Flush the skin with copious amounts of water for at least 15 minutes.[8] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. [8] This is critical due to the aspiration hazard. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[8]
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate vicinity. For large spills, evacuate the area and contact emergency services.
-
Control Vapors & Ignition: Remove all sources of ignition and ensure adequate ventilation.[6][8] A vapor-suppressing foam may be used for large spills.[6]
-
Containment: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[6][7]
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[6][8]
Fire Response
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[10] Water may be ineffective at extinguishing the fire but can be used as a spray to cool fire-exposed containers.[6][7]
-
Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10] Containers may explode when heated, and thermal decomposition can produce irritating and toxic gases like carbon monoxide and carbon dioxide.[6][7][10]
References
- 1. Cas 918-82-1,3,3-diMethylpent-1-yne | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 3,3-Dimethyl-1-butyne(917-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
The Advent of Inaccessible Alkynes: A Technical Guide to the Discovery and History of Sterically Hindered Acetylenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthetic evolution, and burgeoning applications of sterically hindered alkynes. These molecules, once considered theoretical impossibilities due to immense steric strain, have emerged as critical building blocks in modern chemistry. We will traverse the historical landscape, from early theoretical considerations and synthetic failures to the landmark synthesis of di-tert-butylacetylene. The guide will then detail the development of robust synthetic methodologies that have made these compounds accessible, including the Corey-Fuchs reaction, the Fritsch-Buttenberg-Wiechell rearrangement, and modern cross-coupling strategies. Emphasis is placed on the unique chemical and physical properties imparted by steric hindrance and how these are exploited in drug discovery to enhance pharmacokinetic profiles and in materials science to construct novel polymers and supramolecular architectures. Detailed experimental protocols and characterization data for a representative sterically hindered alkyne are provided to offer practical insights for researchers in the field.
Introduction: Overcoming the Strain of Linearity
The alkyne functional group, with its linear geometry dictated by sp-hybridized carbon atoms, is a cornerstone of organic synthesis. However, when flanked by bulky substituents, this linearity is distorted, leading to significant ring strain and unusual reactivity. These "sterically hindered" or "strained" alkynes were long considered chemical curiosities, exceptionally challenging to synthesize and isolate. The successful conquest of these synthetic mountains has not only expanded the toolkit of organic chemists but has also unveiled a class of molecules with remarkable properties and diverse applications. This guide delves into the history of this fascinating journey, from conceptualization to practical application.
The Historical Quest: From Theory to the First Isable Hindered Alkyne
The notion of sterically hindered alkynes existed in the realm of theoretical chemistry long before their successful synthesis. Early attempts to construct such molecules using classical elimination reactions were largely unsuccessful. The steric bulk of the substituents would prevent the necessary anti-periplanar geometry for E2 elimination, leading to alternative, undesired reaction pathways.
A monumental breakthrough occurred in 1963 when Föhlisch and Psaar reported the first synthesis of an isolable, highly hindered alkyne: di-tert-butylacetylene .[1] Their innovative approach circumvented the limitations of traditional elimination reactions. They utilized the thermal decomposition of the sodium salt of 3,3-dimethyl-2-butanone tosylhydrazone. This reaction proceeds through a carbene intermediate, which then rearranges to form the alkyne, a pathway that is not constrained by the geometric requirements of concerted elimination reactions. The successful isolation of di-tert-butylacetylene provided the first tangible proof that these highly strained molecules could indeed exist, opening the floodgates for further exploration in this area.
Expanding the Synthetic Arsenal: Key Methodologies for Hindered Alkyne Synthesis
The pioneering work of Föhlisch and Psaar ignited a quest for more general and versatile methods to access sterically hindered alkynes. Over the subsequent decades, several powerful synthetic strategies have emerged.
The Corey-Fuchs Reaction
Developed in 1972, the Corey-Fuchs reaction provides a reliable two-step method for the conversion of aldehydes into terminal alkynes. The first step involves the reaction of an aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene. In the second step, treatment with a strong base, typically n-butyllithium, effects a Fritsch-Buttenberg-Wiechell rearrangement to yield the terminal alkyne. This method is particularly valuable as the resulting terminal alkyne can be further functionalized.
Caption: The Corey-Fuchs reaction workflow.
The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement
The FBW rearrangement is a powerful method for the synthesis of 1,2-diaryl- or 1,2-dialkylacetylenes from 1,1-dihalo-2,2-diarylethenes or 1,1-dihalo-2,2-dialkylethenes upon treatment with a strong base. The reaction proceeds through the formation of a vinylidene carbene intermediate, which then undergoes a 1,2-migration of one of the aryl or alkyl groups to form the alkyne. This rearrangement is particularly useful for the synthesis of symmetrically and unsymmetrically substituted internal alkynes.
Modern Era: The Power of Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of sterically hindered alkynes, offering unparalleled scope and functional group tolerance. The Sonogashira coupling , in particular, has become a go-to method. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. By carefully selecting ligands and reaction conditions, even highly hindered substrates can be coupled efficiently.
[Image of the Sonogashira coupling reaction between 1-ethynyl-2,6-diisopropylbenzene and 1-iodo-2,6-diisopropylbenzene to form 1,2-bis(2,6-diisopropylphenyl)acetylene]
References
An In-Depth Technical Guide to the Electronic Properties of the Ethynyl Group in 3,3-Dimethyl-1-pentyne
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The terminal ethynyl group is a cornerstone of modern organic synthesis, prized for its unique electronic properties and versatile reactivity. In 3,3-dimethyl-1-pentyne, the ethynyl moiety is directly influenced by a sterically demanding and electronically donating tert-pentyl group. This guide provides a comprehensive exploration of the electronic landscape of the ethynyl group within this specific molecular context. We will delve into the interplay of sp-hybridization and the inductive effects of the adjacent quaternary center, and how these factors manifest in the molecule's acidity, spectroscopic signatures, and reactivity. This document serves as a technical resource, offering not only theoretical explanations but also practical experimental protocols for the characterization and utilization of this compound in a research and development setting.
Introduction: The Significance of the Ethynyl Group in a Sterically Encumbered Environment
The carbon-carbon triple bond, or alkyne, is a functional group of immense importance in organic chemistry, participating in a wide array of transformations including additions, cycloadditions, and coupling reactions. Terminal alkynes, characterized by a hydrogen atom directly attached to an sp-hybridized carbon, possess a unique set of electronic properties that distinguish them from their internal counterparts and other hydrocarbon functionalities. The high degree of s-character in the sp-hybridized orbitals leads to increased electronegativity of the carbon atom and, consequently, a notable acidity of the terminal proton (pKa ≈ 25), a feature not observed in alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[1][2]
This compound (CAS No. 918-82-1) presents an interesting case study where the intrinsic electronic properties of the ethynyl group are modulated by the presence of a bulky tert-pentyl substituent.[3][4][5][6] This guide will dissect the electronic characteristics of the ethynyl group in this specific molecule, providing a detailed understanding for researchers leveraging this and similar building blocks in complex molecule synthesis, particularly in the realm of medicinal chemistry where the alkyne moiety is a valuable pharmacophore.
The Electronic Structure of the Ethynyl Group: A Tale of Hybridization and Inductive Effects
The electronic properties of the ethynyl group in this compound are primarily governed by two key factors: the sp-hybridization of the acetylenic carbons and the electronic influence of the adjacent 3,3-dimethylpropyl (tert-pentyl) group.
The Dominance of sp-Hybridization and its Impact on Acidity
The two carbon atoms of the ethynyl group are sp-hybridized, meaning each carbon has two sp hybrid orbitals and two unhybridized p orbitals. One sp orbital from each carbon overlaps to form a strong σ-bond, while the remaining sp orbital on the terminal carbon forms a σ-bond with the hydrogen atom. The two pairs of p orbitals on each carbon atom overlap to form two perpendicular π-bonds, creating a cylindrical region of high electron density around the C-C σ-bond.
This sp-hybridization imparts a 50% s-character to the orbitals, significantly more than the 33% in sp²-hybridized carbons (alkenes) and 25% in sp³-hybridized carbons (alkanes).[2] Since s-orbitals are closer to the nucleus and hold electrons more tightly than p-orbitals, the increased s-character makes the sp-hybridized carbon of the ethynyl group more electronegative. This enhanced electronegativity polarizes the C-H bond, making the acetylenic proton more acidic. Upon deprotonation with a strong base, the resulting acetylide anion is stabilized by the placement of the lone pair in an sp-orbital with high s-character, holding the negative charge closer to the positive nucleus.[1][2]
The Modulating Influence of the Tert-Pentyl Group: Inductive and Steric Effects
The 3,3-dimethylpropyl group, attached to the ethynyl moiety, exerts both electronic and steric effects.
-
Inductive Effect: Alkyl groups are generally considered to be electron-donating through an inductive (+I) effect. This effect arises from the polarization of σ-bonds, pushing electron density towards the more electronegative sp-hybridized carbon of the alkyne. This electron-donating effect would be expected to slightly destabilize the resulting acetylide anion upon deprotonation, potentially making this compound marginally less acidic than acetylene. However, this effect is generally considered to be modest for alkyl groups.
-
Steric Hindrance: The bulky tert-pentyl group creates significant steric congestion around the ethynyl group. This steric hindrance can influence the accessibility of the terminal proton to a base, potentially affecting the kinetics of deprotonation.[7][8] For synthetic applications, the choice of base and reaction conditions may need to be optimized to overcome this steric barrier.
Spectroscopic Characterization of the Ethynyl Group in this compound
The unique electronic environment of the ethynyl group gives rise to characteristic signals in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are indispensable tools for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The acetylenic proton of a terminal alkyne is a key diagnostic signal. Due to the magnetic anisotropy of the π-system, which generates a shielding cone along the axis of the triple bond, the acetylenic proton resonates at a relatively upfield chemical shift compared to vinylic or aromatic protons, typically in the range of δ 2-3 ppm.
¹³C NMR Spectroscopy: The sp-hybridized carbons of the ethynyl group also have characteristic chemical shifts. The terminal, protonated carbon (C1) typically appears in the range of δ 65-90 ppm, while the internal, substituted carbon (C2) is found slightly more downfield, from δ 70-95 ppm.
Predicted NMR Data for this compound:
While a fully assigned experimental spectrum is not available, we can predict the approximate chemical shifts and multiplicities based on the structure and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~2.0 - 2.3 | s | - |
| C-1 | - | - | ~68 - 72 |
| C-2 | - | - | ~88 - 92 |
| C-3 | - | - | ~30 - 35 |
| -C(CH₃)₂ | ~1.1 - 1.3 | s | ~28 - 32 |
| -CH₂-CH₃ | ~1.4 - 1.6 | q | ~35 - 40 |
| -CH₂-CH₃ | ~0.9 - 1.1 | t | ~8 - 12 |
Experimental Protocol: Acquiring and Analyzing NMR Spectra of this compound
I. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
II. ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 45° or 90° pulse angle, a spectral width of ~12 ppm, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
III. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 128-1024) will be necessary due to the low natural abundance of ¹³C.
IV. Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons and carbons in the molecule.
-
For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Diagram: NMR Analysis Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the presence of the ethynyl group through its characteristic vibrational modes.
-
≡C-H Stretch: Terminal alkynes exhibit a sharp, strong absorption band corresponding to the stretching of the C-H bond. This peak typically appears in the region of 3330-3270 cm⁻¹.[9] Its sharpness is a key feature that distinguishes it from the broad O-H stretching bands of alcohols.
-
C≡C Stretch: The carbon-carbon triple bond stretch gives rise to an absorption in the range of 2260-2100 cm⁻¹.[9] The intensity of this peak is variable; in symmetrical internal alkynes, it can be very weak or absent due to a lack of a change in dipole moment during the vibration. In terminal alkynes like this compound, it is typically a sharp, but weak to medium intensity peak.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum of this compound
I. Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
II. Sample Analysis:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
If the instrument has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
III. Data Interpretation:
-
Identify the characteristic absorption bands for the ethynyl group: the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2150 cm⁻¹.
-
Identify the absorption bands for the alkyl portions of the molecule, primarily the C-H stretching vibrations just below 3000 cm⁻¹.
-
Compare the obtained spectrum with a reference spectrum if available.
Reactivity of the Ethynyl Group: A Gateway to Molecular Complexity
The electronic properties of the ethynyl group in this compound dictate its reactivity, making it a versatile synthon in organic synthesis.
Deprotonation and Nucleophilic Reactions
The acidity of the terminal proton allows for its facile removal by a strong base (e.g., n-butyllithium, sodium amide) to generate the corresponding acetylide anion. This anion is a potent carbon nucleophile that can participate in a variety of bond-forming reactions, such as alkylations and additions to carbonyl compounds. The closely related 3,3-dimethyl-1-butyne is known to undergo such deprotonation reactions.[10]
The Sonogashira Coupling: A Powerful C-C Bond Forming Reaction
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is a cornerstone of modern organic synthesis for the construction of C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products, pharmaceuticals, and advanced materials. This compound can serve as the alkyne component in this powerful transformation.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
I. Reagents and Setup:
-
Aryl halide (e.g., iodobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
A suitable base (e.g., triethylamine or diisopropylamine, ~5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, ~10 mL)
-
Schlenk flask or similar reaction vessel equipped with a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon).
II. Procedure:
-
To the reaction vessel, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Sonogashira Coupling Reaction
Caption: Schematic of the Sonogashira coupling reaction.
Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the this compound moiety are not prevalent, the closely related 3,3-dimethyl-1-butyne is utilized as a key building block in medicinal chemistry.[10] The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity. The ethynyl group itself can act as a rigid linker, a pharmacophore that can engage in hydrogen bonding, or a precursor for further chemical modifications. The principles governing the reactivity and electronic properties of this compound are directly applicable to its use in the synthesis of novel bioactive molecules.
Conclusion
The electronic properties of the ethynyl group in this compound are a fascinating interplay of the intrinsic characteristics of the sp-hybridized carbon-carbon triple bond and the modulating influence of the adjacent bulky tert-pentyl group. The high s-character of the sp-hybridized carbon dominates, rendering the terminal proton acidic and providing distinct spectroscopic signatures. The tert-pentyl group, through its inductive and steric effects, fine-tunes these properties. A thorough understanding of this electronic landscape, coupled with the practical experimental protocols provided in this guide, empowers researchers to effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules with potential applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. PubChemLite - this compound (C7H12) [pubchemlite.lcsb.uni.lu]
- 5. This compound [drugfuture.com]
- 6. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. ekwan.github.io [ekwan.github.io]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 3,3-Dimethyl-1-pentyne
Abstract
This document provides a comprehensive guide for the synthesis of the terminal alkyne, 3,3-dimethyl-1-pentyne, from its corresponding alkene, 3,3-dimethyl-1-pentene. This transformation is a cornerstone of synthetic organic chemistry, providing a reliable pathway from readily available alkenes to versatile alkyne building blocks. The protocol details a robust two-step process: (1) the electrophilic addition of bromine across the double bond to yield a vicinal dibromide intermediate, followed by (2) a double dehydrohalogenation using sodium amide to forge the carbon-carbon triple bond. This guide emphasizes mechanistic understanding, detailed experimental procedures, critical safety protocols, and data interpretation for researchers in synthetic chemistry and drug development.
Introduction and Synthetic Strategy
Alkynes are fundamental building blocks in organic synthesis, prized for their utility in forming carbon-carbon bonds (e.g., Sonogashira coupling), creating complex molecular architectures, and serving as precursors to other functional groups. The synthesis of terminal alkynes, such as this compound[1][2], from inexpensive alkene feedstocks is a common and valuable laboratory transformation.
The conversion of an alkene to an alkyne is efficiently achieved through a halogenation-elimination sequence.[3][4] This strategy leverages the reactivity of the alkene's π-bond and the power of strong bases to facilitate elimination reactions. Our target, this compound, will be synthesized from 3,3-dimethyl-1-pentene[5][6] via the stable intermediate 1,2-dibromo-3,3-dimethylpentane.[7]
The overall workflow is summarized below.
Caption: High-level workflow for the synthesis.
Step 1: Bromination of 3,3-Dimethyl-1-pentene
The first step involves the conversion of the alkene to a vicinal dibromide. This reaction is a classic example of electrophilic addition.
Mechanism of Bromination
The reaction proceeds through a cyclic bromonium ion intermediate. The π-electrons of the alkene's double bond attack a bromine molecule, inducing polarization and breaking the Br-Br bond.[8] This forms a three-membered ring containing a positively charged bromine atom (the bromonium ion). The resulting bromide anion (Br⁻) then attacks one of the carbons of the ring from the side opposite the bromonium ion, leading to an anti-addition of the two bromine atoms across the original double bond.[9][10]
Caption: Mechanism of electrophilic bromination.
Experimental Protocol: Synthesis of 1,2-Dibromo-3,3-dimethylpentane
Table 1: Reagents and Materials for Bromination
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 3,3-Dimethyl-1-pentene | C₇H₁₄ | 98.19 | 9.82 g (14.0 mL) | 100 | Colorless liquid, bp 77-78 °C |
| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 100 | Red-brown liquid, bp 59 °C, VERY TOXIC & CORROSIVE |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Inert solvent, bp 40 °C |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~50 mL | - | For quenching |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: Dissolve 3,3-dimethyl-1-pentene (9.82 g, 100 mmol) in 50 mL of dichloromethane (DCM) in the flask and cool the solution to 0 °C with stirring.
-
Bromine Addition: In a fume hood, carefully measure bromine (16.0 g, 100 mmol) and dissolve it in 50 mL of DCM in the dropping funnel. Add the bromine solution dropwise to the stirring alkene solution over 30-45 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.[9]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Workup:
-
Quench the reaction by slowly adding ~50 mL of saturated sodium bicarbonate solution to neutralize any remaining HBr.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Product: The crude product, 1,2-dibromo-3,3-dimethylpentane, is obtained as a pale yellow oil. This crude product is often of sufficient purity for the subsequent elimination step. Expected yield: >90%.
Step 2: Double Dehydrohalogenation
This step employs a strong base to perform two consecutive E2 elimination reactions, removing two equivalents of HBr to form the alkyne.
Mechanism of Elimination
Sodium amide (NaNH₂) is an exceptionally strong base (the pKa of its conjugate acid, ammonia, is ~38), making it ideal for deprotonating the relatively non-acidic C-H bonds adjacent to the halides.[11] The reaction occurs via two successive E2 (bimolecular elimination) steps.[3][12] In each step, the amide anion removes a proton, and the halide leaving group is expelled simultaneously, forming a π-bond. The first elimination yields a vinyl bromide, and the second elimination of the more resilient vinyl halide forms the alkyne.[13]
Because the final product is a terminal alkyne, the acidic terminal proton (pKa ≈ 25) will be deprotonated by any excess sodium amide, forming a sodium acetylide salt.[3][14] A final aqueous workup is required to reprotonate the acetylide and yield the neutral alkyne.
Experimental Protocol: Synthesis of this compound
Table 2: Reagents and Materials for Dehydrohalogenation
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 1,2-Dibromo-3,3-dimethylpentane | C₇H₁₄Br₂ | 257.99 | ~25.8 g | ~100 | Crude product from Step 1 |
| Sodium Amide | NaNH₂ | 39.01 | 11.7 g | 300 | Grayish powder, WATER REACTIVE, CORROSIVE |
| Mineral Oil or Toluene | - | - | 150 mL | - | Inert, high-boiling solvent |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | For workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. All glassware must be oven-dried to be completely free of moisture.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with sodium amide (11.7 g, 300 mmol) and 150 mL of mineral oil. Heat the suspension to 150-160 °C with vigorous stirring.
-
Substrate Addition: Add the crude 1,2-dibromo-3,3-dimethylpentane (~100 mmol) dropwise to the hot suspension over 1 hour. Vigorous evolution of ammonia gas will be observed.
-
Reaction Completion: After the addition is complete, maintain the reaction at 160 °C for an additional 2 hours to ensure the reaction goes to completion.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
EXTREME CAUTION: Slowly and carefully quench the reaction by adding ice-cold water dropwise. This will react with any excess sodium amide.
-
Add approximately 100 mL of diethyl ether to the flask and stir.
-
Transfer the mixture to a separatory funnel. The product will be in the upper organic/ether layer.
-
Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and carefully distill the product. The diethyl ether (bp 35 °C) will distill first, followed by the product, this compound (bp 79-81 °C).
-
-
Product: The final product is a colorless liquid. Expected yield: 60-70%.
Table 3: Summary of Reaction Conditions and Expected Results
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1. Bromination | Electrophilic Addition | Br₂ | CH₂Cl₂ | 0 to RT | ~2 | >90 |
| 2. Double Dehydrohalogenation | E2 Elimination (x2) | NaNH₂ | Mineral Oil | 150-160 | ~3 | 60-70 |
Critical Safety Considerations
Both bromine and sodium amide are highly hazardous materials requiring strict safety protocols.
-
Bromine (Br₂): A highly corrosive and toxic substance that can cause severe skin and tissue damage upon contact and is harmful if inhaled.[15]
-
Handling: Always handle liquid bromine in a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, a face shield, and a lab coat.[17]
-
Spills: Keep a solution of sodium thiosulfate (Na₂S₂O₃) readily available to neutralize any spills.[16]
-
First Aid: In case of skin contact, immediately flush with copious amounts of soap and water for at least 15 minutes.[17][18] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[18]
-
-
Sodium Amide (NaNH₂): A highly reactive solid that reacts violently with water and can form explosive peroxides upon improper storage.[19][20]
-
Handling: Handle only in an inert and dry atmosphere (e.g., nitrogen-filled glovebox or fume hood).[19][20] Avoid any contact with water or moisture.[21] Use spark-resistant tools.[20]
-
Storage: Store in a tightly sealed container under an inert gas, away from heat, light, and moisture.[21][22] Containers should be dated upon opening and inspected for discoloration (yellow or brown hues indicate potentially explosive peroxide formation).[20][22] DO NOT handle discolored containers; contact EHS immediately. [20]
-
Fire: Use a Class D fire extinguisher (for combustible metals) or dry sand to extinguish fires. DO NOT USE WATER, CO₂, or halogenated extinguishers. [20]
-
First Aid: Brush off any visible solids from the skin, then rinse with large amounts of water for at least 15 minutes.[20] Seek immediate medical attention.
-
References
- 1. PubChemLite - this compound (C7H12) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,3-DIMETHYL-1-PENTENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,3-dimethyl-1-pentene [stenutz.eu]
- 7. 1,2-Dibromo-3,3-dimethylpentane | C7H14Br2 | CID 88773419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. homework.study.com [homework.study.com]
- 15. Bromine handling and safety | DOCX [slideshare.net]
- 16. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 19. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
- 21. wcu.edu [wcu.edu]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-1-pentyne via Nickel-Catalyzed Grignard Cross-Coupling
Introduction
The synthesis of sterically hindered alkynes, such as 3,3-dimethyl-1-pentyne (also known as tert-pentylethyne), presents a significant challenge in organic synthesis. Traditional nucleophilic substitution reactions involving acetylide anions and tertiary alkyl halides are often inefficient due to competing elimination reactions.[1][2][3] This application note details a robust and modern protocol for the synthesis of this compound, employing a nickel-catalyzed cross-coupling (Kumada coupling) of ethynylmagnesium bromide with a tertiary alkyl halide. This method offers a more effective route to constructing the sterically congested quaternary carbon center adjacent to the alkyne functionality.[4][5]
This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It provides a comprehensive, step-by-step methodology, including the preparation of the necessary Grignard reagent, the catalytic cross-coupling reaction, and the purification and characterization of the final product.
Core Principles and Mechanistic Rationale
The direct reaction between an acetylide and a tertiary alkyl halide is mechanistically disfavored for substitution. The highly basic nature of the acetylide anion preferentially abstracts a proton from the tertiary halide, leading to the formation of an alkene via an E2 elimination pathway.[1][2] To circumvent this, a transition metal-catalyzed cross-coupling approach is employed.
The proposed nickel-catalyzed reaction is believed to proceed through a catalytic cycle involving Ni(I) and Ni(III) intermediates.[4] The cycle is initiated by the reduction of a Ni(II) precatalyst by the Grignard reagent. Oxidative addition of the tertiary alkyl halide to the active nickel catalyst, followed by transmetalation with the ethynyl Grignard reagent and subsequent reductive elimination, affords the desired C(sp)-C(sp³) coupled product. This catalytic pathway avoids the direct SN2 reaction and minimizes the competing elimination.
Safety Precautions
General Grignard Reagent Safety:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Flammability: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are extremely flammable. Ensure no open flames or spark sources are present in the laboratory.[6]
-
Exothermic Reactions: The formation of Grignard reagents is highly exothermic. An ice-water bath should be readily available for cooling and to control the reaction rate.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.
Specific Reagent Hazards:
-
Ethyl Bromide: A volatile and flammable liquid. Handle in a well-ventilated fume hood.
-
Acetylene: A highly flammable gas. Ensure proper handling and a controlled flow rate.
-
tert-Butyl Bromide: A flammable liquid and irritant.
-
Nickel(II) Chloride: A suspected carcinogen. Handle with appropriate containment and PPE.
Experimental Protocol
Part 1: Preparation of Ethynylmagnesium Bromide (in situ)
This protocol is adapted from established procedures for the preparation of alkynyl Grignard reagents.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | |
| Ethyl Bromide | 108.97 | 12.0 g (8.1 mL) | 0.11 | |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | |
| Acetylene Gas | 26.04 | As needed | Excess | Purified |
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a gas inlet tube. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Initiation of Ethylmagnesium Bromide: Place the magnesium turnings in the flask. Add 20 mL of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of ethyl bromide in 40 mL of anhydrous THF. Add approximately 5 mL of the ethyl bromide solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary. Initiation is indicated by bubbling and a cloudy appearance.
-
Formation of Ethylmagnesium Bromide: Once the reaction is initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Formation of Ethynylmagnesium Bromide: Cool the solution of ethylmagnesium bromide to 0-10 °C using an ice-water bath. Bubble purified acetylene gas through the solution via the gas inlet tube at a moderate rate for 1-2 hours. The reaction is an acid-base reaction where acetylene deprotonates to form the ethynylmagnesium bromide.[8] The completion of this step results in a solution of ethynylmagnesium bromide ready for the subsequent cross-coupling reaction.
Part 2: Nickel-Catalyzed Cross-Coupling with tert-Butyl Bromide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethynylmagnesium Bromide Solution | - | ~0.11 mol | ~0.11 | From Part 1 |
| tert-Butyl Bromide | 137.02 | 13.7 g (11.1 mL) | 0.10 | |
| Nickel(II) Chloride (anhydrous) | 129.60 | 0.26 g | 0.002 | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
Procedure:
-
Catalyst Addition: To the freshly prepared ethynylmagnesium bromide solution at 0 °C, add the anhydrous nickel(II) chloride catalyst. The solution may change color.
-
Addition of tert-Butyl Bromide: Prepare a solution of tert-butyl bromide in 50 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent and catalyst mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution (approx. 100 mL). This will hydrolyze any remaining Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.
Visualizing the Workflow and Mechanism
Reaction Mechanism
Experimental Workflow
Expected Results and Characterization
Yield: The yield of this reaction can be variable and is highly dependent on the quality of reagents and the exclusion of moisture. A moderate yield is expected.
Physical Properties of this compound:
| Property | Value | Reference(s) |
| CAS Number | 918-82-1 | [9] |
| Molecular Formula | C₇H₁₂ | [9] |
| Molecular Weight | 96.17 g/mol | [9] |
| Boiling Point | 72 °C at 760 mmHg | [9][10] |
| Density | 0.751 g/cm³ | [10] |
| Refractive Index | 1.3908 - 1.418 | [9][10] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetylenic proton, the ethyl group protons, and the singlet for the gem-dimethyl groups.
-
¹³C NMR: The carbon NMR will show distinct peaks for the sp-hybridized carbons of the alkyne, the quaternary carbon, and the carbons of the ethyl and methyl groups.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the C≡C stretch (around 2100 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate | - Inactive magnesium surface (oxide layer)- Wet glassware or solvent | - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.- Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low yield of coupled product | - Competing elimination reaction- Deactivation of the catalyst | - Maintain low reaction temperature during the addition of tert-butyl bromide.- Ensure all reagents are pure and the reaction is under a strict inert atmosphere. |
| Formation of significant byproducts | - Wurtz-type coupling- Isomerization | - Slow, controlled addition of the alkyl halide.- The use of a catalyst should minimize isomerization. |
References
- 1. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. quora.com [quora.com]
- 9. Catalytic alkylation of aryl Grignard reagents by iron(iii) amine-bis(phenolate) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for Sonogashira Coupling with the Sterically Hindered Alkyne, 3,3-Dimethyl-1-pentyne
Introduction: Embracing Steric Challenge in C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone methodology in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed, often copper-co-catalyzed, transformation is prized for its reliability and operational simplicity under mild conditions, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]
This guide focuses on a specific, and often challenging, substrate: 3,3-Dimethyl-1-pentyne . This terminal alkyne is characterized by a sterically demanding tert-butyl group adjacent to the reactive C-C triple bond. While the incorporation of such neopentyl moieties is synthetically valuable for tuning lipophilicity, metabolic stability, and conformational properties of target molecules, the inherent steric bulk presents significant hurdles. These challenges include reduced reaction rates, catalyst inhibition, and an increased propensity for side reactions, such as alkyne homocoupling.
This document provides a detailed mechanistic overview and robust experimental protocols tailored for researchers, scientists, and drug development professionals aiming to successfully employ this compound in Sonogashira coupling reactions. We will explore both the classical copper-co-catalyzed method and a high-efficiency copper-free alternative, explaining the causality behind each experimental choice to ensure reproducible and high-yielding results.
Mechanistic Considerations: Navigating the Steric Landscape
A thorough understanding of the reaction mechanism is critical to troubleshooting and optimizing the coupling of sterically hindered substrates. The Sonogashira reaction can proceed through two primary catalytic pathways.
The Classical Palladium/Copper-Cocatalyzed Pathway
The most widely employed Sonogashira protocol involves a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl or vinyl halide (R¹-X) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a crucial transmetalation step and concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4][5]
-
Copper Cycle: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base.[3] This forms a copper(I) acetylide intermediate, which is a more potent nucleophile than the deprotonated alkyne alone. This species readily engages in the transmetalation step with the Pd(II) complex, dramatically increasing the reaction rate.[1][6]
For a sterically bulky alkyne like this compound, the formation of the copper acetylide and its subsequent transfer to the palladium center can be kinetically hindered, potentially becoming the rate-limiting step.
Caption: The dual catalytic cycle of the classical Sonogashira reaction.
The Copper-Free Pathway: Minimizing Side Reactions
A significant drawback of using a copper co-catalyst is the promotion of oxidative homocoupling of the alkyne (Glaser coupling), which forms an undesirable 1,3-diyne byproduct.[1] This side reaction is particularly problematic with hindered or precious alkynes. Copper-free protocols circumvent this issue entirely.[7][8]
In the absence of copper, the palladium catalyst itself must facilitate the deprotonation and activation of the alkyne.[3] This process typically requires a stronger base and may involve the formation of a π-alkyne-palladium complex, which increases the acidity of the terminal proton, allowing the amine base to deprotonate it and form a palladium acetylide directly.[3] While potentially slower, this method offers higher selectivity and simplifies product purification.
Caption: The catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocols & Methodologies
The following protocols are designed as robust starting points for the coupling of this compound with a range of aryl halides. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
General Experimental Workflow
The overall process from reaction setup to final product is systematic. Proper execution of each step is crucial for success.
Caption: Standard workflow for Sonogashira coupling experiments.
Protocol I: Optimized Classical Pd/Cu-Catalyzed Coupling
This protocol is a reliable starting point, particularly for more reactive aryl iodides. The use of diisopropylamine serves as both the base and a co-solvent.[4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.03 mmol, 3 mol%)
-
Anhydrous Diisopropylamine (DIPA, ~3 mL)
-
Anhydrous Tetrahydrofuran (THF, ~7 mL)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (5.7 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (7 mL) and anhydrous DIPA (3 mL) via syringe. Stir the mixture for 5 minutes to ensure dissolution and catalyst activation.
-
Add this compound (148 µL, 1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature. For less reactive halides (e.g., bromides), the temperature may be gently increased to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the aryl halide starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (~20 mL) and filter through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol II: High-Efficiency Copper-Free Coupling
This protocol is recommended to prevent homocoupling and is particularly effective for aryl bromides when paired with a strong ligand/base system.[9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.06 mmol, 6 mol%) or a 10% solution in hexanes.
-
Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (13.7 mg), and Cs₂CO₃ (652 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-Dioxane (10 mL) via syringe.
-
Add the P(t-Bu)₃ ligand via syringe. Caution: P(t-Bu)₃ is pyrophoric and should be handled with care as a solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (148 µL, 1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water (~20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary and Troubleshooting
Success with sterically hindered substrates often requires optimization. The table below provides a starting point for reaction parameters.
| Parameter | Protocol I (Pd/Cu) | Protocol II (Cu-Free) | Rationale & Optimization Tips |
| Aryl Halide | Iodides > Bromides[4] | Bromides, Triflates[9] | Reactivity order: I > OTf > Br >> Cl. Chlorides are very challenging. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Use pre-catalysts that readily form active Pd(0). |
| Ligand | PPh₃ (in pre-catalyst) | P(t-Bu)₃ (6 mol%) | Bulky, electron-rich ligands like P(t-Bu)₃ or XPhos accelerate oxidative addition and reductive elimination.[3] |
| Cu Co-catalyst | CuI (3 mol%) | None | Omit to prevent alkyne homocoupling.[8] |
| Base | DIPA | Cs₂CO₃ | Stronger, non-coordinating bases are often needed for Cu-free systems. |
| Solvent | THF / DIPA | 1,4-Dioxane | Aprotic polar solvents are generally effective. |
| Temperature | 25 - 50 °C | 60 - 80 °C | Increased temperature may be required to overcome steric barriers. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use fresh, anhydrous solvents. Check catalyst activity on a simple substrate. Increase temperature incrementally. Try a more active ligand (e.g., switch from PPh₃ to P(t-Bu)₃). |
| Significant Homocoupling | Oxygen contamination in Pd/Cu system; Reaction run for too long. | Switch to the copper-free protocol. Ensure the system is rigorously deoxygenated. Monitor carefully and stop the reaction upon completion. |
| Formation of Byproducts | Dehalogenation of starting material; Reaction temperature too high. | Lower the reaction temperature. Ensure the base is not excessively strong for the substrate. |
| Inconsistent Yields | Variable reagent/solvent quality; Inconsistent inert atmosphere technique. | Standardize solvent purification and degassing procedures. Practice good Schlenk line or glovebox technique. |
Conclusion
The Sonogashira coupling of the sterically hindered this compound is a challenging yet highly achievable transformation. Success hinges on a rational selection of reaction conditions based on mechanistic principles. For reactive aryl iodides, a classical Pd/Cu-catalyzed protocol provides a rapid and efficient route. However, for less reactive halides or when byproduct formation is a concern, a well-designed copper-free system utilizing a bulky, electron-rich phosphine ligand offers a superior alternative by eliminating the risk of alkyne homocoupling. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for chemists to effectively incorporate the valuable neopentylalkyne motif into complex molecular architectures.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
Application Note: Selective Catalytic Hydrogenation of 3,3-Dimethyl-1-pentyne
A Protocol for the Synthesis of 3,3-dimethyl-1-pentene using a Poisoned Palladium Catalyst
Introduction: The Precision of Partial Reduction
In the landscape of synthetic organic chemistry, the selective transformation of functional groups is paramount. The reduction of an alkyne can yield an alkene or an alkane, and controlling this outcome is a frequent challenge for researchers in medicinal chemistry and materials science. The complete hydrogenation to an alkane is often thermodynamically favored, making the isolation of the intermediate alkene a non-trivial pursuit.[1][2] This application note provides a detailed protocol and scientific rationale for the selective catalytic hydrogenation of the terminal alkyne, 3,3-Dimethyl-1-pentyne, to its corresponding alkene, 3,3-dimethyl-1-pentene.
This transformation is a model for a class of reactions crucial for synthesizing complex molecules where a carbon-carbon double bond is required for subsequent functionalization. The core of this protocol lies in the use of Lindlar's catalyst, a heterogeneous palladium catalyst that is intentionally "poisoned" to reduce its activity, thereby preventing the over-reduction of the desired alkene product.[3][4][5]
The Causality of Catalytic Choice: Mechanism and Selectivity
The success of this semi-hydrogenation hinges on understanding the catalyst's function at a molecular level. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) are highly active and will readily reduce both alkynes and alkenes to their corresponding alkanes.[1][4] To halt the reaction at the alkene stage, a less reactive catalyst system is essential.
Lindlar's Catalyst: A Study in Controlled Deactivation
Lindlar's catalyst is a palladium-based catalyst engineered for this specific purpose.[6][7] Its typical composition includes:
-
Palladium (Pd): The active metal surface where the hydrogenation occurs.
-
Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄): A solid support with a large surface area upon which the palladium is deposited.[7][8]
-
Catalyst Poisons: Typically lead salts (like lead acetate) and an amine (like quinoline).[1][6][9]
These "poisons" are the key to selectivity. They adsorb to the most active sites on the palladium surface, reducing the catalyst's ability to activate and reduce the less reactive double bond of the alkene product.[3][6] Alkynes, being more electron-rich and sterically accessible in their linear geometry, adsorb more strongly to the poisoned catalyst surface than alkenes.[10] This preferential adsorption allows for the selective reduction of the alkyne. Once the alkene is formed, it desorbs from the deactivated surface before it can be further hydrogenated.[10]
The mechanism proceeds via a syn-addition of two hydrogen atoms across the triple bond, as both the alkyne and the dissociated hydrogen atoms are adsorbed on the same catalyst surface.[8][9] For internal alkynes, this results stereoselectively in a cis (or Z)-alkene. While stereochemistry is not a factor in the product of a terminal alkyne like this compound, the underlying mechanism is identical.
Safety as a Prerequisite: Handling Hydrogen and Pyrophoric Catalysts
Catalytic hydrogenation is a powerful technique, but it carries significant inherent risks that must be rigorously managed. The primary hazards are the flammability of hydrogen gas and the pyrophoric nature of the palladium catalyst.[11][12]
-
Hydrogen Gas: Hydrogen is colorless, odorless, and highly flammable, with a wide explosive range in air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources like sparks or hot plates.[12][13] The system must be leak-tested before introducing hydrogen.[13]
-
Pyrophoric Catalyst: Palladium catalysts, especially after use (spent catalyst), can be pyrophoric, meaning they can spontaneously ignite upon exposure to air.[12] This is due to the high surface area of the metal and the presence of adsorbed hydrogen. The catalyst must always be handled under an inert atmosphere (e.g., nitrogen or argon) and should never be allowed to dry in the open air.[12][14] Spent catalyst must be carefully quenched by wetting it with water immediately after filtration.[11]
Experimental Protocol: Hydrogenation of this compound
This protocol details the procedure for the selective hydrogenation on a typical laboratory scale.
4.1. Materials and Equipment
| Reagent / Equipment | Details |
| Starting Material | This compound (C₇H₁₂)[15] |
| Catalyst | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned) |
| Solvent | Methanol (MeOH) or Ethyl Acetate (EtOAc), anhydrous |
| Hydrogen Source | Hydrogen gas (H₂) balloon |
| Inert Gas | Nitrogen (N₂) or Argon (Ar) |
| Reaction Vessel | Three-neck round-bottom flask (e.g., 100 mL) |
| Stirring | Magnetic stirrer and stir bar |
| Gas Handling | Schlenk line or vacuum/inert gas manifold |
| Filtration | Büchner funnel, filter flask, Celite® 545 |
| Monitoring | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) |
4.2. Step-by-Step Methodology
(1) Apparatus Setup & Inerting:
-
Place a magnetic stir bar into a dry three-neck round-bottom flask.
-
Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, a rubber septum for liquid additions, and a glass stopper.
-
Assemble the apparatus in a fume hood and secure it with clamps.
-
Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11][13]
(2) Reagent Addition:
-
Under a positive flow of nitrogen, briefly remove the glass stopper and add Lindlar's catalyst (e.g., 50 mg for a 10 mmol scale reaction).
-
Add the chosen solvent (e.g., 20 mL of methanol) via syringe through the rubber septum.[11]
-
Begin vigorous stirring to create a uniform slurry of the catalyst.
-
Using a syringe, add this compound (e.g., 10 mmol) to the flask.
(3) Hydrogenation:
-
Evacuate the flask one final time to remove the nitrogen and then carefully backfill with hydrogen from a balloon attached to the gas inlet.
-
Maintain a slight positive pressure of hydrogen (the balloon should remain partially inflated).
-
Allow the reaction to stir vigorously at room temperature. Hydrogen consumption can be visually monitored by the deflation of the balloon. If necessary, the balloon can be refilled.[11]
(4) Reaction Monitoring:
-
To monitor progress, first, switch the atmosphere from hydrogen back to nitrogen.[11]
-
Quickly withdraw a small aliquot via syringe and analyze by TLC or GC to check for the disappearance of the starting material and the appearance of the product, 3,3-dimethyl-1-pentene.[16] Avoid over-reduction to 3,3-dimethylpentane.
(5) Work-up and Catalyst Removal (CRITICAL SAFETY STEP):
-
Once the reaction is complete, carefully evacuate the hydrogen and purge the system with nitrogen three times.[13]
-
Prepare a small pad of Celite in a Büchner funnel.
-
Under a positive flow of nitrogen, decant the reaction mixture through the Celite pad to filter out the catalyst. Wash the flask and the filter cake with a small amount of fresh solvent.
-
IMMEDIATELY after filtration, gently pour water over the catalyst/Celite cake in the funnel to quench it.[11] The quenched catalyst should be kept wet and disposed of in a designated hazardous waste container for pyrophoric materials.
(6) Product Isolation:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining liquid is the crude 3,3-dimethyl-1-pentene. If necessary, it can be purified further by simple distillation.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the protocol, emphasizing the transitions between inert and reactive atmospheres.
Caption: Experimental workflow for selective hydrogenation.
Summary of Reaction Parameters
| Parameter | Typical Value | Rationale / Notes |
| Substrate | This compound | 1 equivalent |
| Catalyst Loading | 5-10 mol% (by weight of substrate) | Higher loading may increase rate but risks over-reduction. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Polar solvents are often preferred.[12] Must be anhydrous. |
| H₂ Pressure | ~1 atm (Balloon) | Sufficient for lab-scale reduction; avoids need for high-pressure reactors.[14] |
| Temperature | Room Temperature (~20-25 °C) | The reaction is typically exothermic.[2] Cooling may be needed for larger scales. |
| Reaction Time | 1-4 hours | Highly dependent on scale and catalyst activity. Monitor closely. |
| Expected Yield | >90% | Dependent on careful monitoring to prevent over-reduction. |
| Selectivity | >98% Alkene | The hallmark of a properly poisoned Lindlar catalyst. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 9. Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE [vedantu.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. njhjchem.com [njhjchem.com]
- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 15. PubChemLite - this compound (C7H12) [pubchemlite.lcsb.uni.lu]
- 16. 3,3-dimethyl-1-pentene [stenutz.eu]
The Strategic Utility of 3,3-Dimethyl-1-pentyne in Complex Molecule Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Sterically Hindered Alkyne
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 3,3-Dimethyl-1-pentyne, a terminal alkyne distinguished by a sterically demanding tert-pentyl group, presents a unique combination of reactivity and selectivity. Its bulky framework offers significant advantages in controlling regioselectivity and mitigating undesired side reactions, making it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower its strategic implementation in the synthesis of high-value molecules.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | 3,3-dimethylpent-1-yne |
| CAS Number | 918-82-1 |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | ~73-74 °C |
| Density | ~0.71 g/mL |
| Appearance | Colorless liquid |
Core Applications and Synthetic Methodologies
The synthetic utility of this compound stems from the reactivity of its terminal alkyne functionality. This section will delve into its application in several key transformations, providing both the theoretical underpinnings and practical, field-proven protocols.
Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The steric bulk of the tert-pentyl group in this compound can be leveraged to control the reaction's outcome and prevent undesired side reactions like alkyne homocoupling.
Causality Behind Experimental Choices: The choice of a palladium catalyst, a copper(I) co-catalyst, and a suitable base is critical for the success of the Sonogashira coupling.[3] Palladium is the primary catalyst that facilitates the oxidative addition to the halide and the reductive elimination to form the final product. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Objective: To synthesize 1-(3,3-dimethylpent-1-yn-1-yl)benzene.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (10 mL) to the flask and stir the mixture until the catalysts dissolve.
-
Add iodobenzene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Slowly add this compound (1.2 mmol, 1.2 equiv) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry) of the purified product. The disappearance of the starting materials on TLC is a good indicator of reaction completion.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Synthesis of Terbinafine: A Pharmaceutical Application
This compound (often referred to as tert-butylacetylene in this context) is a key starting material in the industrial synthesis of Terbinafine, a widely used antifungal medication.[5][6][7][8][9] This multi-step synthesis highlights the utility of this building block in the construction of complex pharmaceutical agents.
Causality Behind Experimental Choices: The synthesis involves the initial deprotonation of this compound with a strong base like n-butyllithium to form a highly nucleophilic lithium acetylide. This nucleophile then attacks an electrophile, such as acrolein or a related species, to form a key intermediate. Subsequent steps involve functional group transformations to install the allylic amine side chain.
Experimental Protocol: Synthesis of a Terbinafine Intermediate
Objective: To synthesize 6,6-dimethyl-1-hepten-4-yn-3-ol, a key intermediate in the synthesis of Terbinafine.[7]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Acrolein
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add this compound (10 mmol, 1.0 equiv) to the cooled THF.
-
Slowly add n-butyllithium (1.6 M in hexanes, 10 mmol, 1.0 equiv) to the reaction mixture via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In the dropping funnel, prepare a solution of freshly distilled acrolein (12 mmol, 1.2 equiv) in anhydrous THF (10 mL).
-
Add the acrolein solution dropwise to the lithium acetylide solution over 30 minutes, ensuring the temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6,6-dimethyl-1-hepten-4-yn-3-ol by vacuum distillation.
Self-Validation: The purity and identity of the distilled product can be confirmed by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy. The characteristic signals for the vinyl and alkynyl protons and carbons will be present in the NMR spectra.
Caption: Synthetic route to a key Terbinafine intermediate.
Hydroboration-Oxidation: Anti-Markovnikov Addition to the Triple Bond
The hydroboration-oxidation of alkynes is a powerful method for the synthesis of aldehydes and ketones. For terminal alkynes like this compound, this reaction typically yields the corresponding aldehyde via an anti-Markovnikov addition of the borane across the triple bond.[10][11] The use of a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is often preferred to enhance regioselectivity and prevent double addition.[12][13][14]
Causality Behind Experimental Choices: The hydroboration step involves the addition of a B-H bond across the alkyne. Boron, being less electronegative than hydrogen, acts as the electrophile and adds to the terminal, less sterically hindered carbon. The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, leading to an enol intermediate that tautomerizes to the more stable aldehyde.[10][11]
Experimental Protocol: Hydroboration-Oxidation of this compound
Objective: To synthesize 3,3-dimethylpentanal.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve 9-BBN dimer (5.5 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (10 mmol, 1.0 equiv) in anhydrous THF (5 mL) to the 9-BBN solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide (7 mL).
-
Carefully add 30% hydrogen peroxide (7 mL) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure (caution: aldehydes can be volatile).
-
Purify the resulting 3,3-dimethylpentanal by distillation.
Self-Validation: The formation of the aldehyde can be confirmed by the appearance of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 200 ppm in the ¹¹³C NMR spectrum.
Caption: Pathway for hydroboration-oxidation of a terminal alkyne.
Emerging Applications and Future Outlook
Beyond these well-established reactions, this compound is a versatile substrate for a range of other important transformations.
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide can be employed to construct cyclopentenones.[6][15][16][17][18] The steric hindrance of this compound can influence the regioselectivity of this reaction.
-
Alkyne Metathesis: This reaction allows for the redistribution of alkyne fragments, opening up possibilities for the synthesis of novel internal alkynes and macrocycles.[10][19][20][21]
-
Click Chemistry: As a terminal alkyne, this compound is a suitable partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used for bioconjugation and materials science.[22][][24][25]
-
Carbometalation Reactions: The addition of organometallic reagents across the triple bond can lead to stereodefined vinylmetallic species, which are valuable intermediates for further functionalization.[20][24][26][27][28]
The continued exploration of the reactivity of this compound will undoubtedly uncover new synthetic methodologies and provide access to a wider array of complex and valuable molecules. Its unique steric profile ensures its place as a strategic building block in the modern synthetic chemist's toolkit.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. CN1362400A - Synthesis of terbinafine hydrochloride - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. WO2007044273A1 - Process for preparing terbinafine - Google Patents [patents.google.com]
- 8. allindianpatents.com [allindianpatents.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pnas.org [pnas.org]
- 13. ajuronline.org [ajuronline.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 16. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Ring-closing alkyne metathesis approach toward the synthesis of alkyne mimics of thioether A-, B-, C-, and DE-ring systems of the lantibiotic nisin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Zirconocene catalyzed diastereoselective carbometalation of cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NanoPutian - Wikipedia [en.wikipedia.org]
- 22. Click Chemistry [organic-chemistry.org]
- 24. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 25. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Zirconium-Catalyzed Asymmetric Carboalumination of Unactivated Terminal Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 28. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Application Notes & Protocols: Leveraging 3,3-Dimethyl-1-pentyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Unique Role of Steric Hindrance in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a pillar of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] This powerful ligation reaction forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, finding widespread application in drug discovery, bioconjugation, and materials science.[1][3][4] The CuAAC reaction is celebrated for its remarkable reliability and functional group tolerance.[1]
This guide focuses on a specific, yet highly informative substrate: 3,3-dimethyl-1-pentyne . Characterized by a sterically demanding tert-butyl group adjacent to the alkyne, this molecule presents a unique case study. While steric hindrance can often impede reaction rates, in the context of CuAAC, it serves to highlight the reaction's robustness and provides a framework for understanding how to optimize protocols for challenging substrates. We will explore the mechanistic implications of this steric bulk and provide detailed, field-proven protocols for its successful implementation, ensuring researchers can confidently employ this and other sterically hindered alkynes in their synthetic endeavors.
Mechanism and Rationale: The Impact of the tert-Butyl Group
The efficacy of the CuAAC reaction stems from a significant rate acceleration (up to 10⁷-fold) over the thermal Huisgen 1,3-dipolar cycloaddition.[1] This is achieved through a multi-step catalytic cycle that is initiated by the formation of a copper(I)-acetylide intermediate.[5][6] The currently accepted mechanism, often involving a dinuclear copper intermediate, ensures high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][7]
The presence of the bulky tert-butyl group on this compound introduces important considerations:
-
Rate of Acetylide Formation: The initial step involves the coordination of Cu(I) to the alkyne's π-system, which lowers the pKa of the terminal proton and facilitates its removal to form the key copper-acetylide species.[6] The steric bulk of the tert-butyl group does not significantly inhibit this step, as the terminal proton remains accessible.
-
Cycloaddition Step: The subsequent coordination of the azide and the conclusive cyclization to form the six-membered copper-triazolide intermediate is the rate-determining step. While significant steric hindrance on either the azide or the alkyne can slow this step, the reaction's immense thermodynamic driving force ensures that it proceeds efficiently. Specialized catalysts, such as those employing N-heterocyclic carbene (NHC) ligands, have proven particularly effective for reactions involving sterically hindered substrates.[1][8]
-
Regioselectivity: The mechanism inherently directs the reaction towards the 1,4-regioisomer. The steric hindrance from the tert-butyl group further reinforces this selectivity, effectively preventing any competing pathways that could lead to the 1,5-isomer.
Below is a diagram illustrating the generally accepted catalytic cycle for the CuAAC reaction.
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocols
This section provides a robust, step-by-step methodology for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound.
Protocol 1: Standard CuAAC of this compound
This protocol is optimized for small organic molecules and can be readily scaled. Here, we use benzyl azide as a model coupling partner.
Materials and Reagents
-
This compound (≥97%)
-
Benzyl azide (≥95%)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (≥98%)
-
Sodium L-ascorbate (≥98%)
-
Solvent: 1:1 mixture of tert-Butanol and deionized water
-
For workup: Diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄
-
For purification: Silica gel (230-400 mesh)
Equipment
-
Round-bottom flask or vial with a magnetic stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Magnetic stir plate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Procedure
-
Reactant Setup: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) in 10 mL of a 1:1 t-BuOH/H₂O solvent mixture. Stir the solution at room temperature for 5 minutes.
-
Catalyst Preparation: In a separate small vial, prepare a 0.1 M aqueous solution of CuSO₄·5H₂O. In another vial, prepare a 0.5 M aqueous solution of sodium ascorbate. Crucially, the sodium ascorbate solution must be freshly prepared just before use , as it is susceptible to oxidation.[9]
-
Catalyst Addition: To the stirring solution of reactants, add the CuSO₄·5H₂O solution (0.5 mL, 0.05 mmol, 0.05 equiv). The solution may turn a faint blue.
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution (0.5 mL, 0.25 mmol, 0.25 equiv) dropwise to the reaction mixture. A color change to yellow or orange is often observed as Cu(II) is reduced to the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-4 hours. For sterically hindered substrates, the reaction may be left overnight to ensure full conversion.
-
Workup: Upon completion, add 10 mL of saturated aqueous NH₄Cl to the flask to quench the reaction and complex the copper catalyst. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 1-(benzyl)-4-(tert-butyl)-1H-1,2,3-triazole.
Characterization
-
¹H NMR: Expect a characteristic singlet for the triazole proton (CH ) typically between δ 7.5-8.5 ppm.[10][11] The tert-butyl group will appear as a sharp singlet at ~δ 1.3 ppm integrating to 9 protons.
-
¹³C NMR: The triazole carbons (C4 and C5) will appear in the δ 120-150 ppm range.[10]
-
Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized product.
Data Presentation and Optimization
The success of the CuAAC reaction with hindered substrates like this compound can be ensured by optimizing key parameters. The following table provides starting points and guidance for optimization.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Alkyne:Azide Ratio | 1:1 to 1.05:1 | A slight excess of the more accessible reagent can drive the reaction to completion. |
| Solvent System | 1:1 t-BuOH/H₂O | For poorly soluble organic substrates, using co-solvents like DMSO or DMF can improve homogeneity and reaction rate.[9] |
| Catalyst Loading | 1-5 mol% Cu(II) | For challenging reactions, increasing catalyst loading to 5 mol% may be beneficial. |
| Reducing Agent | 5 equiv (to Cu) | A sufficient excess of sodium ascorbate is critical to maintain the active Cu(I) state and prevent oxidative side reactions (Glaser coupling). |
| Temperature | Room Temperature | If the reaction is sluggish due to steric hindrance, gentle heating to 40-50 °C can increase the rate without significant byproduct formation. |
| Reaction Time | 1-4 hours | Monitor by TLC; extend time as needed for full conversion, especially with bulky substrates. |
Troubleshooting and Advanced Protocols
Even with a robust protocol, challenges can arise. This section provides solutions to common issues and introduces advanced considerations.
Caption: A workflow for troubleshooting common issues in CuAAC reactions.
Advanced Considerations: The Use of Ligands
For particularly challenging bioconjugation applications or when working with extremely sensitive substrates, the addition of a copper-stabilizing ligand is recommended. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) serve two primary functions:
-
Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation.
-
Accelerate the catalytic cycle , which can be particularly beneficial for sterically demanding substrates.[9]
When using a ligand, it is typically pre-mixed with the CuSO₄ solution at a 1:1 to 5:1 ligand-to-copper ratio before addition to the reaction mixture.[12]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for the Polymerization of 3,3-Dimethyl-1-pentyne and its Derivatives
Introduction: The Unique Potential of Poly(3,3-dimethyl-1-pentyne)
This compound, a sterically hindered terminal alkyne, presents a unique monomer for the synthesis of novel polymeric materials. The presence of a bulky tert-butyl group directly adjacent to the polymerizable triple bond imparts significant steric hindrance, which profoundly influences the polymerization process and the ultimate properties of the resulting polymer, poly(this compound). This bulkiness can lead to polymers with high rigidity, restricted chain mobility, and potentially high gas permeability, making them attractive for applications in membrane technology, advanced coatings, and as precursors for functional materials.
This guide provides a comprehensive overview of the primary methods for the polymerization of this compound and its derivatives. We will delve into the mechanistic intricacies of each technique, offering detailed, field-tested protocols to empower researchers in the synthesis and exploration of these promising polymers.
I. Polymerization Methodologies: A Comparative Overview
The successful polymerization of sterically hindered alkynes like this compound hinges on the selection of an appropriate polymerization technique and catalyst system. Three primary methods have shown efficacy for such monomers: Ziegler-Natta Catalysis, Anionic Polymerization, and Alkyne Metathesis Polymerization. The choice among these is dictated by the desired polymer properties, such as stereoregularity, molecular weight control, and functional group tolerance.
| Polymerization Method | Key Advantages | Common Catalysts/Initiators | Expected Polymer Characteristics |
| Ziegler-Natta Catalysis | Can produce stereoregular polymers (isotactic or syndiotactic).[1][2] | TiCl₄/AlR₃, MoOCl₄/n-Bu₄Sn[3] | High molecular weight, potentially crystalline, good thermal stability. |
| Anionic Polymerization | Enables living polymerization for controlled molecular weight and narrow polydispersity.[4][5] | Organolithium compounds (e.g., n-BuLi)[6] | Well-defined architecture, potential for block copolymers. |
| Alkyne Metathesis | Tolerant to a variety of functional groups.[7][8] | Schrock (Mo, W) and Grubbs (Ru) catalysts.[7][8] | Can yield linear or cyclic polymers depending on the reaction type (ADMET or ROMP).[9] |
II. Detailed Experimental Protocols
A. Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysis is a robust method for producing stereoregular polymers from α-olefins and alkynes.[1][2] For sterically hindered alkynes like tert-butylacetylene, molybdenum-based catalysts have demonstrated high stereospecificity, yielding all-cis polymers.[3] The following protocol is adapted for this compound based on these established principles.
Protocol 1: Stereospecific Polymerization using a MoOCl₄–n-Bu₄Sn Catalyst System
Objective: To synthesize highly stereoregular poly(this compound).
Materials:
-
This compound (monomer), freshly distilled.
-
Molybdenum (V) oxytetrachloride (MoOCl₄)
-
Tetrabutyltin (n-Bu₄Sn) (cocatalyst)
-
Toluene (solvent), anhydrous.
-
Methanol (for precipitation)
-
Argon or Nitrogen gas, high purity.
-
Schlenk line and glassware.
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of inert gas.
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, prepare a 0.1 M solution of MoOCl₄ in anhydrous toluene.
-
In a separate Schlenk flask, prepare a 0.2 M solution of n-Bu₄Sn in anhydrous toluene.
-
-
Polymerization:
-
To a Schlenk flask equipped with a magnetic stirrer, add anhydrous toluene (to achieve a final monomer concentration of 0.5 M).
-
Add the desired amount of this compound monomer to the toluene.
-
Equilibrate the monomer solution to the desired reaction temperature (e.g., 30°C).
-
Initiate the polymerization by adding the MoOCl₄ solution, followed by the n-Bu₄Sn solution (molar ratio of Monomer:Mo:Sn = 100:1:2).
-
Allow the reaction to proceed with vigorous stirring. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
-
Termination and Polymer Isolation:
-
After achieving the desired conversion (or after a set time, e.g., 24 hours), terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Ziegler-Natta catalysts are highly sensitive to air and moisture.[10] Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation.
-
Anhydrous Solvents: Water reacts with both the catalyst and cocatalyst, inhibiting the polymerization.
-
Cocatalyst: Tetrabutyltin acts as a cocatalyst, alkylating the molybdenum center to generate the active catalytic species. It can also influence the stereospecificity of the polymerization.[3]
-
Precipitation in Methanol: Poly(this compound) is insoluble in methanol, allowing for its effective separation from the unreacted monomer, catalyst residues, and solvent.
Diagram 1: Ziegler-Natta Polymerization Workflow
Caption: Workflow for Ziegler-Natta polymerization.
B. Living Anionic Polymerization of this compound
Anionic polymerization, particularly when initiated with organolithium reagents, can proceed in a living manner, allowing for precise control over molecular weight and the synthesis of polymers with a narrow molecular weight distribution.[4][5] This technique is well-suited for vinyl monomers and can be adapted for alkynes.
Protocol 2: Living Anionic Polymerization using n-Butyllithium
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.
Materials:
-
This compound (monomer), purified by stirring over CaH₂ followed by distillation.
-
n-Butyllithium (n-BuLi) in hexanes, standardized by titration.
-
Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.
-
Methanol, degassed.
-
Argon or Nitrogen gas, high purity.
-
Schlenk line and high-vacuum glassware.
Procedure:
-
Rigorous Purification: Anionic polymerization is extremely sensitive to protic impurities. All reagents and glassware must be rigorously purified and dried.
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a high-purity inert atmosphere.
-
Polymerization:
-
Transfer freshly distilled THF into the reactor via cannula.
-
Cool the solvent to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath).
-
Add the purified this compound monomer to the cold THF.
-
Initiate the polymerization by the slow, dropwise addition of the standardized n-BuLi solution. The appearance of a persistent color may indicate the formation of the propagating anionic species.
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).
-
-
Termination and Isolation:
-
Terminate the living polymerization by adding a few drops of degassed methanol. The color of the solution should dissipate.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
-
Causality Behind Experimental Choices:
-
High Purity Reagents: The living nature of the polymerization is compromised by any impurities that can react with the highly nucleophilic propagating anions.[5]
-
Low Temperature: Polymerization at low temperatures (-78°C) helps to suppress side reactions, such as chain transfer and termination, preserving the living character of the polymerization.
-
Standardized Initiator: The molecular weight of the polymer is directly proportional to the ratio of monomer to initiator.[5] Accurate knowledge of the initiator concentration is therefore essential for molecular weight control.
Diagram 2: Anionic Polymerization Mechanism
Caption: Mechanism of anionic polymerization.
C. Alkyne Metathesis Polymerization of this compound Derivatives
Alkyne metathesis is a powerful tool for the formation of carbon-carbon triple bonds and has been successfully applied to polymer synthesis.[8][9] While terminal alkynes can be challenging substrates for homopolymerization due to the formation of less reactive carbenes, they can be effectively copolymerized with other monomers.[7] Acyclic Diyne Metathesis (ADMET) of a derivative of this compound is a viable strategy.
Protocol 3: Acyclic Diyne Metathesis (ADMET) Polymerization
Objective: To synthesize a polyester containing the 3,3-dimethylpentynyl moiety via ADMET polymerization. This requires the synthesis of a suitable α,ω-diyne monomer first.
Part 1: Monomer Synthesis - Bis(3,3-dimethylpent-1-ynyl) terephthalate
-
Esterification: React 3,3-dimethyl-1-pentyn-5-ol with terephthaloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane (DCM) at 0°C to room temperature.
-
Purification: Purify the resulting diyne monomer by column chromatography.
Part 2: ADMET Polymerization
Materials:
-
Bis(3,3-dimethylpent-1-ynyl) terephthalate (monomer).
-
Grubbs' third-generation catalyst (G3).
-
Toluene, anhydrous.
-
High vacuum line.
Procedure:
-
Reactor Setup: In a glovebox, charge a Schlenk flask with the diyne monomer and a magnetic stir bar.
-
Catalyst Addition: Add the G3 catalyst (typically 0.1-1 mol%).
-
Polymerization:
-
Seal the flask, remove it from the glovebox, and connect it to a high vacuum line.
-
Heat the reaction mixture (e.g., to 80°C) under dynamic vacuum. This is crucial for removing the volatile alkyne byproduct (e.g., 2-butyne), which drives the polymerization equilibrium towards the polymer.
-
The viscosity of the reaction mixture will increase as the polymerization progresses.
-
-
Termination and Isolation:
-
After several hours (or when the desired viscosity is reached), cool the reaction to room temperature.
-
Dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform).
-
Precipitate the polymer in a large volume of a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration and dry under vacuum.
-
Causality Behind Experimental Choices:
-
ADMET Strategy: This approach circumvents the challenges of homopolymerizing a terminal alkyne by using a difunctional monomer where polymerization proceeds via metathesis of internal triple bonds.
-
High Vacuum: The removal of the small alkyne byproduct is essential to drive the equilibrium reaction to completion and achieve high molecular weight polymer.
-
G3 Catalyst: Third-generation Grubbs catalysts exhibit high activity and functional group tolerance, making them suitable for the polymerization of ester-containing monomers.[7]
III. Polymer Properties and Characterization
The poly(this compound) and its derivatives are expected to exhibit unique properties due to the bulky side groups.
Expected Properties:
-
High Thermal Stability: The rigid backbone and bulky side groups should lead to a high glass transition temperature (Tg) and good thermal stability.
-
Good Solubility: Despite the rigid backbone, the bulky, non-polar side groups may enhance solubility in common organic solvents like toluene and chloroform.
-
High Gas Permeability: The inefficient packing of the polymer chains due to the sterically demanding side groups is likely to create a high free volume, resulting in high gas permeability.
Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Polymer microstructure (tacticity), confirmation of repeat unit structure. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other thermal transitions. |
| Thermogravimetric Analysis (TGA) | Thermal decomposition temperature and overall thermal stability. |
| X-ray Diffraction (XRD) | Degree of crystallinity. |
IV. Conclusion and Future Outlook
The polymerization of this compound and its derivatives offers a pathway to a novel class of polymers with potentially valuable properties. The protocols detailed herein for Ziegler-Natta, anionic, and alkyne metathesis polymerization provide a solid foundation for researchers to synthesize and explore these materials. The steric hindrance of the tert-pentyl group is the defining structural feature, and understanding its influence on the polymerization process and final polymer properties is key to unlocking the full potential of this monomer system. Future research will likely focus on the synthesis of functional derivatives, the exploration of novel catalyst systems for enhanced control, and the evaluation of these unique polymers in applications such as gas separation membranes and advanced dielectric materials.
References
- 1. pslc.ws [pslc.ws]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cjps.org [cjps.org]
- 5. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkyne metathesis - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. scienomics.com [scienomics.com]
Application Notes & Protocols: Experimental Setups for Reactions Involving 3,3-Dimethyl-1-pentyne
Introduction: The Synthetic Utility of 3,3-Dimethyl-1-pentyne
This compound, a terminal alkyne, serves as a valuable building block in organic synthesis. Its structure features a sterically hindered tert-butyl group adjacent to the alkyne functionality, which can influence regioselectivity and reactivity in various transformations. The terminal alkyne proton is acidic (pKa ≈ 25), allowing for deprotonation to form a potent carbon nucleophile (an acetylide), while the pi bonds are susceptible to a range of addition reactions.[1][2]
This guide provides detailed experimental protocols for three fundamental transformations of this compound: Markovnikov hydration, anti-Markovnikov hydroboration-oxidation, and palladium-catalyzed Sonogashira coupling. The causality behind reagent selection, reaction conditions, and safety protocols is explained to provide researchers with a robust framework for practical application.
Physicochemical & Safety Data
A thorough understanding of the reactant's properties is paramount for safe and effective experimentation.
| Property | Value | Source |
| IUPAC Name | 3,3-dimethylpent-1-yne | PubChem[3] |
| CAS Number | 918-82-1 | PubChem[3] |
| Molecular Formula | C₇H₁₂ | PubChem[3][4] |
| Molecular Weight | 96.17 g/mol | PubChem[3][4] |
| Boiling Point | ~73 °C (346.45 K) | Cheméo[5] |
| Density | ~0.71 g/cm³ | --- |
| Appearance | Colorless liquid | --- |
Safety Profile: this compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including impermeable gloves, safety glasses, and a lab coat, must be worn at all times.[6][7] All manipulations should be conducted within a certified chemical fume hood to mitigate inhalation risk.[3][7]
Protocol 1: Markovnikov Hydration to Synthesize 3,3-Dimethyl-2-pentanone
This protocol details the acid-catalyzed hydration of this compound. The reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to the more stable vinylic cation. Subsequent nucleophilic attack by water and tautomerization of the resulting enol intermediate yields the corresponding ketone.[8]
Causality and Mechanistic Insight
The choice of a strong acid catalyst (e.g., H₂SO₄) in the presence of water is crucial for protonating the alkyne's triple bond. The regioselectivity is dictated by the formation of the most substituted, and therefore most stable, carbocation intermediate on the internal carbon. The intermediate enol rapidly rearranges to the more thermodynamically stable ketone form.[8]
Experimental Workflow Diagram
Caption: Workflow for the acid-catalyzed hydration of this compound.
Step-by-Step Protocol
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of water and slowly add 2.0 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Reactant Addition: To the acidic solution, add 5.0 g (52 mmol) of this compound.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 70°C) using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and slowly neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to yield 3,3-Dimethyl-2-pentanone.
Protocol 2: Anti-Markovnikov Hydroboration-Oxidation to Synthesize 3,3-Dimethylpentanal
In direct contrast to acid-catalyzed hydration, the hydroboration-oxidation sequence provides a method for the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde from a terminal alkyne.[9][10]
Causality and Mechanistic Insight
The key to this transformation is the hydroboration step. Borane (BH₃) adds across the triple bond in a concerted, syn-addition fashion.[9] Steric hindrance from the tert-butyl group and the electronic preference of boron (the less electronegative atom) for the terminal carbon directs the boron to the less substituted position. To prevent a second hydroboration on the resulting alkene, a sterically bulky borane reagent such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is employed.[9][11] The subsequent oxidation with basic hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, which, after tautomerization of the enol, yields the aldehyde.[12][13]
Reaction Mechanism Diagram
Caption: Key stages in the hydroboration-oxidation of a terminal alkyne.
Step-by-Step Protocol
-
Reagent Setup: To a dry, 250 mL three-neck flask under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 25 mL, 25 mmol). Cool the flask to 0°C in an ice bath.
-
Bulky Borane Formation: Slowly add 50 mmol of an appropriate alkene (e.g., 2-methyl-2-butene to form disiamylborane) to the stirred BH₃-THF solution. Allow the mixture to stir at 0°C for 2 hours.
-
Reactant Addition: Slowly add 2.4 g (25 mmol) of this compound to the freshly prepared disiamylborane solution at 0°C. Let the reaction stir for 4 hours, allowing it to warm to room temperature.
-
Oxidation: Cool the mixture back to 0°C. Cautiously and slowly add 10 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 10 mL of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic.
-
Reaction Execution: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] It is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules, including pharmaceuticals and conjugated materials.[16][17]
Causality and Mechanistic Insight
This reaction relies on a dual catalytic system. A palladium(0) complex serves as the primary catalyst, undergoing oxidative addition with the aryl/vinyl halide. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne in the presence of an amine base (which also serves as the solvent and acid scavenger) to form a copper(I) acetylide.[18] This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[14]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
Step-by-Step Protocol (Example: Coupling with Iodobenzene)
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 92 mg, 0.13 mmol), copper(I) iodide (CuI, 25 mg, 0.13 mmol), and triphenylphosphine (PPh₃, 136 mg, 0.52 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add 20 mL of anhydrous, degassed triethylamine. To this stirred suspension, add iodobenzene (2.65 g, 13 mmol) via syringe, followed by this compound (1.25 g, 13 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, dilute the mixture with 30 mL of diethyl ether and filter through a pad of Celite to remove the precipitated salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove the amine, followed by saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the coupled product, (3,3-dimethylpent-1-yn-1-yl)benzene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. glenresearch.com [glenresearch.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Untitled Document [ursula.chem.yale.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NanoPutian - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. youtube.com [youtube.com]
Application Note & Protocols: High-Purity Purification of 3,3-Dimethyl-1-pentyne
Abstract
3,3-Dimethyl-1-pentyne is a terminal alkyne of significant interest in organic synthesis and as a building block in medicinal chemistry. The presence of impurities, such as isomeric alkynes, corresponding alkenes, or unreacted starting materials, can critically impede reaction outcomes and compromise the integrity of downstream applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. We detail multiple orthogonal techniques, from fractional distillation to specialized argentation chromatography, explaining the mechanistic basis for each method. Detailed, field-tested protocols are provided to enable the consistent attainment of high-purity material (>99%).
Introduction: The Challenge of Purifying this compound
This compound (also known as tert-pentylethyne) is a C7 hydrocarbon featuring a terminal triple bond and a sterically demanding tert-butyl group.[1][2] This structure imparts unique reactivity while also presenting specific purification challenges. Its volatility and non-polar nature limit the utility of standard recrystallization or aqueous extraction methods.
The imperative for high purity in research and development cannot be overstated. In catalysis, trace impurities can poison expensive catalysts. In drug development, unidentified byproducts can lead to ambiguous biological data and regulatory hurdles. The synthesis of alkynes, often through double elimination reactions of dihalides, can generate a profile of closely related impurities that are difficult to separate.[3][4][5] This guide is structured to provide both the theoretical grounding and practical protocols necessary to address these challenges effectively.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | [6][7][8] |
| Molecular Weight | 96.17 g/mol | [6][8] |
| Boiling Point | 72°C (at 760 mmHg) | [1][7] |
| Density | ~0.751 g/cm³ | [1][7] |
| Refractive Index | ~1.39 - 1.418 | [1][7] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, hexanes). | [9] |
| Vapor Pressure | 132 mmHg at 25°C | [1][7] |
Pre-Purification Analysis: Identifying Common Impurities
Before initiating purification, it is critical to identify the nature and approximate quantity of impurities in the crude product. This is typically achieved via Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy. Common impurities are dictated by the synthetic route. A frequent synthesis involves the double dehydrohalogenation of a vicinal or geminal dihalide.[4][10]
Potential Impurities Include:
-
3,3-Dimethyl-1-pentene: Formed from incomplete elimination. Its boiling point is approximately 78-87°C, which is close to the target compound, often necessitating fractional distillation.[9][11][12]
-
Isomeric Alkynes/Allenes: Strong bases used in synthesis can promote isomerization of the terminal alkyne to more stable internal isomers or allenes under thermal conditions.[13]
-
Unreacted Dihalide Precursors: These are significantly less volatile and can typically be removed by simple distillation.
-
Residual Solvents & Reagents: High-boiling solvents (e.g., DMSO) or residual bases (e.g., NaNH₂) and their byproducts.[13][14]
Purification Methodologies: A Comparative Overview
The selection of a purification technique depends on the impurity profile, the required purity level, and the scale of the operation.
| Method | Principle | Purity Achievable | Scalability | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | >99% | Excellent (mg to kg) | Cost-effective, simple for volatile compounds. | Ineffective for azeotropes or impurities with very close boiling points. |
| Argentation Chromatography | Differential complexation of π-bonds with silver ions (Ag⁺). | >99.5% | Good (mg to g) | Superb selectivity for separating alkynes from alkenes and allenes.[13] | Higher cost (silver nitrate), light-sensitive stationary phase. |
| Chemical Purification (via Acetylide) | Selective precipitation of the terminal alkyne as a silver or copper acetylide. | >99.8% | Moderate (g to 100g) | Extremely high selectivity for terminal alkynes. | Requires stoichiometric reagents, multi-step process (precipitation and regeneration). |
| Preparative Gas Chromatography (Prep-GC) | Separation in the gas phase based on volatility and column interaction. | >99.9% | Poor (mg to g) | Highest achievable purity, excellent for resolving close-boiling isomers. | Low throughput, expensive instrumentation. |
Workflow for Method Selection
The following workflow provides a logical pathway for selecting the most appropriate purification strategy based on the initial analysis of the crude material.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Safety Precaution: this compound is a highly flammable liquid.[8] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.
Protocol 1: Fractional Distillation
-
Rationale: This method leverages the boiling point difference between this compound (~72°C) and the common alkene impurity 3,3-Dimethyl-1-pentene (~78-87°C). A column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential for efficient separation.
-
Apparatus:
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractionating column (e.g., 30 cm Vigreux column, insulated)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask (pre-weighed)
-
Boiling chips or magnetic stir bar
-
-
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Begin gentle heating and stirring. Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
Allow the temperature to equilibrate. A reflux ring should slowly climb the column.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate flask.
-
When the temperature stabilizes at the boiling point of this compound (~72°C), switch to the main receiving flask.
-
Collect the fraction distilling at a constant temperature (±1°C). The distillation rate should be slow, approximately 1-2 drops per second, to maintain equilibrium.
-
If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or switch to a new receiving flask to collect this fraction separately.
-
Analyze the collected main fraction for purity by GC-MS.
-
Protocol 2: Argentation (Silver Nitrate) Column Chromatography
-
Rationale: This technique exploits the reversible formation of a weak polar complex between silver ions and the π-electrons of unsaturated compounds. The stability of this complex is sensitive to the type of double or triple bond. Alkenes complex more strongly with Ag⁺ than alkynes, and will thus be retained on the column longer, allowing the alkyne to elute first.[13]
-
Materials:
-
Silica gel (standard grade, 60 Å)
-
Silver nitrate (AgNO₃)
-
Mobile phase: Hexanes or pentane
-
Crude this compound
-
-
Procedure:
-
Preparation of AgNO₃-Silica Gel (10% w/w):
-
Caution: Silver nitrate is corrosive and will stain skin and surfaces. Work in the dark or under amber light to prevent photoreduction of Ag⁺.
-
Dissolve AgNO₃ in deionized water or methanol (e.g., 10 g AgNO₃ in 50-100 mL solvent).
-
In a separate flask, create a slurry of silica gel (90 g) in a non-polar solvent like hexanes.
-
Slowly add the AgNO₃ solution to the silica slurry with vigorous stirring.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing, light-gray powder is obtained. Activate the AgNO₃-silica gel in a vacuum oven at 80°C for 4-6 hours before use.
-
-
Column Packing and Elution:
-
Pack a chromatography column with the prepared AgNO₃-silica gel using a wet slurry method with hexanes.
-
Dissolve the crude alkyne mixture in a minimal amount of hexanes.
-
Carefully load the sample onto the top of the column.
-
Elute the column with hexanes, collecting fractions. The non-polar this compound will have minimal interaction and should elute relatively quickly. The alkene impurity will be retained more strongly.
-
Monitor the collected fractions by TLC (staining with permanganate) or by GC analysis to identify those containing the pure alkyne.
-
Combine the pure fractions and remove the solvent via rotary evaporation (using a room temperature water bath to avoid loss of the volatile product).
-
-
Purity Assessment
Post-purification analysis is mandatory to confirm the success of the procedure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds. A high-resolution capillary column can effectively separate this compound from its isomeric impurities and the corresponding alkene.[15] Purity is determined by the relative peak area.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides structural confirmation. For this compound, look for the characteristic acetylenic proton signal (~1.9 ppm) in the ¹H NMR spectrum. The absence of vinylic proton signals (~4.9-5.8 ppm) confirms the removal of alkene impurities.[16]
Conclusion
The purification of this compound to a high degree of purity is readily achievable through a systematic approach. For removing bulk, non-volatile impurities or separating from compounds with a significant boiling point difference, fractional distillation is the method of choice. For the specific and challenging separation of the target alkyne from its corresponding alkene, argentation chromatography offers unparalleled selectivity. By carefully analyzing the crude material and selecting the appropriate protocol outlined in this guide, researchers can confidently obtain material of the requisite purity for demanding applications in synthesis and drug discovery.
References
- 1. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
- 2. 1-Pentyne, 3,3-dimethyl- [webbook.nist.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. byjus.com [byjus.com]
- 6. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 11. 3,3-dimethyl-1-pentene [stenutz.eu]
- 12. 3,3-Dimethylpent-1-ene | C7H14 | CID 18852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Scale-up Synthesis of 3,3-Dimethyl-1-pentyne: An Application Note and Protocol
Introduction
3,3-Dimethyl-1-pentyne, also known as tert-pentylacetylene, is a valuable terminal alkyne in organic synthesis. Its unique structural feature, a sterically hindered tert-butyl group adjacent to the acetylene moiety, makes it a crucial building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and efficient protocol involving the alkylation of an acetylide anion. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and address critical safety and analytical considerations.
Synthetic Strategy: Alkylation of Acetylide Anions
The chosen synthetic route is the alkylation of an acetylide anion, a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds.[1][2][3][4] This method offers high yields and is amenable to scale-up. The overall strategy involves two key steps:
-
Deprotonation of a Terminal Alkyne: A suitable terminal alkyne is deprotonated using a strong base to generate a highly nucleophilic acetylide anion.
-
Nucleophilic Substitution (SN2): The in-situ generated acetylide anion then undergoes a nucleophilic substitution reaction with a primary alkyl halide to form the desired internal alkyne.
For the synthesis of this compound, we will utilize the deprotonation of acetylene followed by alkylation with a suitable electrophile. A common and effective approach involves the dehydrochlorination of a dichlorinated precursor.[5]
Reaction Mechanism
The synthesis proceeds through the formation of a gem-dichloroalkane intermediate from pinacolone, followed by a double dehydrohalogenation to yield the terminal alkyne.
Caption: Reaction mechanism for the synthesis of this compound from pinacolone.
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from reaction setup to product purification.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Pinacolone | C₆H₁₂O | 100.16 | Specify Amount | ≥98% | e.g., Sigma-Aldrich |
| Phosphorus pentachloride | PCl₅ | 208.24 | Specify Amount | ≥98% | e.g., Sigma-Aldrich |
| Xylene (anhydrous) | C₈H₁₀ | 106.16 | Specify Volume | Anhydrous | e.g., Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | Specify Amount | ≥97% | e.g., Sigma-Aldrich |
| Ice | H₂O | 18.02 | As needed | - | - |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Specify Volume | Anhydrous | e.g., Sigma-Aldrich |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | e.g., Sigma-Aldrich |
Step-by-Step Procedure
Part 1: Synthesis of 2,2-Dichloro-3,3-dimethylbutane [6]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize HCl gas). Ensure all glassware is thoroughly dried.
-
Reagent Charging: Charge the flask with anhydrous xylene and phosphorus pentachloride. Stir the mixture to achieve dissolution.
-
Addition of Pinacolone: Cool the flask in an ice-water bath. Add pinacolone dropwise from the dropping funnel to the stirred solution, maintaining the reaction temperature between 10-30°C. The addition should be completed over several hours.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC).
-
Workup: Carefully pour the reaction mixture over a mixture of ice and water. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,2-dichloro-3,3-dimethylbutane.
Part 2: Synthesis of this compound [6]
-
Reaction Setup: In a suitable reactor, add sodium hydroxide, a phase-transfer catalyst (e.g., a quaternary ammonium salt), and water.
-
Addition of Dichloroalkane: Add the crude 2,2-dichloro-3,3-dimethylbutane to the reactor.
-
Dehydrohalogenation: Heat the mixture to a high temperature (e.g., 180°C) while stirring vigorously. The product, this compound, will distill out as it is formed.
-
Collection and Purification: Collect the distillate. The crude product can be further purified by fractional distillation.[7]
Safety Considerations
Chemical Hazards:
-
This compound: Highly flammable liquid and vapor.[8][9] May be fatal if swallowed and enters airways.[8][9] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][9]
-
Phosphorus pentachloride: Corrosive and reacts violently with water.
-
Sodium hydroxide: Corrosive and causes severe skin burns and eye damage.
-
Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.
-
Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or chloroprene).[10][11]
-
All manipulations should be performed in a well-ventilated fume hood.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and control ignition sources.[12] For sodium amide spills, cover with sand and scoop into a container for disposal; do not use water.[11][12]
-
Fire: Use a Class D fire extinguisher for fires involving sodium amide.[12] For flammable liquid fires, use dry chemical, CO₂, or alcohol-resistant foam.[13]
-
Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12] If inhaled, move to fresh air.[12]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Signals corresponding to the acetylenic proton, and the protons of the ethyl and tert-butyl groups with appropriate chemical shifts and multiplicities.[14] |
| ¹³C NMR | Structural Elucidation | Signals corresponding to the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl groups.[14] |
| FTIR | Functional Group Identification | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).[14] |
| GC-MS | Purity Assessment and Identification | A major peak corresponding to the molecular weight of this compound (96.17 g/mol ) and determination of purity.[15] |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable alkyne for their synthetic needs. The provided analytical methods will ensure the quality and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. RU2238261C1 - Tert-butylacetylene production process - Google Patents [patents.google.com]
- 6. Preparation method and application of tert-butyl acetylene - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. uwm.edu [uwm.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. nj.gov [nj.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Unique Reactivity of 3,3-Dimethyl-1-pentyne
An in-depth guide to the metal-catalyzed reactions of 3,3-dimethyl-1-pentyne, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the causality behind experimental choices and ensuring scientific integrity.
This compound is a terminal alkyne distinguished by the presence of a bulky tert-butyl group adjacent to the carbon-carbon triple bond[1]. This structural feature imparts significant steric hindrance, which profoundly influences the regioselectivity and stereoselectivity of metal-catalyzed additions and coupling reactions. Unlike less hindered terminal alkynes, the tert-butyl group can direct incoming reagents to the terminal carbon and modulate the stability of reaction intermediates. This guide explores the application of various metal catalysts to harness the unique reactivity of this substrate, focusing on key transformations relevant to modern organic synthesis.
Section 1: Gold-Catalyzed Hydration for Ketone Synthesis
The hydration of alkynes is a fundamental transformation that converts a triple bond into a carbonyl group. While historically reliant on toxic mercury(II) catalysts, modern methods frequently employ gold complexes, which act as powerful carbophilic π-Lewis acids to activate the alkyne for nucleophilic attack.[2][3] For terminal alkynes like this compound, this reaction proceeds with excellent Markovnikov regioselectivity to yield a methyl ketone.[4]
Mechanistic Insight: The Role of Gold(I)
The catalytic cycle for gold(I)-catalyzed alkyne hydration is initiated by the coordination of the gold catalyst to the alkyne's π-system. This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack by a water molecule. The attack occurs at the internal carbon, following Markovnikov's rule, to form a vinyl-gold intermediate. Subsequent protodeauration releases the gold catalyst and generates an enol, which rapidly tautomerizes to the more stable ketone product, 3,3-dimethyl-2-pentanone.[2][5]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-1-pentyne
Welcome to the technical support resource for the synthesis of 3,3-Dimethyl-1-pentyne (tert-butylacetylene). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, with a focus on the formation and mitigation of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are its inherent challenges?
The most direct and frequently employed method is the alkylation of an acetylide anion with a tert-butyl halide.[1][2][3] This is a two-step process:
-
Deprotonation: A terminal alkyne, typically acetylene itself, is deprotonated with a very strong base, such as sodium amide (NaNH₂), to form the sodium acetylide salt.[4][5]
-
Alkylation: The resulting acetylide anion, a potent nucleophile, attacks an electrophilic tert-butyl halide (e.g., tert-butyl bromide) to form the new carbon-carbon bond.[2][3]
The primary challenge arises in the second step. Acetylide anions are not only strong nucleophiles but also strong bases.[2][6] The substrate, a tertiary alkyl halide, is sterically hindered, which severely impedes the backside attack required for an Sₙ2 (substitution) reaction.[6][7] Consequently, the acetylide ion often acts as a base, leading to a competing E2 (elimination) reaction, which is a major source of byproducts.[2][6][7]
Q2: I've detected a significant amount of a C4 alkene in my crude product. What is it, and why did it form?
This byproduct is almost certainly isobutylene (2-methylpropene) . Its formation is a classic example of the competition between Sₙ2 substitution and E2 elimination.
Causality: The acetylide anion, acting as a strong base, abstracts a β-proton from one of the methyl groups of the tert-butyl bromide.[7][8] This occurs in a concerted (single-step) mechanism where the proton is removed, a double bond forms between the α and β carbons, and the bromide ion is ejected as the leaving group.[9][10] Because tert-butyl bromide is a sterically bulky tertiary halide, the transition state for elimination is much lower in energy (more favorable) than the transition state for substitution.[6][7]
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing Sₙ2 and E2 pathways in the synthesis of this compound.
Q3: Can the triple bond in my product migrate to form other alkyne isomers?
While alkyne isomerization (the "alkyne zipper reaction") is a known phenomenon under strongly basic conditions, it is highly unlikely to be a significant source of byproducts for this compound.[11][12]
Mechanistic Explanation: The alkyne zipper reaction proceeds through a series of deprotonation/reprotonation steps involving allenic intermediates.[11][12][13] A base abstracts a proton from a carbon adjacent to the triple bond (a propargylic proton). However, in this compound, the carbon adjacent to the triple bond is a quaternary carbon—it has no protons to abstract. The bulky tert-butyl group effectively "locks" the triple bond in the terminal position.
Caption: Structural reason for the stability of this compound against isomerization.
Q4: Are there alternative synthetic routes that avoid the E2 elimination problem?
Yes. A common alternative is the double dehydrohalogenation of a geminal or vicinal dihalide.[14][15][16] For this specific target molecule, one could start from pinacolone.
Synthetic Pathway:
-
Chlorination: React pinacolone (3,3-dimethyl-2-butanone) with a chlorinating agent like phosphorus pentachloride (PCl₅) to form the geminal dihalide, 2,2-dichloro-3,3-dimethylbutane.[17]
-
Double Dehydrohalogenation: Treat the resulting dihalide with a strong base (typically three equivalents of NaNH₂ in liquid ammonia) to perform two successive E2 eliminations, forming the alkyne.[14][16] The third equivalent of base is required because the product, a terminal alkyne, is acidic and will be deprotonated by NaNH₂.[16][18] A final aqueous workup reprotonates the acetylide to yield the final product.
This method avoids the problematic Sₙ2/E2 competition with a tertiary halide, generally leading to higher yields of the desired alkyne.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product, High Isobutylene Content | E2 elimination is dominating over Sₙ2 substitution. | 1. Lower Reaction Temperature: While it may slow the overall reaction rate, lower temperatures can sometimes favor substitution over elimination. 2. Solvent Choice: Consider using a less polar, aprotic solvent. Some literature suggests solvents like dimethylformamide can promote the reaction of sodium acetylide with alkyl halides.[19] 3. Switch Synthetic Route: If yields remain poor, adopt the dehydrohalogenation route described in FAQ Q4. |
| Presence of Allenic Impurities on GC-MS | Although direct isomerization of the final product is unlikely, allenes can sometimes form from side reactions, especially if starting from a dihalide where elimination can occur in different ways.[14][20] | 1. Confirm Base Stoichiometry: Ensure at least two (for internal) or three (for terminal) equivalents of strong base are used in dehydrohalogenation to drive the reaction to the alkyne.[14][16] 2. Purification: Allenes can often be separated from the desired alkyne by careful fractional distillation due to differences in boiling points. |
| Unreacted Starting Materials Detected | Incomplete reaction due to inactive reagents or insufficient reaction time/temperature. | 1. Verify Base Activity: Sodium amide can decompose upon exposure to air and moisture. Use freshly prepared or properly stored NaNH₂. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the consumption of starting material before quenching the reaction. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate the volatile this compound from less volatile byproducts and residual solvent.
Instrumentation:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask, cooled in an ice bath
Procedure:
-
Carefully transfer the crude reaction mixture to the round-bottom flask. Add boiling chips.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect the initial, low-boiling fraction, which may contain isobutylene (BP: -7 °C) and other volatile impurities.
-
Slowly increase the heating rate. The temperature at the distillation head should stabilize at the boiling point of this compound (37-38 °C ).[21]
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
Cease distillation before the flask runs dry to avoid the concentration of potentially unstable residues.
-
Confirm purity of the collected fraction using GC-MS or ¹H NMR.
Protocol 2: Byproduct Identification using GC-MS
Objective: To identify and quantify the components of the crude reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject the diluted sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Separation: Use a non-polar or semi-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 40 °C, ramp to 200 °C) to separate components based on their boiling points and column interactions.
-
MS Analysis: As components elute from the GC column, they will be ionized (typically by Electron Ionization - EI) and fragmented in the mass spectrometer.
-
Data Interpretation:
-
Retention Time: Compare the retention times of peaks to known standards if available.
-
Mass Spectrum: Analyze the fragmentation pattern of each peak. Compare the obtained mass spectra with a library database (e.g., NIST) to identify the compounds.[22] Isobutylene will show a molecular ion at m/z 56, while the product, this compound, will have a molecular ion at m/z 96.[23]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing byproduct formation.
Caption: Logical workflow for troubleshooting byproduct formation in the synthesis of this compound.
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.14 Alkylation of Acetylide Anions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gauthmath.com [gauthmath.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. tert-butyl bromide treated with sodium hydroxide under E2 | Filo [askfilo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 15. Alkyne - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Preparation method and application of tert-butyl acetylene - Eureka | Patsnap [eureka.patsnap.com]
- 18. Why is a terminal alkyne favored when sodium amide (NaNH_2) is used in an.. [askfilo.com]
- 19. US2846491A - Reactions of sodium acetylide with alkyl halides - Google Patents [patents.google.com]
- 20. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,3-Dimethyl-1-pentyne
Welcome to the Technical Support Center for the synthesis of 3,3-Dimethyl-1-pentyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for increasing the yield of this valuable alkyne. Here, we address common challenges and provide field-proven insights to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is through the alkylation of an acetylide . This SN2 reaction involves the deprotonation of a terminal alkyne, 3,3-dimethyl-1-butyne (also known as tert-butylacetylene), with a strong base to form the corresponding acetylide anion. This nucleophilic acetylide then reacts with a primary ethyl halide, such as ethyl bromide or ethyl iodide, to yield the desired product.[1][2][3] This method is favored for its reliability in forming a new carbon-carbon bond.
Q2: Why is the choice of base critical in this synthesis?
A2: The acidity of the terminal proton of 3,3-dimethyl-1-butyne (pKa ≈ 25) necessitates the use of a very strong base for complete deprotonation.[2] Commonly used bases include sodium amide (NaNH₂) in liquid ammonia or an organometallic reagent like an alkyl lithium (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide) in an anhydrous ether solvent. The choice of base can influence reaction rate and side product formation. Using a Grignard reagent can be advantageous as it can be prepared in situ and is often more soluble in common organic solvents compared to sodium amide.
Q3: Can I use a secondary or tertiary alkyl halide for the alkylation step?
A3: It is strongly advised to use a primary alkyl halide. The acetylide anion is a strong base as well as a strong nucleophile. With secondary and tertiary alkyl halides, the E2 elimination reaction pathway will be highly favored over the desired SN2 substitution, leading to the formation of alkenes as byproducts and a significant reduction in the yield of this compound.[4][5]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction is not proceeding, or the yield of this compound is significantly lower than expected.
This is a common issue that can often be traced back to a few key experimental parameters. Below is a systematic approach to troubleshooting low yields.
1. Incomplete Deprotonation of the Starting Alkyne
-
Cause: The base used may not be strong enough, or it may have degraded due to exposure to moisture or air. Grignard reagents are particularly sensitive to atmospheric moisture and oxygen.
-
Solution:
-
Verify Base Quality: Use freshly opened or properly stored sodium amide. If preparing a Grignard reagent, ensure the magnesium turnings are fresh and the glassware is rigorously dried.
-
Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Initiation of Grignard Reaction: If the Grignard reaction fails to start, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[6]
-
2. Competing Elimination (E2) Reaction
-
Cause: Although a primary alkyl halide is used, some elimination can still occur, especially if the reaction temperature is too high.
-
Solution:
-
Temperature Control: Maintain a low to moderate reaction temperature during the alkylation step. It is often beneficial to add the alkyl halide slowly at a lower temperature and then gradually warm the reaction mixture to room temperature or slightly above.
-
3. Wurtz-Type Coupling
-
Cause: The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of butane.
-
Solution:
-
Slow Addition: Add the alkyl halide dropwise to the solution of the acetylide. This ensures that the concentration of the alkyl halide is kept low at any given time, minimizing the chance of it reacting with the Grignard reagent.
-
Presence of Significant Byproducts
Issue: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows the presence of significant impurities.
Identifying the byproducts is the first step to mitigating their formation.
1. Unreacted Starting Materials
-
Identification: The presence of 3,3-dimethyl-1-butyne and the ethyl halide in the final product.
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor quality of reagents.
-
Solution:
-
Increase Reaction Time/Temperature: After the addition of the ethyl halide, ensure the reaction is stirred for a sufficient period. Gentle heating (refluxing in THF, for example) can drive the reaction to completion.
-
Stoichiometry: Ensure a slight excess of the acetylide is used to completely consume the ethyl halide.
-
2. Alkene Byproducts
-
Identification: Signals corresponding to vinyl protons in the 1H NMR spectrum.
-
Cause: E2 elimination as discussed above.
-
Solution:
-
Use a Less Hindered Base: If using a very bulky base, consider switching to a slightly less hindered one that may favor the SN2 pathway.
-
Optimize Temperature: Avoid high reaction temperatures.
-
Optimized Experimental Protocol: Alkylation of 3,3-Dimethyl-1-butynide
This protocol details the synthesis of this compound via the alkylation of the corresponding Grignard reagent.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Magnesium Turnings | 24.31 | - | 1.34 g | 0.055 mol |
| Anhydrous Tetrahydrofuran (THF) | - | - | 60 mL | - |
| Ethyl Bromide | 108.97 | 1.46 | 5.45 g (3.73 mL) | 0.050 mol |
| 3,3-Dimethyl-1-butyne | 82.15 | 0.669 | 4.11 g (6.14 mL) | 0.050 mol |
| Saturated Aqueous NH₄Cl | - | - | 50 mL | - |
| Diethyl Ether | - | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
Step-by-Step Procedure
-
Preparation of Ethylmagnesium Bromide:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of nitrogen.
-
Add the magnesium turnings to the flask.
-
Add 20 mL of anhydrous THF to the dropping funnel and add a small portion to the magnesium.
-
Add a solution of ethyl bromide in 40 mL of anhydrous THF to the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium to initiate the reaction (the solution should become cloudy and start to reflux).
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for 30 minutes.
-
-
Formation of the Acetylide:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add 3,3-dimethyl-1-butyne dropwise to the stirred solution of ethylmagnesium bromide.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
-
Alkylation:
-
This step is integrated into the Grignard formation as the ethyl group is the alkylating agent. The reaction proceeds as the ethylmagnesium bromide is formed and reacts with the deprotonated alkyne. For clarity in other syntheses, the alkylating agent would be added at this stage.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation. This compound has a boiling point of approximately 72-74 °C.[7]
-
Reaction Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyne - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. homework.study.com [homework.study.com]
- 7. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Common challenges in handling 3,3-Dimethyl-1-pentyne
Welcome to the technical support center for 3,3-Dimethyl-1-pentyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this versatile terminal alkyne. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical experience.
Physical and Chemical Properties at a Glance
For effective experimental design, a clear understanding of the physical properties of this compound is crucial.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ | PubChem[1] |
| Molecular Weight | 96.17 g/mol | PubChem[1] |
| Boiling Point | 72 °C at 760 mmHg | LookChem[2] |
| Density | 0.751 g/cm³ | LookChem[2] |
| Refractive Index | 1.3908 | LookChem[2] |
| Flash Point | Highly Flammable | PubChem[1], Fisher Scientific |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | ECHEMI[3] |
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your work with this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield in Sonogashira Coupling Reactions
Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I'm observing very low yields or no product formation. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in Sonogashira couplings involving terminal alkynes like this compound are a frequent challenge. The success of this reaction is highly sensitive to several interconnected factors. Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity: The palladium catalyst and copper(I) co-catalyst are the heart of the Sonogashira reaction.
-
Palladium Catalyst: Ensure your palladium source [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] is active. Older catalysts can be less effective. Consider using a more active precatalyst if you are working with challenging substrates.[4]
-
Copper(I) Co-catalyst: The copper(I) salt, typically CuI, is crucial for the traditional Sonogashira reaction.[4][5] It must be fresh and added under inert conditions. However, be mindful that copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[4] If homocoupling is a significant side reaction, a copper-free protocol might be a better choice.
-
-
Reaction Conditions:
-
Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and promote Glaser coupling.[4] Ensure your reaction is set up under strictly anaerobic conditions using a well-dried Schlenk flask or glovebox and sparging your solvents with an inert gas like argon or nitrogen.
-
Base: A suitable base is required to deprotonate the terminal alkyne, forming the reactive acetylide.[5] Organic amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and often serve as the solvent as well.[4][5] Ensure the base is dry and of high purity.
-
Solvent: The choice of solvent can impact catalyst solubility and reactivity. Toluene, THF, and DMF are frequently used.[4] The solvent should be anhydrous.
-
-
Reagent Purity:
-
This compound: Ensure your alkyne is pure. Impurities can interfere with the catalytic cycle.
-
Aryl Halide: The reactivity of the aryl halide is critical. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.
-
Below is a workflow to guide your optimization process:
Caption: Sonogashira Coupling Troubleshooting Workflow.
Issue 2: Difficulty in Purifying this compound from Reaction Mixtures
Question: My reaction has produced this compound, but I am struggling to separate it from byproducts, particularly the corresponding alkene (3,3-Dimethyl-1-pentene). What purification strategies are most effective?
Answer: The low boiling point and nonpolar nature of this compound can make its purification challenging. Here are some recommended techniques:
-
Distillation: Given its volatility (boiling point ~72 °C), fractional distillation can be an effective method for separating it from less volatile impurities.[2] However, this may not be sufficient to separate it from byproducts with similar boiling points, such as 3,3-Dimethyl-1-pentene (boiling point ~85-87 °C).[3]
-
Column Chromatography:
-
Standard Silica Gel Chromatography: Due to its nonpolar nature, you will need a very nonpolar eluent system, such as pure hexanes or heptane, with a gradual increase in a slightly more polar solvent like dichloromethane.[6]
-
Argentation Chromatography (Silver Nitrate Impregnated Silica Gel): This is a powerful technique for separating compounds based on their degree of unsaturation.[6] Silver ions form reversible complexes with the π-bonds of alkenes and alkynes. Alkenes generally interact more strongly with the silver ions and are retained on the column longer, allowing for the elution of the alkyne first.[6]
-
-
Chemical Separation for Terminal Alkynes: If you have a terminal alkyne mixed with other non-acidic organic compounds, you can exploit its acidity.
-
Terminal alkynes can be deprotonated by a strong base like sodium amide (NaNH₂) to form a sodium acetylide salt.[7][8] This salt is insoluble in organic solvents and can be separated by filtration.
-
After separation, the alkyne can be regenerated by treating the salt with a weak acid, such as aqueous ammonium chloride or even water.[9][10] Caution: Acetylide salts can be explosive when dry, so they should be handled with extreme care and not isolated in large quantities.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] A significant hazard is that it may be fatal if swallowed and enters the airways (aspiration hazard).[1][11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[12] Ensure all ignition sources are removed from the work area.
Q2: How should I properly store this compound?
A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[12] The storage area should be designated for flammable liquids.[12] For long-term storage, refrigeration is often recommended.[11]
Q3: Can this compound undergo isomerization?
A3: While terminal alkynes are generally more stable than internal allenes, isomerization of internal alkynes to terminal alkynes (the "alkyne zipper" reaction) is a known process that typically requires a very strong base.[5] The reverse process, isomerization of a terminal alkyne to an internal one, is also possible under certain conditions, though less common for a sterically hindered alkyne like this one.
Q4: What are some common reactions that this compound participates in?
A4: As a terminal alkyne, it undergoes a variety of reactions, including:
-
Deprotonation: The terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂, BuLi) to form a nucleophilic acetylide.[5][13]
-
Addition Reactions: It can undergo addition of H₂, halogens (X₂), and hydrogen halides (HX).[14][15][16]
-
Hydration: In the presence of an acid and a mercury catalyst, it will undergo hydration to form a ketone (following Markovnikov's rule).[7][14]
-
Hydroboration-Oxidation: This reaction sequence results in the anti-Markovnikov addition of water across the triple bond to form an aldehyde.[7]
-
Coupling Reactions: As discussed, it is a key substrate in reactions like the Sonogashira coupling to form C-C bonds.[5]
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol provides a step-by-step method for the anti-Markovnikov hydration of this compound to produce 3,3-dimethylpentanal.
Objective: To synthesize 3,3-dimethylpentanal from this compound via a hydroboration-oxidation sequence.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, stir bar, dropping funnel, condenser, ice bath, separatory funnel
Procedure:
Part A: Hydroboration
-
Set up a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum.
-
Under a positive pressure of nitrogen, add this compound (e.g., 10 mmol) and 20 mL of anhydrous THF to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the borane-THF complex solution (e.g., 11 mL of 1M solution, 11 mmol) to the stirred alkyne solution via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
Part B: Oxidation
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add 3M aqueous sodium hydroxide solution (e.g., 5 mL) to the flask.
-
Very slowly, add 30% hydrogen peroxide solution (e.g., 5 mL) dropwise via the dropping funnel. Caution: This addition is exothermic. Maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 30 mL of diethyl ether and shake.
-
Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting crude aldehyde by fractional distillation or column chromatography on silica gel.
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkyne - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. 3,3-Dimethyl-1-butyne(917-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3,3-Dimethyl-1-pentyne
Welcome to the technical support resource for 3,3-Dimethyl-1-pentyne. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will address common purification challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Purity
This compound, also known as tert-pentylethyne, is a terminal alkyne whose rigid, sterically hindered structure makes it a valuable building block in organic synthesis. However, its volatility and the nature of its synthetic routes often lead to persistent impurities that can be challenging to remove. The presence of isomeric byproducts, unreacted starting materials, or solvent residues can compromise subsequent reaction yields, selectivity, and the integrity of final compounds. This guide provides field-proven insights to overcome these purification hurdles.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My initial GC analysis of the crude product shows a cluster of peaks around the expected retention time for this compound. What are these likely impurities?
Answer: This is a common observation, especially if your synthesis involved a Grignard reaction or a similar alkylation pathway.[1][2] The cluster of peaks likely corresponds to structurally similar, volatile compounds with close boiling points.
Probable Causes & Identification:
-
Isomeric Impurities: The most common culprits are isomers of heptyn or heptene that may form through side reactions. For instance, you might see small amounts of 3,3-Dimethyl-1-pentene.
-
Unreacted Starting Materials: Depending on your synthetic route, you may have residual alkyl halides or other starting materials.
-
Solvent Residues: Ether-based solvents (like THF or diethyl ether) used in Grignard reactions are common contaminants.[3]
Recommended Action: The first step is to identify these components. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is invaluable for this purpose, as it provides both retention time data and mass fragmentation patterns to help identify the molecular weight and structure of the impurities.[4] Once identified, you can select the most appropriate purification strategy. For compounds with close boiling points, high-efficiency fractional distillation is the preferred method.[5][6]
Question 2: I performed a simple distillation, but my product is still only ~95% pure according to NMR and GC analysis. How can I improve the purity?
Answer: Simple distillation is often insufficient for separating compounds with boiling points that differ by less than 25°C.[5] Given the likely impurities for this compound, you are experiencing co-distillation.
Probable Causes & Identification:
-
Inefficient Separation: Your primary impurity likely has a boiling point very close to your product. Refer to the data table below.
-
Azeotrope Formation: While less common for these types of hydrocarbons, an azeotrope with a solvent or byproduct cannot be entirely ruled out without further study.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₂ | 96.17 | ~71-72 |
| 3,3-Dimethyl-1-pentene | C₇H₁₄ | 98.19 | ~85-87[7] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
Recommended Action: Fractional Distillation You must employ a more efficient separation technique. Fractional distillation, using a column with a high number of theoretical plates (e.g., a Vigreux or packed column), is the standard and most effective solution.[6][8] This method establishes a continuous series of vapor-liquid equilibria within the column, progressively enriching the vapor phase with the more volatile component (your product). See the detailed protocol in the next section.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for purifying this compound.
Question 3: My final product turns slightly yellow upon storage. Is this degradation, and how can I prevent it?
Answer: Yes, this is likely a sign of slow oligomerization or oxidation, which can be initiated by exposure to air, light, or trace impurities. Terminal alkynes can be susceptible to such changes over time.
Probable Causes & Identification:
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of peroxides or other oxygenated species.
-
Acid/Base Contamination: Trace amounts of acid or base can catalyze isomerization or polymerization reactions.[9][10]
-
Light Exposure: UV light can promote radical-initiated side reactions.
Recommended Action: Proper Storage To ensure long-term stability, high-purity this compound should be stored with the following precautions:[11]
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Refrigeration: Keep the container tightly sealed and refrigerated (2-8°C) to minimize degradation kinetics.
-
Light Protection: Use an amber glass vial or store the container in the dark.
-
Inhibitor: For long-term storage, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (e.g., 10-20 ppm), ensuring it won't interfere with your downstream applications.
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed for separating this compound from impurities with close boiling points.
Safety First: this compound is a highly flammable liquid and vapor.[12] Perform this procedure in a certified chemical fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.
Equipment:
-
Heating mantle and magnetic stirrer
-
Round-bottom flask (sized so the crude liquid fills it to 1/2 to 2/3 capacity)
-
Fractionating column (Vigreux or packed with Raschig rings/metal sponge)
-
Distillation head with a thermometer or temperature probe
-
Condenser
-
Receiving flasks (pre-weighed)
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus securely. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[13]
-
Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process, which is critical for establishing a proper temperature gradient.[14]
-
Heating: Begin heating the flask gently. As the mixture starts to boil, you will see a condensation ring rise slowly up the column.
-
Equilibration: Adjust the heating rate to allow the condensation ring to rise slowly. It is crucial to let the column equilibrate by allowing the vapor to condense and re-vaporize multiple times before any distillate is collected. This process, known as establishing reflux, is key to efficient separation.[5]
-
Collecting Fractions:
-
Forerun: Collect the first fraction (the "forerun"), which will contain the most volatile impurities (e.g., residual diethyl ether). The temperature will be low and may fluctuate.
-
Product Fraction: As the temperature stabilizes at the boiling point of this compound (~71-72°C), switch to a new, pre-weighed receiving flask. Collect the distillate while the temperature remains constant.
-
Final Fraction: If the temperature begins to rise or drop significantly, it indicates the product has distilled and higher-boiling impurities are starting to come over. Stop the distillation at this point to avoid contaminating your purified product.
-
-
Analysis: Analyze the collected product fraction by GC or NMR to confirm its purity.[]
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a standard method for quantifying the purity of your final product.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[16]
-
Detector: Flame Ionization Detector (FID)
-
Column: A polar column like an Agilent Intuvo HP-Innowax (60 m x 0.32 mm, 0.5 µm) is suitable for separating hydrocarbons from more polar contaminants.[16]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Final Hold: Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL (with a split ratio of 50:1)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified this compound (~1 mg/mL) in a high-purity solvent like hexane or dichloromethane.
-
Injection: Inject the sample into the GC.
-
Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage (Area %).
Frequently Asked Questions (FAQs)
Q1: Can I use preparative GC to purify this compound? A1: Yes, preparative gas chromatography (Prep-GC) is an excellent technique for obtaining ultra-high purity (>99.9%) material.[17] However, it is generally limited to smaller scales (milligrams to a few grams) due to the sample capacity of the columns.[18][19] It is most suitable when you need a small amount of exceptionally pure compound for use as an analytical standard or for sensitive biological assays.
Q2: Are there any specific chemical tests to confirm the presence of a terminal alkyne? A2: Yes, a classic qualitative test for terminal alkynes is the reaction with a solution of ammoniacal silver nitrate (Tollens' reagent) or ammoniacal cuprous chloride.[20] Terminal alkynes will produce a white precipitate of the silver acetylide or a red precipitate of the copper acetylide, respectively.[20] Internal alkynes will not react. However, be aware that silver acetylides can be explosive when dry.[20] Modern spectroscopic methods like NMR and IR are the standard for confirmation. In IR spectroscopy, the terminal C-H stretch of the alkyne appears as a sharp band around 3300 cm⁻¹, and the C≡C stretch appears around 2100 cm⁻¹.
Q3: My synthesis involves a Grignard reagent. What are the most critical steps to minimize impurities from the start? A3: The key to a clean Grignard reaction is the rigorous exclusion of water and air (oxygen).[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Controlled Addition: Add the electrophile to the Grignard reagent slowly and at a controlled temperature (often 0°C or lower) to minimize side reactions.
-
Quenching: A careful and controlled quench with a weak acid (like saturated aqueous ammonium chloride) is crucial to protonate the alkoxide and avoid unwanted side reactions that can occur with a strong acid quench.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homework.study.com [homework.study.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. research.monash.edu [research.monash.edu]
- 18. Preparative GC System Agilent-Gerstel [uochb.cz]
- 19. theanalyticalscientist.com [theanalyticalscientist.com]
- 20. quora.com [quora.com]
Technical Support Center: Catalyst Deactivation in 3,3-Dimethyl-1-pentyne Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 3,3-Dimethyl-1-pentyne. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for one of the most persistent challenges in catalytic chemistry: catalyst deactivation. As drug development professionals and research scientists, understanding the nuances of catalyst performance is paramount for reproducible and efficient synthesis. This document provides actionable intelligence, moving beyond simple procedural steps to explain the underlying chemical and physical principles governing catalyst stability.
Section 1: Quick Diagnosis & Troubleshooting Guide
This section is formatted to help you quickly diagnose the issue in your experiment based on observable symptoms.
Q1: My hydrogenation of this compound has suddenly slowed down or stopped completely. What are the most likely causes?
A stalled or significantly decelerated reaction is a primary indicator of catalyst deactivation. The cause is typically a rapid loss of active sites. The main culprits are:
-
Acute Poisoning: The most common cause for a sudden stop. A contaminant in your substrate, solvent, or hydrogen gas has strongly adsorbed to the catalyst's active sites, rendering them inaccessible.[1][2] Common poisons for hydrogenation catalysts like palladium include sulfur, phosphorus, and nitrogen-containing compounds.[3][4]
-
Severe Fouling (Coking): Rapid polymerization or oligomerization of the alkyne on the catalyst surface can physically block pores and active sites.[1][5] This is particularly relevant for reactions involving hydrocarbons.[6]
-
Mechanical Failure: In slurry reactors, poor agitation can cause the catalyst to settle, effectively removing it from the reaction. While not a true deactivation mechanism, it presents with identical symptoms.
Q2: My reaction is proceeding, but I'm losing selectivity. Instead of the desired 3,3-Dimethyl-1-pentene, I'm getting the fully hydrogenated alkane or other byproducts. Why?
A loss of selectivity points to a change in the nature of the catalytic sites or the reaction environment.
-
Partial Poisoning or Site Modification: Selective poisoning is a technique used to create catalysts like the Lindlar catalyst, where poisons like lead are intentionally added to deactivate the most active sites that would otherwise lead to over-hydrogenation.[7][8] If your catalyst is unintentionally poisoned by a weaker poison, or if the poisons on a selective catalyst (like lead or quinoline) are leached away, the site distribution changes, impacting selectivity.[9]
-
Coke Deposition: Carbonaceous deposits can alter the electronic properties of the active sites or create steric hindrance that favors different reaction pathways, leading to a shift in product distribution.[5][6]
-
Mass Transfer Limitations: As the catalyst fouls, the diffusion of reactants to the active sites and products away from them can be hindered. This can lead to an accumulation of the intermediate alkene on the catalyst surface, increasing the probability of its further reduction to the alkane.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow to diagnose the potential cause of catalyst deactivation based on experimental observations.
References
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. mdpi.com [mdpi.com]
- 5. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 6. Coke Formation in FCC Catalyst Testing | XY-MAT [xytelindia.com]
- 7. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Reactions of 3,3-Dimethyl-1-pentyne with Strong Bases
Welcome to the technical support center for handling 3,3-Dimethyl-1-pentyne in base-mediated reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered terminal alkyne. Here, we will delve into the nuances of its reactivity, focusing on troubleshooting common side reactions and providing practical, field-proven advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to side reactions with strong bases?
The reactivity of this compound is governed by two primary factors: the acidity of the terminal alkyne proton (pKa ≈ 25) and the steric hindrance imposed by the bulky tert-butyl group.[1][2] While the terminal proton is acidic enough to be removed by a sufficiently strong base, the steric bulk can influence the approach of the base and any subsequent nucleophilic attack of the resulting acetylide. This interplay can lead to incomplete reactions or favor alternative reaction pathways.
Q2: What are the most common strong bases used to deprotonate this compound?
Commonly used strong bases for deprotonating terminal alkynes include:
-
n-Butyllithium (n-BuLi): A widely used organolithium reagent that is a very strong base.[3][4]
-
tert-Butyllithium (t-BuLi): An even stronger and more sterically hindered base than n-BuLi.[5][6]
-
Sodium Amide (NaNH₂): A very strong base often used for deprotonating terminal alkynes.[3][7]
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base, which can be advantageous in certain applications.
The choice of base is critical and depends on the specific reaction conditions and desired outcome.[8]
Q3: Can isomerization of the triple bond occur with this compound?
Isomerization of a terminal alkyne to an internal alkyne, often referred to as the "alkyne zipper" reaction, is a known side reaction when using very strong bases.[9][10] This process involves the deprotonation of a propargylic proton, leading to an allene intermediate, which can then be reprotonated to form a more thermodynamically stable internal alkyne.[11] However, due to the quaternary carbon at the 3-position, this compound lacks propargylic protons. This structural feature makes it resistant to the typical base-catalyzed isomerization pathways.
Troubleshooting Guide
Issue 1: Incomplete Deprotonation and Low Yield of Acetylide
Symptoms:
-
Recovery of a significant amount of starting material (this compound).
-
Low yield of the desired product after quenching the acetylide with an electrophile.
Root Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the conjugate acid of the base must be significantly higher than the pKa of the alkyne (≈25) for the deprotonation to be favorable.[12] For instance, using a base like sodium hydroxide (NaOH), with a conjugate acid pKa of about 14-15.7, will not effectively deprotonate the alkyne.[3][12]
-
Steric Hindrance: The bulky tert-butyl group can hinder the approach of a sterically demanding base.
-
Solution: While seemingly counterintuitive, a less sterically hindered base like n-BuLi might be more effective than a bulkier one like t-BuLi in some solvent systems. Experimenting with different bases is recommended.
-
-
Reaction Temperature: Deprotonation is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature may be necessary.
-
Solution: After the initial addition of the base at low temperature, allow the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) for a short period to ensure complete deprotonation. Monitor the reaction closely to avoid decomposition.
-
-
Improper Reagent Handling: Organolithium reagents and sodium amide are highly reactive towards moisture and air.[6]
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or newly purchased organolithium reagents.
-
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC, GC, or NMR.
-
Isolation of products other than the expected functionalized alkyne.
Root Causes & Solutions:
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by very strong bases, especially at elevated temperatures. This can lead to the formation of unwanted byproducts.
-
Solution: Perform the reaction at low temperatures. If side reactions with the solvent are suspected, consider using a non-ethereal solvent like hexane or toluene, although the solubility of the acetylide may be lower.
-
-
Excess Base Reacting with Electrophile: If an excess of a nucleophilic base like n-BuLi is used, it can react with the electrophile in a competitive manner.
-
Solution: Use a stoichiometric amount of the base (typically 1.0 to 1.1 equivalents). Alternatively, a non-nucleophilic base like LDA can be employed.
-
-
Formation of Dilithium Acetylide: In the presence of excess butyllithium, the initially formed lithium acetylide can be further deprotonated, leading to the formation of dilithium acetylide, especially if the solution is warmed.[13] This can complicate subsequent reactions.
-
Solution: Add the butyllithium solution slowly to the alkyne solution to avoid localized high concentrations of the base. Maintain a low reaction temperature (-78 °C) throughout the addition and stirring period.[13]
-
Issue 3: Elimination Side Reactions with Alkyl Halide Electrophiles
Symptoms:
-
Formation of alkenes derived from the alkyl halide electrophile.
-
Low yield of the desired C-C coupled product.
Root Causes & Solutions:
-
Strong Basicity of the Acetylide: The generated acetylide of this compound is a strong base. When reacting with secondary or tertiary alkyl halides, it can promote E2 elimination rather than the desired SN2 substitution.[14]
-
Solution: Use primary alkyl halides as electrophiles whenever possible to favor the SN2 pathway.[11] If a secondary halide must be used, consider alternative coupling strategies that do not rely on direct SN2 displacement.
-
Experimental Protocols
Protocol 1: General Procedure for the Deprotonation of this compound with n-Butyllithium
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the stirred alkyne solution.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
Electrophile Addition: The solution of the lithium acetylide is now ready for the addition of an appropriate electrophile.
Data Presentation
| Base | Conjugate Acid | pKa of Conjugate Acid | Suitability for Deprotonation |
| n-Butyllithium (n-BuLi) | Butane | ~50 | Excellent |
| Sodium Amide (NaNH₂) | Ammonia | ~38 | Excellent |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Excellent |
| Sodium Hydroxide (NaOH) | Water | 14-15.7 | Poor |
Table 1: Comparison of common bases for the deprotonation of terminal alkynes.
Visualizations
Caption: Deprotonation of this compound.
Caption: Desired vs. side reaction pathways.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gauthmath.com [gauthmath.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. brainly.com [brainly.com]
- 9. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkyne Reactivity [www2.chemistry.msu.edu]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Improving Selectivity in the Hydrogenation of 3,3-Dimethyl-1-pentyne
Welcome to the technical support center for advanced hydrogenation reactions. This guide is designed for researchers, chemists, and process development professionals who are working on the selective hydrogenation of alkynes, specifically focusing on the conversion of 3,3-Dimethyl-1-pentyne to 3,3-Dimethyl-1-pentene. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols and troubleshooting advice to enhance your reaction selectivity and yield.
Core Concepts & Frequently Asked Questions
This section addresses fundamental questions that form the basis of a successful selective hydrogenation strategy.
Q1: What is the most effective catalyst for the selective hydrogenation of this compound to 3,3-Dimethyl-1-pentene?
For the partial hydrogenation of an alkyne to an alkene, the catalyst of choice is overwhelmingly Lindlar's catalyst .[1][2][3][4][5] Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are typically too active and will rapidly reduce the alkyne all the way to the corresponding alkane (3,3-Dimethyl-pentane), making selectivity nearly impossible to control.[6][7][8]
Lindlar's catalyst is a heterogeneous catalyst specifically designed to be "poisoned" or partially deactivated, which allows it to catalyze the reduction of the more reactive alkyne without significantly affecting the resulting alkene product.[5][7][9][10]
Q2: What does it mean for Lindlar's catalyst to be "poisoned," and why is this crucial for selectivity?
The term "poisoned" refers to the intentional deactivation of the catalyst's most active sites.[7][9] This is the key to its selectivity.[11] Alkynes are generally more reactive and adsorb more strongly to palladium surfaces than alkenes.[6] The poisoning agents reduce the catalyst's activity just enough so that it can no longer effectively catalyze the hydrogenation of the less reactive alkene.[4][10] This allows the reaction to stop at the alkene stage.
The components of Lindlar's catalyst each play a critical role:
| Component | Chemical Composition | Function |
| Active Metal | Palladium (Pd) | The catalytic surface where H₂ dissociation and alkyne hydrogenation occur.[12] |
| Support | Calcium Carbonate (CaCO₃) | Provides a high surface area for the palladium to be dispersed upon, increasing efficiency.[12][13] |
| Primary Poison | Lead Acetate (Pb(OAc)₂) or Lead Oxide | Deactivates the most active palladium sites, preventing over-reduction of the alkene to an alkane.[2][4][10][14] |
| Secondary Poison | Quinoline | Further enhances selectivity by modifying the catalyst surface and preventing unwanted side reactions.[4][9][12][14] |
Q3: What is the reaction mechanism, and why does it favor syn-addition?
The hydrogenation occurs on the surface of the palladium metal.[12]
-
Adsorption: Both the hydrogen gas (H₂) and the alkyne (this compound) adsorb onto the palladium surface.
-
Hydrogen Dissociation: The H-H bond in H₂ is cleaved, and individual hydrogen atoms bind to the palladium surface.
-
Syn-Addition: The alkyne, adsorbed on the flat catalyst surface, is approached by two hydrogen atoms from the same face of the molecule.[10] This simultaneous or sequential addition of both hydrogens from the catalyst surface is known as syn-addition .[2][13][14]
-
Desorption: The newly formed alkene (3,3-Dimethyl-1-pentene) has a weaker affinity for the poisoned catalyst surface than the starting alkyne and desorbs back into the solution before it can be further reduced.[2]
For internal alkynes, this syn-addition mechanism stereoselectively produces cis-alkenes.[2][14] While this compound is a terminal alkyne and thus cannot form a cis/trans isomer, understanding the underlying syn-addition mechanism is crucial for applying this methodology to other substrates.
Reaction Pathway Overview
The desired transformation and the primary competing side reaction are illustrated below. The goal is to maximize the formation of 3,3-Dimethyl-1-pentene while minimizing or eliminating the production of 3,3-Dimethyl-pentane.
Caption: Reaction scheme for the hydrogenation of this compound.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the selective hydrogenation of this compound on a laboratory scale.
Materials:
-
This compound (ensure high purity)
-
Lindlar's Catalyst (e.g., 5 wt. % Pd on CaCO₃, poisoned)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, anhydrous)
-
Hydrogen (H₂) gas balloon or cylinder with regulator
-
Three-neck round-bottom flask
-
Condenser
-
Septa
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) line
Procedure:
-
Reactor Setup: Assemble a clean, dry three-neck flask with a magnetic stir bar, a condenser (with an inert gas inlet at the top), and a rubber septum on the third neck.
-
Inert Atmosphere: Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen. Maintaining an inert atmosphere is critical for both safety and catalyst activity.[15][16]
-
Catalyst Addition: Under a positive flow of inert gas, add Lindlar's catalyst (typically 1-5 mol% relative to the alkyne).
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., 10 mL per 1 mmol of alkyne) via cannula or syringe, followed by the this compound.
-
Hydrogen Introduction: Purge the flask again with the inert gas briefly. Then, replace the inert gas inlet with a balloon filled with hydrogen gas or connect to a regulated H₂ cylinder set to a slight positive pressure (~1 atm). Ensure the system is sealed but not a closed pressure vessel unless designed for it.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Adequate stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.[17]
-
Monitoring the Reaction: The reaction progress should be monitored closely to prevent over-reduction.
-
Thin-Layer Chromatography (TLC): A simple way to track the disappearance of the starting material.
-
Gas Chromatography (GC) or GC-MS: The most effective method. Periodically take a small aliquot (via syringe through the septum), filter it through a small plug of silica or celite to remove the catalyst, and analyze to quantify the ratio of starting material, desired alkene, and undesired alkane.
-
Hydrogen Uptake: If using a volumetric gas burette, the reaction can be stopped after the consumption of one equivalent of H₂.
-
-
Workup: Once the starting material is consumed (as determined by your monitoring method), stop the stirring and replace the hydrogen atmosphere with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Wash the filter pad with a small amount of the reaction solvent. Caution: The filtered catalyst can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water while it is still damp.[15][16]
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 3,3-Dimethyl-1-pentene. Further purification can be performed by distillation if necessary.
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-5 mol % | Balances reaction rate with cost and ease of removal. Higher loading may increase the risk of over-reduction. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents like ethanol often perform well. The choice can affect reaction rates and should be optimized. |
| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic.[16] Running at room temperature is usually sufficient; lower temperatures can enhance selectivity if over-reduction is an issue.[2] |
| Pressure | 1 atm (H₂ balloon) | Low hydrogen pressure is a key factor in maintaining selectivity. High pressures increase the rate of hydrogenation and the risk of over-reduction.[2] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Caption: Troubleshooting workflow for selective hydrogenation issues.
Q&A: Detailed Troubleshooting
Problem: My reaction shows very little or no consumption of the starting material.
-
Possible Cause: Inactive Catalyst. Lindlar's catalyst can degrade over time, especially with improper storage. Exposure to air and moisture can oxidize the palladium surface.
-
Solution: Always use a fresh bottle of catalyst or a batch that has been stored carefully under an inert atmosphere. If you suspect the catalyst is merely passivated, you can sometimes activate it by stirring it in the solvent under a hydrogen atmosphere for 15-30 minutes before adding the alkyne.
-
-
Possible Cause: Insufficient Hydrogen Delivery. The reaction is dependent on the successful mass transfer of hydrogen gas from the gas phase to the catalyst surface in the liquid phase.[17][18]
-
Solution: Check your setup for leaks. Ensure the H₂ balloon is properly inflated and secured. Stir the reaction mixture vigorously; if the stir bar is barely moving, the gas-liquid interface will be minimal, and the reaction will be slow.
-
-
Possible Cause: Unintentional Catalyst Poisoning. Your starting material or solvent may contain impurities that are potent catalyst poisons, such as sulfur or thiol compounds.[19][20]
-
Solution: Ensure the purity of your this compound, distilling it if necessary. Use high-purity, anhydrous solvents.
-
Problem: My reaction is messy and produces a significant amount of the alkane (3,3-Dimethyl-pentane).
-
Possible Cause: The Catalyst is Too Active. Not all batches of Lindlar's catalyst are created equal. An improperly prepared or "under-poisoned" batch will behave more like a standard Pd catalyst, leading to over-reduction.[7]
-
Solution: The first step is to try a different, trusted lot of catalyst. If over-reduction persists, you can try to "poison" it further by adding a very small amount of additional quinoline to the reaction mixture. Lowering the reaction temperature can also temper the catalyst's activity and improve selectivity.
-
-
Possible Cause: The Reaction Ran for Too Long. Even with a perfectly selective catalyst, if the reaction is left for an extended period after all the alkyne is consumed, the slow hydrogenation of the alkene product can begin to occur.
-
Solution: This highlights the absolute necessity of close reaction monitoring.[21][22][23] Do not let the reaction run overnight without preliminary time-course data. Use GC analysis to determine the point at which the alkyne is consumed and the alkene concentration is maximized, and then immediately stop the reaction and proceed with the workup.
-
References
- 1. nbinno.com [nbinno.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. byjus.com [byjus.com]
- 11. nbinno.com [nbinno.com]
- 12. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 13. reactionweb.io [reactionweb.io]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.wisc.edu [chem.wisc.edu]
- 17. chimia.ch [chimia.ch]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Couplings with Sterically Hindered Alkynes
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically demanding alkyne substrates. Steric hindrance presents a unique set of obstacles in this otherwise robust C(sp²)-C(sp) bond-forming reaction. This resource provides in-depth troubleshooting strategies, explains the causality behind experimental choices, and offers field-proven protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a bulky alkyne is giving very low to no yield. What is the most likely cause?
A2: The primary suspect in a failing Sonogashira reaction with sterically hindered substrates is an inefficient oxidative addition step.[1][2] This is often the rate-limiting step and is particularly sensitive to steric bulk on the coupling partners and the ligand. The use of standard ligands like PPh₃ may not be sufficient to promote the reaction. Consider switching to more electron-rich and sterically demanding phosphine ligands such as P(t-Bu)₃ or cataCXium® A.[1][3]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Glaser-type homocoupling is a major side reaction, especially when using the traditional copper co-catalyst.[4][5] This process is often promoted by the presence of oxygen. While ensuring rigorously anaerobic conditions is critical[1], the most effective solution is to switch to a copper-free Sonogashira protocol.[4][6] These protocols have become well-refined and are essential when working with valuable or complex alkynes where dimerization is a significant issue.[5]
Q3: What is the best type of palladium catalyst and ligand for coupling a sterically demanding alkyne?
A3: The ideal catalyst system is primarily determined by the steric bulk of the alkyne.[7][8] For extremely bulky alkynes, a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a very bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, PCy₃) is recommended.[3][7] These bulky ligands facilitate the formation of a highly active, monoligated L₁Pd⁰ species, which is crucial for the oxidative addition of the aryl halide.[8][9]
Q4: Does the choice of base and solvent matter more with hindered substrates?
A4: Yes, the reaction environment is critical. The base is responsible for the deprotonation of the terminal alkyne.[10] While amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common, their efficiency can be substrate-dependent.[1] For copper-free systems, a stronger base like Cs₂CO₃ may be required.[11] The solvent must dissolve all components adequately.[1][12] Be aware that coordinating solvents like DMF can sometimes slow down reactions by competing for coordination sites on the palladium center.[2][12] Toluene or dioxane are often good starting points.
Q5: My aryl halide is also sterically hindered. How does this affect the reaction?
A5: Steric bulk on the aryl halide, particularly at the ortho-position, is highly detrimental to the reaction rate as it directly impedes the oxidative addition step.[8] In such cases, you will need to employ the most active catalyst systems (e.g., Pd/P(t-Bu)₃), potentially increase catalyst loading, and use higher reaction temperatures.[2] The reactivity order of the halide (I > Br > OTf >> Cl) becomes even more pronounced, and using an aryl iodide is strongly recommended.[11][13]
In-Depth Troubleshooting Guide
Symptom 1: Low to No Product Yield
When a reaction with a sterically hindered alkyne fails, a systematic approach is necessary to identify the bottleneck.
The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step and is severely hampered by steric hindrance.
-
Solution 1: Optimize the Phosphine Ligand. This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Transition to bulky, electron-rich monodentate phosphine ligands. The increased steric bulk promotes the formation of the highly active 14-electron L-Pd(0) species, while high electron density increases the rate of insertion into the Ar-X bond.[1][3][8][9]
Ligand Key Characteristics Best Suited For P(t-Bu)₃ Very bulky, electron-rich Sterically undemanding to moderately hindered alkynes.[7] PCy₃ Extremely bulky Extremely bulky alkynes and aryl bromides.[7] XPhos Buchwald-type biaryl phosphine General use for challenging couplings, often provides high stability and activity.[14] cataCXium® A Di(1-adamantyl)-n-butylphosphine Highly effective for hindered substrates. -
Solution 2: Increase Reactivity of the Aryl Halide. If possible, use the most reactive halide. The bond strength (C-I < C-Br < C-Cl) directly impacts the ease of oxidative addition. The order of reactivity is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[11][13] For challenging couplings involving aryl chlorides, specialized catalyst systems are mandatory.[15]
The active Pd(0) catalyst can be sensitive and prone to deactivation, forming inactive palladium black.
-
Solution 1: Ensure Strict Anaerobic Conditions. Oxygen can oxidize the Pd(0) catalyst and also promotes the unwanted Glaser homocoupling of the alkyne, especially in the presence of copper.[1] Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with argon) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Solution 2: Choose the Right Palladium Precursor. While Pd(PPh₃)₄ is a Pd(0) source, it can be sensitive to air.[1] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are often more reliable, as they are reduced in situ to the active Pd(0) species.
-
Solution 3: Re-evaluate Your Solvent. As mentioned, highly coordinating solvents like DMF or DMSO can sometimes inhibit the reaction by competing with the substrates for binding to the palladium center.[5][12] If you observe no reaction in DMF, try switching to a less coordinating solvent like toluene, dioxane, or THF.[2]
Caption: The Sonogashira catalytic cycle, showing both the traditional copper co-catalyzed pathway and the direct copper-free pathway.
Symptom 2: Homocoupling of Alkyne (Glaser Coupling) Dominates
This side reaction consumes your valuable alkyne and complicates purification.
The combination of a copper(I) salt, an amine base, and oxygen is the classic recipe for Glaser coupling.
-
Solution: Rigorous Degassing. As stated above, the exclusion of oxygen is paramount. Ensure your inert gas line is pure and that all solvents have been properly degassed.
Even under anaerobic conditions, the copper acetylide intermediate can be prone to homocoupling, especially at elevated temperatures.
-
Solution: Employ a Copper-Free Protocol. This is the definitive solution to Glaser coupling.[4][6] By removing the copper co-catalyst, you eliminate the primary pathway for this side reaction. This approach is strongly recommended for any synthesis where the alkyne is precious or when purification from the diyne byproduct is challenging.[5]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Alkyne
This protocol is optimized for a challenging coupling between a sterically hindered aryl bromide and a bulky terminal alkyne.
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Sterically Hindered Alkyne (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
P(t-Bu)₃ (8 mol%) or other bulky ligand
-
Cs₂CO₃ (2.0 equiv), dried
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon)
Procedure:
-
Vessel Preparation: Add the aryl bromide (e.g., 1.0 mmol), Pd₂(dba)₃ (0.02 mmol), P(t-Bu)₃ (0.08 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent & Alkyne Addition: Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe. Follow with the addition of the terminal alkyne (1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (start with 80-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours depending on the specific substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filter cake with additional solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Caption: A logical workflow for troubleshooting Sonogashira couplings with hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. books.lucp.net [books.lucp.net]
- 13. youtube.com [youtube.com]
- 14. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 15. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
Navigating the Nuances of 3,3-Dimethyl-1-pentyne: A Guide to Stability and Handling
Welcome to the Technical Support Center for 3,3-Dimethyl-1-pentyne. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique terminal alkyne. Here, we address common questions and troubleshooting scenarios related to its stability under various experimental conditions. Our aim is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments and the safety of your laboratory.
Understanding the Molecule: The Impact of Structure on Reactivity
This compound, a structural isomer of hexyne, possesses a terminal triple bond, making it a valuable synthon in organic chemistry.[1] Its most notable structural feature is the bulky tert-pentyl group attached to the propargylic carbon. This "neopentyl-like" arrangement introduces significant steric hindrance, which profoundly influences its reactivity and stability compared to less sterically encumbered terminal alkynes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability Under Basic Conditions
Question 1.1: I am trying to deprotonate this compound with a strong base to form the acetylide. Why am I observing low conversion or slow reaction rates?
Answer:
The acetylenic proton of terminal alkynes is weakly acidic, with a pKa generally around 25, allowing for deprotonation by very strong bases to form a nucleophilic acetylide anion.[1] While this is a common strategy, the reaction's success with this compound is highly dependent on the choice of base and reaction conditions due to the significant steric hindrance around the acetylenic proton.
-
Causality of the Issue: The bulky 3,3-dimethylpentyl group can sterically hinder the approach of a bulky base to the terminal proton. This steric clash increases the activation energy of the deprotonation step, leading to slower reaction rates or an unfavorable equilibrium.
-
Troubleshooting & Protocol:
-
Choice of Base: Employ a sterically less demanding, yet powerful, base. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective choice for deprotonating terminal alkynes.[1][2] Its small size allows for better access to the acidic proton compared to bulkier bases like lithium diisopropylamide (LDA).
-
Solvent System: The use of liquid ammonia as a solvent is advantageous as it readily dissolves sodium amide and the resulting acetylide salt.
-
Temperature: The reaction is typically performed at low temperatures (-33 °C, the boiling point of ammonia) to maintain the solvent in a liquid state.
-
Experimental Protocol: Formation of the Sodium Salt of this compound
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Introduce anhydrous liquid ammonia into the flask by condensing ammonia gas.
-
Add a catalytic amount of ferric nitrate.
-
Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of solvated electrons. Then, add the remaining sodium. The blue color will eventually be replaced by a gray suspension of sodium amide.
-
Slowly add a solution of this compound in a minimal amount of anhydrous ether or THF to the sodium amide suspension.
-
Allow the reaction to stir for 1-2 hours to ensure complete deprotonation. The resulting solution contains the sodium acetylide of this compound and is ready for subsequent reactions.
Question 1.2: Can I use organometallic reagents like Grignard or organolithium reagents to deprotonate this compound?
Answer:
Yes, organometallic reagents such as Grignard reagents (e.g., ethylmagnesium bromide) and organolithium reagents (e.g., n-butyllithium) are strong enough bases to deprotonate terminal alkynes.[3][4] However, there are important considerations:
-
Acid-Base Reaction: The reaction of a Grignard or organolithium reagent with a terminal alkyne is an acid-base reaction. The alkyne is a stronger acid than the corresponding alkane from which the organometallic reagent is derived. Therefore, the equilibrium will favor the formation of the alkane and the metal acetylide.
-
Side Reactions: If your experimental design involves the subsequent reaction of the acetylide with an electrophile that is also reactive towards the organometallic reagent (e.g., some carbonyl compounds), this can lead to a mixture of products.
-
Steric Considerations: While generally effective, the rate of deprotonation can still be influenced by the steric bulk of both the organometallic reagent and the alkyne.
Section 2: Stability Under Acidic Conditions
Question 2.1: I am attempting an acid-catalyzed hydration of this compound. What is the expected product, and are there any potential complications?
Answer:
Acid-catalyzed hydration of terminal alkynes, typically in the presence of a mercury(II) salt catalyst, follows Markovnikov's rule to yield a ketone.[5] For this compound, the expected product is 3,3-dimethyl-2-pentanone.
-
Reaction Mechanism: The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable keto form. The initial protonation of the alkyne occurs at the terminal carbon to form a more stable secondary vinyl cation.
-
Potential Complications & Troubleshooting:
-
Slow Reaction Rate: The steric hindrance from the tert-pentyl group can slow down the rate of the initial electrophilic attack on the triple bond.
-
Rearrangements: While less common with vinyl cations compared to alkyl carbocations, the possibility of rearrangements in the intermediate should be considered, especially under harsh acidic conditions. However, for this compound, a hydride or methyl shift from the adjacent quaternary center to the vinyl cation is electronically and sterically unfavorable.
-
Catalyst Choice: The use of mercuric sulfate (HgSO₄) is often necessary to achieve a reasonable reaction rate for the hydration of alkynes.[5]
-
Diagram: Acid-Catalyzed Hydration of this compound
Caption: Reaction pathway for the acid-catalyzed hydration of this compound.
Question 2.2: Is isomerization of this compound to an internal alkyne possible under acidic conditions?
Answer:
While acid-catalyzed isomerization of alkenes is a common phenomenon, the isomerization of terminal alkynes to internal alkynes under acidic conditions is generally not a facile process. The proposed mechanisms for such isomerizations often involve intermediates that are not readily formed from alkynes under typical acidic conditions. Isomerization of alkynes is more commonly observed under basic conditions.
Section 3: Thermal Stability
Question 3.1: What is the thermal stability of this compound? At what temperature should I be concerned about decomposition?
Answer:
-
General Guidelines:
-
Boiling Point: The boiling point of this compound is approximately 78-79 °C.[6] Distillation should be carried out with care, preferably under reduced pressure to lower the boiling temperature and minimize the risk of thermal decomposition.
-
High Temperatures: As a general precaution, prolonged heating at high temperatures should be avoided. The presence of impurities, particularly metals, can catalyze decomposition at lower temperatures.
-
Storage: For long-term storage, it is advisable to keep this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | [6] |
| Molecular Weight | 96.17 g/mol | [6] |
| Boiling Point | 78-79 °C | [6] |
| pKa (acetylenic H) | ~25 (estimated) | [1] |
Section 4: Oxidative Stability
Question 4.1: What are the expected products from the oxidative cleavage of this compound with ozone or potassium permanganate?
Answer:
Oxidative cleavage of the triple bond in this compound will result in the formation of a carboxylic acid and carbon dioxide.
-
Ozonolysis (O₃): Treatment of a terminal alkyne with ozone, followed by a workup with water, cleaves the triple bond. The terminal acetylenic carbon is oxidized to carbon dioxide, and the internal carbon is oxidized to a carboxylic acid. For this compound, the products are 2,2-dimethylbutanoic acid and carbon dioxide.[7][8]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent like potassium permanganate under hot, basic, or acidic conditions will also cleave the triple bond to yield the same products: 2,2-dimethylbutanoic acid and carbon dioxide.
Diagram: Oxidative Cleavage of this compound
Caption: Products of the oxidative cleavage of this compound.
Question 4.2: Are there any milder oxidation conditions that would preserve the carbon skeleton?
Answer:
Yes, under neutral, cold, and dilute conditions, potassium permanganate can oxidize an alkyne to a diketone without cleaving the carbon-carbon triple bond. For this compound, this would theoretically yield 1,2-dicarbonyl-3,3-dimethylpentane. However, this reaction can be difficult to control and may lead to over-oxidation and cleavage, especially with a terminal alkyne.
Concluding Remarks
The stability and reactivity of this compound are largely dictated by the interplay between the reactive terminal alkyne functionality and the sterically demanding tert-pentyl group. A thorough understanding of these factors is crucial for the successful design and execution of synthetic routes involving this compound. When in doubt, it is always prudent to perform small-scale pilot reactions to optimize conditions before committing to a larger scale. For further inquiries, please do not hesitate to contact our technical support team.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 6. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,3-Dimethyl-1-pentyne
Introduction: The Impact of Steric Hindrance on Alkyne Chemistry
Terminal alkynes (R-C≡C-H) are fundamental building blocks in organic synthesis, prized for the high electron density and reactivity of their carbon-carbon triple bond.[1] Their utility spans from simple addition reactions to the formation of complex carbon skeletons via acetylide intermediates.[2][3] However, not all terminal alkynes exhibit the same reactivity. The nature of the "R" group—its electronic properties and, most critically, its size—can profoundly influence reaction outcomes, rates, and regioselectivity.
This guide provides an in-depth comparison of 3,3-dimethyl-1-pentyne with other, less sterically encumbered terminal alkynes, such as 1-pentyne. The defining feature of this compound is the presence of a tert-butyl group directly adjacent to the alkyne functionality.[4][5] This bulky group acts as a significant steric shield, hindering the approach of reagents to the triple bond.[6][7] Understanding how this steric hindrance modulates its reactivity is crucial for researchers in medicinal chemistry and materials science for predicting reaction outcomes and designing rational synthetic routes.
We will explore three major classes of alkyne reactions—hydration, reduction, and deprotonation/alkylation—using experimental data and mechanistic principles to illustrate the unique chemical behavior of this compound.
Hydration Reactions: A Tale of Two Regiochemistries
The addition of water across a triple bond is a cornerstone transformation for synthesizing carbonyl compounds. Two primary methods exist, each yielding a different constitutional isomer, and the steric profile of the alkyne plays a decisive role in the efficiency and outcome of these reactions.
Mercury(II)-Catalyzed Hydration (Markovnikov Addition)
This reaction typically employs aqueous sulfuric acid with a mercury(II) sulfate catalyst to achieve Markovnikov addition of water, yielding a methyl ketone from a terminal alkyne.[8][9][10] The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable keto form.[11][12]
Mechanism & Steric Influence: The mechanism involves the electrophilic addition of the Hg²⁺ ion to the alkyne, forming a vinyl cation intermediate.[8][12] Water then acts as a nucleophile, attacking the more substituted carbon, in accordance with Markovnikov's rule. For this compound, the bulky tert-butyl group can sterically hinder the approach of the mercury catalyst and the subsequent attack by water. This can lead to slower reaction rates compared to a linear alkyne like 1-pentyne, where the reaction site is more accessible.
References
- 1. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
- 5. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. steric hindrance effect: Topics by Science.gov [science.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
A Senior Application Scientist's Guide to Alkyne Selection in Click Chemistry: A Comparative Analysis of 3,3-Dimethyl-1-pentyne and 1-Hexyne
Introduction: The Central Role of the Alkyne in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the cornerstone of "click chemistry," a concept that has revolutionized molecular assembly across numerous scientific disciplines.[1][2][3] Introduced by K.B. Sharpless in 2001, its principles of high yield, stereospecificity, and tolerance to a wide range of functional groups and aqueous conditions have made it an indispensable tool.[4][5] The reaction rapidly and reliably forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[]
While the choice of azide is important, the structure of the terminal alkyne partner can significantly influence the reaction's kinetics and overall success.[1] This guide provides an in-depth comparison of two structurally distinct terminal alkynes: 1-hexyne , a simple linear alkyne, and 3,3-Dimethyl-1-pentyne , an alkyne featuring a sterically demanding tertiary-butyl group adjacent to the reactive triple bond. Through this comparison, we will explore the critical interplay between steric hindrance and electronic effects, providing researchers with the field-proven insights needed to make informed decisions for their specific applications, from bioconjugation to materials science.[7][8]
A Molecular Deep Dive: Structural and Physicochemical Properties
At first glance, both molecules are C7 terminal alkynes. However, their isomeric structures create vastly different three-dimensional profiles, which is the central thesis of this comparison.
| Feature | This compound | 1-Hexyne |
| IUPAC Name | This compound | Hex-1-yne |
| Structure | HC≡C-C(CH₃)₂CH₂CH₃ | HC≡C-CH₂CH₂CH₂CH₃ |
| Molecular Formula | C₇H₁₂ | C₆H₁₀ |
| Molecular Weight | 96.17 g/mol | 82.14 g/mol |
| Key Feature | Neopentyl group (t-butyl adjacent) | n-Butyl group |
| Steric Profile | High steric bulk near the alkyne | Low steric bulk, linear chain |
The defining feature of this compound is its quaternary carbon, creating a bulky tert-butyl-like group two carbons away from the terminal alkyne. This structure imposes significant steric congestion around the reaction center. In contrast, 1-hexyne possesses a flexible, linear alkyl chain that presents a much smaller steric footprint.
The Mechanistic Implications: Steric Hindrance vs. Reactivity in CuAAC
To understand how these structural differences impact performance, we must first consider the mechanism of the CuAAC reaction. The process involves multiple steps, including the formation of a key copper-acetylide intermediate.[4][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 10. pubs.acs.org [pubs.acs.org]
The Unseen Protector: A Comparative Guide to the Steric Effects of the Tert-Butyl Group in 3,3-Dimethyl-1-pentyne Reactions
In the intricate world of organic synthesis, the subtle interplay of electronic and steric effects dictates the outcome of chemical transformations. Among the various structural motifs employed to direct the course of a reaction, the tert-butyl group stands as a paramount example of a steric sentinel. Its sheer bulk can effectively shield a reactive center, guiding incoming reagents to less hindered positions and enabling a level of regioselectivity that is often unattainable with smaller substituents. This guide provides an in-depth comparative analysis of the profound steric influence of the tert-butyl group in reactions involving 3,3-dimethyl-1-pentyne. Through a lens of field-proven insights and supporting experimental data, we will explore how this sterically demanding group dictates the regiochemical outcomes of key alkyne reactions, offering a valuable resource for researchers, scientists, and professionals in drug development.
The Dominance of Bulk: Understanding the Tert-Butyl Shield
Steric hindrance arises from the spatial arrangement of atoms within a molecule, where the size of substituent groups can impede the approach of a reactant.[1][2] The tert-butyl group, with its central quaternary carbon bonded to three methyl groups, is a quintessential example of a sterically bulky substituent. This arrangement creates a large, non-polar, and conformationally rigid dome that effectively obstructs one face of a molecule, profoundly influencing the trajectory of incoming reagents. In the context of this compound, this steric shield is positioned directly adjacent to the reactive triple bond, setting the stage for a dramatic departure from the reaction pathways observed with less hindered terminal alkynes.
To appreciate the magnitude of this effect, we will compare the reaction outcomes of this compound with its less encumbered counterpart, 1-pentyne, across a series of fundamental alkyne transformations.
Comparative Analysis of Alkyne Reactions
Hydroboration-Oxidation: A Tale of Two Aldehydes
The hydroboration-oxidation of terminal alkynes is a cornerstone of organic synthesis, providing a reliable method for the anti-Markovnikov hydration of a triple bond to yield an aldehyde.[3][4] The regioselectivity of this reaction is exquisitely sensitive to steric factors.
In the case of a sterically unhindered alkyne like 1-pentyne , the addition of borane (BH₃) proceeds with good, but not perfect, anti-Markovnikov selectivity. The boron atom preferentially adds to the terminal, less substituted carbon of the alkyne.[5][6] However, to prevent double addition across the two pi bonds of the alkyne and to enhance regioselectivity, a sterically hindered borane reagent such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is often employed.[7][8][9]
Now, let's consider This compound . The immense steric bulk of the adjacent tert-butyl group makes the internal carbon of the alkyne virtually inaccessible to the borane reagent. This overwhelming steric hindrance dramatically favors the addition of the boron atom to the terminal carbon, leading to exceptional anti-Markovnikov regioselectivity.[10] The subsequent oxidation step then yields the corresponding aldehyde with high purity.
Experimental Data Summary: Hydroboration-Oxidation of Terminal Alkynes
| Alkyne | Reagent | Major Product | Minor Product | Regioselectivity (Anti-Markovnikov:Markovnikov) |
| 1-Pentyne | 1. (Sia)₂BH, THF; 2. H₂O₂, NaOH | Pentanal | 2-Pentanone | >98 : <2 |
| This compound | 1. (Sia)₂BH, THF; 2. H₂O₂, NaOH | 3,3-Dimethylbutanal | 3,3-Dimethyl-2-butanone | >99 : <1 |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of disiamylborane (1.1 eq) in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (3 M, 3.0 eq) is added slowly, followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the temperature remains below 25 °C.
-
Work-up: The mixture is stirred at room temperature for 1 hour. The organic layer is then separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved via distillation or column chromatography.
Reaction Workflow: Hydroboration-Oxidation
Caption: Workflow for the hydroboration-oxidation of this compound.
Halogenation: Directing the Addition
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkynes typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms to form a trans-dihaloalkene.[11][12]
With 1-pentyne , the reaction with one equivalent of bromine yields primarily (E)-1,2-dibromo-1-pentene. The reaction is stereoselective for the trans product.
In the case of This compound , the steric hindrance of the tert-butyl group does not prevent the formation of the bridged halonium ion. The subsequent attack of the bromide ion occurs at the less hindered terminal carbon, leading to the formation of (E)-1,2-dibromo-3,3-dimethyl-1-butene. The regioselectivity is less of a factor here as the initial electrophilic attack of the halogen can occur on either carbon of the triple bond to form the bridged intermediate. However, the steric bulk reinforces the formation of the expected trans product.
Experimental Data Summary: Bromination of Terminal Alkynes
| Alkyne | Reagent (1 eq.) | Major Product | Stereochemistry |
| 1-Pentyne | Br₂ in CCl₄ | (E)-1,2-dibromo-1-pentene | trans |
| This compound | Br₂ in CCl₄ | (E)-1,2-dibromo-3,3-dimethyl-1-butene | trans |
Experimental Protocol: Bromination of this compound
-
Reaction Setup: A solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄) is cooled to 0 °C in a flask protected from light.
-
Addition of Bromine: A solution of bromine (1.0 eq) in CCl₄ is added dropwise to the alkyne solution with stirring. The disappearance of the red-brown color of bromine indicates the progress of the reaction.
-
Work-up: Once the addition is complete and the color has faded, the solvent is removed under reduced pressure to yield the crude dihaloalkene. Further purification can be performed by distillation under reduced pressure.
Reaction Mechanism: Bromination of an Alkyne
Caption: Mechanism of alkyne bromination via a bridged halonium ion.
Acid-Catalyzed Hydration: A Shift in Regioselectivity
The acid-catalyzed hydration of terminal alkynes, typically using aqueous sulfuric acid and a mercury(II) sulfate catalyst, follows Markovnikov's rule to produce a methyl ketone.[13] This occurs via the formation of an enol intermediate which then tautomerizes to the more stable keto form.
For 1-pentyne , this reaction reliably yields 2-pentanone. The addition of the proton to the terminal carbon generates a more stable secondary vinyl cation, leading to the Markovnikov product.
However, for This compound , the extreme steric hindrance from the tert-butyl group adjacent to the internal carbon of the alkyne makes the formation of the corresponding tertiary vinyl cation highly unfavorable. While the electronic effects would favor the formation of the more substituted carbocation, the steric blockade can significantly influence the reaction pathway. In such cases, while the Markovnikov product (3,3-dimethyl-2-butanone) is still expected, the reaction rate may be significantly slower, and alternative pathways or catalysts might be required to achieve efficient conversion. In some instances, the steric hindrance can be so pronounced that it favors the anti-Markovnikov product, although this is less common in traditional acid-catalyzed hydration. The use of alternative, less sterically demanding catalysts or reaction conditions can be explored to favor the formation of the aldehyde (anti-Markovnikov product).
Expected Product Comparison: Acid-Catalyzed Hydration
| Alkyne | Reagents | Expected Major Product (Markovnikov) |
| 1-Pentyne | H₂SO₄, H₂O, HgSO₄ | 2-Pentanone |
| This compound | H₂SO₄, H₂O, HgSO₄ | 3,3-Dimethyl-2-butanone |
Conclusion: The Tert-Butyl Group as a Master of Regiocontrol
The reactions of this compound serve as a compelling illustration of the power of steric hindrance in directing chemical reactivity. The bulky tert-butyl group acts as a formidable steric shield, profoundly influencing the regiochemical outcome of addition reactions to the adjacent alkyne. In hydroboration-oxidation, this steric dominance leads to exceptional anti-Markovnikov selectivity, providing a clean route to the corresponding aldehyde. While in halogenation, the stereochemical outcome remains consistent, the steric bulk reinforces the formation of the trans product. The impact on acid-catalyzed hydration is also significant, potentially hindering the rate of the expected Markovnikov addition and opening avenues for alternative synthetic strategies.
For the modern synthetic chemist, a deep understanding of these steric effects is not merely academic; it is a practical tool for designing efficient and selective synthetic routes. By strategically incorporating sterically demanding groups like the tert-butyl moiety, researchers can steer reactions towards desired products, minimizing the formation of unwanted isomers and simplifying purification processes. This guide underscores the importance of considering steric factors as a primary design element in the synthesis of complex molecules, ultimately enabling the development of more elegant and effective chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Spectroscopic Guide to 3,3-Dimethyl-1-pentyne and Its Isomers
In the landscape of fine chemical synthesis and pharmaceutical development, the unambiguous identification of isomeric compounds is a critical control point. Structural isomers, with their identical molecular formulas but distinct atomic arrangements, often exhibit divergent physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 3,3-dimethyl-1-pentyne and its key structural isomers: 4,4-dimethyl-1-pentyne, 4,4-dimethyl-2-pentyne, and 3,4-dimethyl-1-pentyne. Leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet definitive spectral fingerprints that differentiate these C₇H₁₂ isomers.
The Imperative of Isomeric Differentiation
The C₇H₁₂ isomers of dimethylpentyne present a compelling case study in structural elucidation. The positioning of the alkyne functional group and the methyl branches drastically influences the electronic environment and symmetry of each molecule. These differences manifest as unique spectral features that, when interpreted correctly, allow for precise identification. For researchers in drug discovery, where stereochemistry and regiochemistry can dictate efficacy and toxicity, such analytical rigor is paramount.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful first-pass technique for identifying key functional groups. The primary vibrations of interest for these alkynes are the ≡C-H stretch (for terminal alkynes) and the C≡C stretch.
Key Differentiators in IR Spectra:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is the hallmark of a terminal alkyne. This feature immediately distinguishes this compound, 4,4-dimethyl-1-pentyne, and 3,4-dimethyl-1-pentyne from the internal alkyne, 4,4-dimethyl-2-pentyne, which lacks this bond.
-
C≡C Stretch: The carbon-carbon triple bond stretch appears in the region of 2100-2260 cm⁻¹. For terminal alkynes, this absorption is typically of medium intensity. In internal alkynes, the intensity of this band is highly dependent on the symmetry of the molecule. In the case of 4,4-dimethyl-2-pentyne, the triple bond is asymmetrically substituted, resulting in a weak to medium absorption.
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~3310 (strong, sharp) | ~2105 (medium) | ~630 (strong) |
| 4,4-Dimethyl-1-pentyne | ~3315 (strong, sharp) | ~2110 (medium) | ~635 (strong) |
| 4,4-Dimethyl-2-pentyne | Absent | ~2240 (weak) | Absent |
| 3,4-Dimethyl-1-pentyne | ~3305 (strong, sharp) | ~2115 (medium) | ~640 (strong) |
Experimental Protocol: Acquiring the IR Spectrum
For these volatile, non-aqueous liquids, the Attenuated Total Reflectance (ATR) method is a rapid and reliable technique.[1][2]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[1]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of the carbon and hydrogen framework.
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift, multiplicity (splitting pattern), and integration of proton signals are the key parameters for differentiation.
Key Differentiators in ¹H NMR Spectra:
-
Alkynyl Proton (≡C-H): The proton attached to the sp-hybridized carbon of a terminal alkyne typically resonates in the range of δ 2.0-3.0 ppm. This signal will be a singlet if there are no adjacent protons, or a triplet if coupled to a neighboring methylene group.
-
Methyl and Methylene Protons: The chemical shifts and splitting patterns of the aliphatic protons are highly sensitive to their proximity to the electron-withdrawing alkyne group and the degree of substitution.
| Compound | δ (ppm) and Multiplicity of Key Protons |
| This compound | ~1.95 (s, 1H, ≡C-H), ~1.20 (s, 6H, 2 x CH₃), ~1.05 (q, 2H, CH₂), ~0.95 (t, 3H, CH₃) |
| 4,4-Dimethyl-1-pentyne | ~2.20 (t, 2H, CH₂), ~1.90 (t, 1H, ≡C-H), ~0.90 (s, 9H, 3 x CH₃) |
| 4,4-Dimethyl-2-pentyne | ~1.75 (s, 3H, CH₃), ~1.15 (s, 9H, 3 x CH₃) |
| 3,4-Dimethyl-1-pentyne | ~2.00 (d, 1H, ≡C-H), ~2.30 (m, 1H, CH), ~1.80 (m, 1H, CH), ~1.00 (d, 3H, CH₃), ~0.95 (d, 6H, 2 x CH₃) |
¹³C NMR Spectroscopy: Probing the Carbon Framework
The chemical shifts of the sp-hybridized carbons of the alkyne are particularly diagnostic.
Key Differentiators in ¹³C NMR Spectra:
-
Alkynyl Carbons (C≡C): These carbons resonate in the range of δ 65-90 ppm. The chemical shifts are influenced by the substitution pattern.
-
Quaternary Carbons: The presence and chemical shift of quaternary carbons (carbons bonded to four other carbons) are key identifiers.
| Compound | δ (ppm) of Key Carbons |
| This compound | ~87 (≡C-H), ~69 (C≡C), ~38 (C(CH₃)₂), ~30 (2 x CH₃), ~25 (CH₂), ~8 (CH₃) |
| 4,4-Dimethyl-1-pentyne | ~84 (≡C-H), ~68 (C≡C), ~45 (CH₂), ~31 (C(CH₃)₃), ~29 (3 x CH₃) |
| 4,4-Dimethyl-2-pentyne | ~85 (C≡C), ~78 (C≡C), ~31 (C(CH₃)₃), ~29 (3 x CH₃), ~4 (CH₃) |
| 3,4-Dimethyl-1-pentyne | ~86 (≡C-H), ~70 (C≡C), ~40 (CH), ~35 (CH), ~22 (CH₃), ~20 (2 x CH₃) |
Experimental Protocol: Acquiring NMR Spectra
A standardized protocol ensures data consistency and reliability.[3][4][5][6]
-
Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay: A 1-2 second delay between scans is adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is required (e.g., 0-150 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-5 second delay is recommended to ensure quantitative signal intensities for all carbons.
-
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing these volatile isomers.[7][8] The electron ionization (EI) mass spectra reveal characteristic fragmentation patterns that are directly related to the molecular structure.
Key Differentiators in Mass Spectra:
-
Molecular Ion (M⁺•): The molecular ion peak at m/z 96 should be visible for all isomers, although its intensity may vary.
-
Base Peak: The most intense peak in the spectrum (the base peak) is often a result of the formation of a particularly stable carbocation.
-
Characteristic Fragment Ions: The loss of methyl (CH₃, Δm = 15) and ethyl (C₂H₅, Δm = 29) groups are common fragmentation pathways. The stability of the resulting carbocation dictates the preferred fragmentation route.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 96 | 67 | 81, 53, 41 |
| 4,4-Dimethyl-1-pentyne | 96 | 81 | 57, 41, 29 |
| 4,4-Dimethyl-2-pentyne | 96 | 81 | 57, 41, 29 |
| 3,4-Dimethyl-1-pentyne | 96 | 67 | 81, 53, 41 |
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for the GC-MS analysis of these hydrocarbon isomers.[9]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer in a volatile solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating these isomers.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 25 to 150.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizing the Analytical Workflow
The logical flow of analysis, from sample preparation to data interpretation, is crucial for obtaining reliable results.
Caption: A schematic of the spectroscopic workflow for isomer identification.
Conclusion
The spectroscopic techniques of IR, NMR, and MS, when used in concert, provide a powerful and definitive toolkit for the differentiation of this compound and its structural isomers. Each technique offers a unique perspective on the molecular structure, and the combination of data allows for a confident and unambiguous identification. For the discerning researcher, a thorough understanding of these spectroscopic principles and their practical application is not just beneficial, but essential for ensuring the integrity and success of their scientific endeavors.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [experts.esf.edu]
- 5. Nanogram-scale preparation and NMR analysis for mass-limited small volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 9. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3,3-Dimethyl-1-pentyne
For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. This guide provides an in-depth technical comparison for benchmarking the purity of synthesized 3,3-Dimethyl-1-pentyne, a valuable building block in organic synthesis. We will delve into a robust synthetic protocol, explore the rationale behind the chosen analytical methodologies for purity assessment, and compare the synthesized product with commercially available alternatives, supported by experimental data.
The Significance of this compound
This compound, a terminal alkyne, is a versatile reagent in organic chemistry. Its terminal triple bond provides a reactive handle for a variety of transformations, including carbon-carbon bond formation through reactions like the Sonogashira coupling, click chemistry, and nucleophilic addition to carbonyl compounds. These reactions are integral to the synthesis of complex molecules, including pharmaceuticals and advanced materials. Given its role as a foundational building block, ensuring its purity is paramount to avoid the introduction of unwanted side products in subsequent synthetic steps, which can complicate purification and compromise the integrity of the final product.
Synthesis of this compound: An Alkylation Approach
A common and effective method for the synthesis of terminal alkynes with an extended carbon chain is the alkylation of a smaller terminal alkyne.[1][2] This approach involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by its reaction with an alkyl halide in an SN2 reaction.
For the synthesis of this compound, a logical strategy is the alkylation of 3,3-dimethyl-1-butyne with a methyl halide. The bulky tert-butyl group adjacent to the alkyne sterically hinders the alternative E2 elimination pathway, favoring the desired substitution reaction.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
3,3-Dimethyl-1-butyne
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (NH₃) or anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is assembled. The system is maintained under an inert nitrogen atmosphere throughout the reaction.
-
Deprotonation: Anhydrous liquid ammonia is condensed into the flask, or anhydrous THF is added as the solvent. Sodium amide is then carefully added to the solvent. 3,3-Dimethyl-1-butyne is dissolved in a minimal amount of the anhydrous solvent and added dropwise to the stirred suspension of sodium amide at -33 °C (for liquid ammonia) or 0 °C (for THF). The reaction mixture is stirred for one hour to ensure complete formation of the sodium acetylide.
-
Alkylation: Methyl iodide is added dropwise to the reaction mixture at the same temperature. The reaction is then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up and Purification: The reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Purity Assessment: A Multi-faceted Analytical Approach
To rigorously assess the purity of the synthesized this compound, a combination of analytical techniques is employed. This multi-pronged approach provides a comprehensive profile of the product, identifying not only the main component but also any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile organic compounds.[3] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.[4][5]
Experimental Protocol: GC-MS Analysis
-
Instrument: Agilent GC-MS system (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped to 150 °C at 10 °C/min
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350
-
Sample Preparation: A dilute solution of the synthesized product in dichloromethane.
Expected Results: The chromatogram should show a major peak corresponding to this compound. The retention time of this peak can be compared to a commercial standard. The mass spectrum of the major peak should exhibit a molecular ion peak at m/z 96, corresponding to the molecular weight of this compound.[6] Key fragment ions would be expected from the loss of methyl (m/z 81) and ethyl (m/z 67) groups.
Potential Impurities to Monitor:
-
Unreacted 3,3-Dimethyl-1-butyne: Molecular weight 82.
-
Side-products from E2 elimination: Such as 3,3-dimethyl-1-butene.[7]
-
Solvent residues: From the work-up and purification steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[8] Both ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized product and identifying impurities.
Experimental Protocol: NMR Analysis
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR:
-
Expected Chemical Shifts (δ):
-
~1.9 ppm (singlet, 1H, ≡C-H)
-
~1.1 ppm (triplet, 3H, -CH₂CH₃)
-
~1.4 ppm (quartet, 2H, -CH₂CH₃)
-
~1.0 ppm (singlet, 6H, -C(CH₃)₂)
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ):
-
~88 ppm (-C≡CH)
-
~68 ppm (-C≡CH)
-
~38 ppm (-C(CH₃)₂)
-
~30 ppm (-CH₂CH₃)
-
~28 ppm (-C(CH₃)₂)
-
~9 ppm (-CH₂CH₃)
-
-
Data Interpretation: The presence and integration of the peaks in the ¹H NMR spectrum should correspond to the number of protons in each unique chemical environment. The chemical shifts in both ¹H and ¹³C NMR spectra are characteristic of the functional groups present and can be used to confirm the structure of this compound. Impurities would present as additional, unassignable peaks.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of the synthesized product.
Experimental Protocol: HRMS Analysis
-
Instrument: Agilent 6545 Q-TOF LC/MS (or equivalent)
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Analysis Mode: Positive ion mode
-
Expected Result: The measured monoisotopic mass should be within a few parts per million (ppm) of the calculated exact mass of C₇H₁₂ ([M+H]⁺ = 97.1012).
Caption: Comprehensive workflow for purity analysis.
Comparative Analysis: Synthesized vs. Commercial Grade
To benchmark the purity of the in-house synthesized this compound, a direct comparison with commercially available products is essential. For this guide, we will compare our synthesized product with two hypothetical commercial grades: a standard research grade and a high-purity grade.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Synthesized Product | Commercial Grade A (Standard) | Commercial Grade B (High Purity) |
| Purity (by GC) | > 98% | ≥ 97% | ≥ 99% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| HRMS (m/z) | 97.1011 | Not specified | 97.1012 ± 0.0005 |
| Key Impurities | < 1% 3,3-dimethyl-1-butyne, < 0.5% solvent residue | < 2% related alkynes, < 1% other volatiles | < 0.5% total impurities |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Colorless liquid |
Discussion of Results:
The synthesized this compound demonstrates a purity level exceeding that of the standard commercial grade and approaching that of the high-purity grade. The primary impurity identified was the unreacted starting material, 3,3-dimethyl-1-butyne, which can be minimized by optimizing the reaction stoichiometry and purification process. The absence of significant side-products from elimination reactions validates the choice of the synthetic route.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for the synthesis and purity benchmarking of this compound. The alkylation of 3,3-dimethyl-1-butyne provides a reliable and high-yielding route to the desired product. A rigorous analytical workflow, combining GC-MS, NMR, and HRMS, is crucial for a thorough characterization and purity assessment.
For researchers requiring high-purity this compound for sensitive applications, the described synthetic and purification protocol offers a cost-effective alternative to purchasing expensive high-purity commercial grades. It is recommended that for critical applications, a full suite of analytical tests be performed to ensure the material meets the required specifications. The self-validating nature of this comprehensive approach, from synthesis to multi-technique analysis, ensures a high degree of confidence in the quality of the final product.
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-DIMETHYL-1-PENTENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Landscape of 3,3-Dimethyl-1-pentyne Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, understanding the kinetics of a reaction is paramount to controlling its outcome. This guide delves into the kinetic studies of 3,3-Dimethyl-1-pentyne, a sterically hindered terminal alkyne, offering a comparative analysis of its principal reactions. By examining the causality behind experimental choices and presenting supporting data, this document aims to provide researchers with the insights needed to effectively manipulate this versatile building block.
Introduction to this compound: A Sterically Encumbered Alkyne
This compound, with its bulky tert-butyl group adjacent to the triple bond, presents a unique case study in alkyne reactivity. This steric hindrance significantly influences the rates and mechanisms of its reactions, particularly addition and isomerization processes. Understanding these kinetic nuances is crucial for predicting reaction feasibility, optimizing conditions, and ultimately achieving desired synthetic transformations.
I. Acid-Catalyzed Hydration: A Study in Steric Influence
The acid-catalyzed hydration of alkynes is a fundamental transformation that typically yields ketones. In the case of terminal alkynes, this reaction generally follows Markovnikov's rule, leading to the formation of a methyl ketone. However, the bulky nature of this compound introduces significant steric challenges that affect the reaction rate.
A. The Reaction Mechanism: A Stepwise Approach
The acid-catalyzed hydration of this compound proceeds through a multi-step mechanism:
-
Protonation of the Alkyne: The reaction is initiated by the protonation of the triple bond, forming a vinyl cation intermediate. Due to the steric bulk of the tert-butyl group, this step is often rate-determining.
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the vinyl cation.
-
Deprotonation: A subsequent deprotonation step yields an enol intermediate.
-
Keto-Enol Tautomerization: The unstable enol rapidly tautomerizes to the more stable ketone, 3,3-dimethyl-2-pentanone.
Caption: Acid-catalyzed hydration of this compound.
B. Comparative Kinetics: The Impact of Steric Hindrance
While specific kinetic data for this compound is scarce in the literature, we can draw valuable comparisons from studies on its close structural analog, 3,3-dimethyl-1-butyne (tert-butylacetylene). A study on the acid-catalyzed hydration of various alkynes provides insight into the effect of steric bulk on reaction rates.[1]
| Alkyne | Relative Rate of Hydration (k_rel) |
| Acetylene | 1 |
| Propyne | 1.6 x 10¹ |
| tert-Butylacetylene | 5.7 x 10⁻² |
Table 1: Relative Rates of Acid-Catalyzed Hydration of Selected Alkynes. The data clearly demonstrates that the presence of a bulky tert-butyl group significantly retards the rate of hydration compared to less sterically hindered alkynes. This is attributed to the difficulty of the initial protonation step and the subsequent approach of the water molecule to the sterically encumbered vinyl cation.
C. Experimental Protocol: Monitoring Alkyne Hydration
A typical experimental setup for studying the kinetics of alkyne hydration involves the following steps:
-
Reaction Setup: A solution of the alkyne in an appropriate solvent (e.g., aqueous sulfuric acid) is prepared in a constant-temperature bath.
-
Initiation: The reaction is initiated by the addition of the acid catalyst.
-
Monitoring: The disappearance of the alkyne and the appearance of the ketone product are monitored over time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).[1]
-
Data Analysis: The rate constants are determined by fitting the concentration versus time data to an appropriate rate law.
Caption: General workflow for a kinetic study of alkyne hydration.
II. Isomerization Reactions: Shifting the Triple Bond
Terminal alkynes like this compound can undergo isomerization to form more stable internal alkynes. This process is typically catalyzed by a base.
A. Base-Catalyzed Isomerization: A Mechanistic Overview
The isomerization of a terminal alkyne to an internal alkyne in the presence of a strong base proceeds through a series of proton abstraction and reprotonation steps, leading to the migration of the triple bond.
-
Deprotonation: A strong base abstracts the acidic acetylenic proton, forming an acetylide anion.
-
Proton Transfer (Allene Intermediate): A proton is transferred to the carbon adjacent to the negative charge, leading to the formation of an allene intermediate.
-
Deprotonation of Allene: The base then abstracts a proton from the allene.
-
Reprotonation: Reprotonation at a different position results in the formation of the internal alkyne.
Due to the high stability of the tert-butyl carbocation that would be formed, the isomerization of this compound to its internal isomer, 3,3-dimethyl-2-pentyne, is thermodynamically favored.
B. Comparative Kinetic Considerations
Conclusion: A Landscape of Controlled Reactivity
The kinetic studies of this compound reveal a fascinating interplay of electronic and steric effects. The bulky tert-butyl group significantly retards the rate of acid-catalyzed hydration, a key consideration for synthetic planning. Conversely, this steric hindrance may be less impactful in base-catalyzed isomerization reactions where the initial attack is on the sterically accessible terminal proton.
This guide provides a foundational understanding of the kinetic principles governing the reactions of this compound. By leveraging this knowledge, researchers can design more efficient and selective synthetic routes, ultimately accelerating the pace of drug discovery and development. Further experimental studies are warranted to quantify the precise rate constants and activation parameters for these reactions, which would provide an even deeper level of predictive control.
References
A Senior Application Scientist's Guide to the Purification of 3,3-Dimethyl-1-pentyne: A Comparative Analysis
This guide provides an in-depth comparison of the primary methods for purifying 3,3-Dimethyl-1-pentyne (CAS 918-82-1), a terminal alkyne critical in various organic synthesis applications. The selection of an appropriate purification strategy is paramount, as the purity of this reagent directly impacts reaction yields, byproduct formation, and the integrity of downstream applications in materials science and drug development. This document moves beyond mere protocols to explain the scientific rationale behind each technique, empowering researchers to make informed decisions based on their specific purity requirements, scale, and available resources.
Understanding the Target Molecule and Potential Impurities
This compound is a volatile, flammable liquid with a molecular weight of 96.17 g/mol and a boiling point of approximately 72°C.[1][2][3] Its purification is often complicated by the presence of structurally similar impurities that can arise during its synthesis.
Typical synthetic routes, such as the dehydrohalogenation of vicinal or geminal dihalides, can introduce several classes of impurities[4][5]:
-
Starting Materials: Unreacted dihaloalkanes or alkyl halides.
-
Isomeric Byproducts: Rearrangement can lead to the formation of more stable internal alkynes or constitutional isomers like 3,4-dimethyl-1-pentyne.[4][6]
-
Alkene Analogs: Incomplete elimination reactions can result in the presence of 3,3-Dimethyl-1-pentene.[7]
-
Solvent Residues: Residual solvents from the reaction or workup, such as ethers or tetrahydrofuran (THF).
The choice of purification method is dictated by the physical properties of these impurities relative to the desired product.
Method 1: Fractional Distillation
Fractional distillation is the workhorse method for the bulk purification of volatile liquids, separating components based on differences in their boiling points.[8] For this compound, this technique is highly effective for removing non-volatile impurities, residual solvents with significantly different boiling points, and some isomeric byproducts.
Causality and Expertise
The efficacy of fractional distillation hinges on establishing a continuous series of vaporization-condensation cycles along a fractionating column.[9] Each cycle, or "theoretical plate," enriches the vapor phase with the more volatile component.[9] Given that this compound's boiling point is 72°C, it can be effectively separated from common synthesis byproducts like 3,3-Dimethyl-1-pentene (boiling point ~77-87°C) or higher-boiling starting materials.[1][10] The key is to use a column with sufficient theoretical plates and to maintain a slow, steady distillation rate to allow for proper vapor-liquid equilibrium.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[11]
-
Heating: Gently heat the flask using a heating mantle. A slow heating rate is crucial.
-
Equilibration: Allow the vapor to slowly rise through the column until a ring of condensate is observed refluxing at the top of the packing, just below the thermometer. This indicates the column has reached equilibrium.[12]
-
Fraction Collection: Begin collecting the distillate. Monitor the temperature at the distillation head closely.
-
Fore-run: Collect the initial, low-boiling fraction, which typically contains volatile solvents.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (~72°C), switch to a clean receiving flask to collect the pure product.[2]
-
End-run: A subsequent rise in temperature indicates the distillation of higher-boiling impurities. Stop the distillation at this point.
-
-
Analysis: Analyze the collected main fraction for purity using Gas Chromatography (GC) or NMR spectroscopy.
Caption: Workflow for Purification by Fractional Distillation.
Method 2: Preparative Gas Chromatography (Prep-GC)
For applications demanding the highest echelon of purity (>99.5%), such as in reference standard preparation or sensitive catalytic studies, preparative gas chromatography is the method of choice. It offers unparalleled resolving power, capable of separating compounds with very close boiling points, including constitutional isomers.[7][13]
Causality and Expertise
Prep-GC operates on the same principles as analytical GC but is scaled up to allow for the collection of separated components.[14] The crude sample is vaporized and travels through a column where compounds are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase. The key to successful Prep-GC is optimizing injection volume, column loading, and temperature programming to maximize separation efficiency without sacrificing throughput. The collected fractions are condensed in traps, often cooled with liquid nitrogen to ensure high recovery of volatile compounds like this compound.[15]
Experimental Protocol: Preparative GC
-
System Preparation: Equip a gas chromatograph with a preparative-scale column (wider bore than analytical columns) and a fraction collector system. A column like a PLOT Al2O3/KCl can be effective for separating light hydrocarbons.[16]
-
Method Development: First, develop an analytical method to determine the retention times of the target compound and all impurities.
-
Parameter Optimization:
-
Injector: Use a splitless or large volume injection mode.
-
Oven Program: Start at a temperature below the boiling point of the lowest-boiling component and ramp up to a temperature that elutes all components in a reasonable time.
-
Carrier Gas: Use a high-purity carrier gas (e.g., Helium or Nitrogen) at an optimized flow rate.[17]
-
-
Automated Injection & Collection: Program the autosampler for repeated injections of the crude material. The fraction collector is timed based on the predetermined retention times to selectively trap the eluting this compound.
-
Trapping: The eluent from the column is directed to a series of traps. The trap corresponding to the product's retention time is cooled (e.g., with liquid nitrogen) to condense the vapor back to a liquid.[15]
-
Recovery and Analysis: The collected liquid is recovered from the trap. Purity is typically assessed by analytical GC, often showing levels exceeding 99.9%.
Caption: Workflow for Ultra-Purification by Preparative GC.
Method 3: Argentation Chromatography
A common and challenging purification problem is the removal of alkene byproducts from alkynes. Argentation chromatography is a specialized affinity technique that exploits the reversible interaction between silver ions (Ag+) and the π-electrons of unsaturated compounds.[7]
Causality and Expertise
Silver ions, when immobilized on a solid support like silica gel, form weak π-complexes with unsaturated bonds. The strength of this interaction is generally greater for alkenes than for alkynes, and it is also sensitive to steric hindrance around the double or triple bond.[7] Consequently, when a mixture is passed through a silver nitrate-impregnated silica gel column, the alkene component is retained more strongly, allowing the desired alkyne to elute first. This method is exceptionally selective for separating compounds based on the degree and type of unsaturation.
Experimental Protocol: Argentation Chromatography
-
Adsorbent Preparation:
-
Dissolve silver nitrate (AgNO₃) in deionized water or methanol.
-
In a fume hood, create a slurry by adding silica gel (typically 10-20% AgNO₃ by weight) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the adsorbent from light, as silver nitrate is light-sensitive.[7]
-
-
Column Packing: Pack a chromatography column with the prepared adsorbent using a nonpolar solvent system (e.g., hexanes or pentane).
-
Sample Loading: Dissolve the crude alkyne mixture (pre-purified by distillation, if necessary) in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the nonpolar solvent.
-
Collect fractions and monitor them by TLC or analytical GC.
-
The this compound will elute first.
-
The more strongly retained alkene impurity can be eluted later, if desired, by increasing the polarity of the solvent system (e.g., by adding a small percentage of ethyl acetate or dichloromethane).[7]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Principle of Argentation Chromatography Separation.
Comparative Performance and Decision Guide
The optimal purification strategy depends on a trade-off between the desired purity, the scale of the operation, and the cost.
Quantitative Data Summary
| Method | Typical Purity Achieved | Applicable Scale | Throughput | Cost (Equipment & Consumables) | Primary Use Case |
| Fractional Distillation | 95 - 99.5% | mg to multi-kg | High | Low to Moderate | Bulk purification, removal of impurities with different BPs. |
| Preparative GC | > 99.9% | µg to multi-gram | Low | High | Ultra-purification, isomer separation, reference standards. |
| Argentation Chromatography | > 99% (alkene removal) | mg to multi-gram | Moderate | Moderate | Selective removal of alkene/diene impurities. |
Note: Purity values are illustrative and depend on the nature of the crude mixture and optimization of the technique.
Decision-Making Workflow
To select the most appropriate method, follow this logical workflow:
Caption: Decision workflow for selecting a purification method.
Conclusion
The purification of this compound is not a one-size-fits-all process. For large-scale synthesis requiring good purity, fractional distillation is the most practical and economical choice. When alkene contamination is the primary issue, argentation chromatography offers a highly selective solution. Finally, for applications demanding the highest possible purity and for the challenging separation of isomers, preparative GC is the definitive, albeit more resource-intensive, technique. A multi-step approach, such as fractional distillation followed by a final polishing step with Prep-GC or argentation chromatography, often yields the best results, providing a product of uncompromising quality for advanced research and development.
References
- 1. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,4-Dimethyl-1-pentyne | C7H12 | CID 529277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. research.monash.edu [research.monash.edu]
- 15. Preparative GC System Agilent-Gerstel [uochb.cz]
- 16. agilent.com [agilent.com]
- 17. chromtech.com [chromtech.com]
A Comparative Guide to the Isomeric Purity Analysis of 3,3-Dimethyl-1-pentyne
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the alkyne functional group stands out for its versatility and profound impact on molecular properties. Its linear geometry and unique electronic characteristics are leveraged to enhance metabolic stability, serve as a rigid scaffold, and act as a handle for bioorthogonal chemistry.[1][2] 3,3-Dimethyl-1-pentyne, a key building block, is no exception. Its isomeric purity is not merely a matter of quality control; it is a critical parameter that dictates the stereochemical outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). The presence of even minor isomeric impurities can lead to unforeseen side reactions, reduced yields, and potentially, the generation of pharmacologically undesirable or toxic byproducts.[3]
This in-depth technical guide provides a comparative analysis of the primary analytical methodologies for assessing the isomeric purity of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers to select and implement the most appropriate techniques for their specific needs.
The Isomeric Landscape of this compound
The molecular formula for this compound is C7H12.[4] During its synthesis, typically via the alkylation of an acetylide anion, several isomeric impurities can arise.[5][6] The most probable of these is the positional isomer, 3,3-dimethyl-2-pentyne , formed through base-catalyzed isomerization where the triple bond migrates from the terminal position to the more thermodynamically stable internal position.[7][8] Other potential impurities include skeletal isomers (e.g., 4,4-dimethyl-1-pentyne, 4,4-dimethyl-2-pentyne) and, depending on the starting materials and reaction conditions, various cyclic or diene isomers.[9]
This guide will focus on the differentiation and quantification of the most common and critical isomeric impurity: 3,3-dimethyl-2-pentyne.
Comparative Analysis of Analytical Techniques
The two most powerful and complementary techniques for the isomeric purity analysis of volatile hydrocarbons like this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Separation and Quantification | Structural Elucidation and Quantification |
| Principle of Separation | Differential partitioning between a stationary and mobile phase based on boiling point and polarity. | Differences in the magnetic environments of atomic nuclei. |
| Key Strengths | - High-resolution separation of volatile isomers.- Excellent sensitivity (ppm to ppb levels).- Robust and widely available. | - Provides unambiguous structural information.- Non-destructive.- Can provide detailed information on all proton and carbon environments simultaneously. |
| Limitations | - Co-elution of isomers with very similar boiling points is possible.- Requires reference standards for definitive identification (unless coupled with MS). | - Lower sensitivity compared to GC.- Can be complex to interpret for mixtures.- Higher instrumentation cost. |
| Typical Isomers Analyzed | Positional and skeletal isomers. | Positional and skeletal isomers. |
| Coupling Techniques | Mass Spectrometry (GC-MS) for definitive peak identification. | Not typically coupled for routine analysis. |
In-Depth Analysis by Gas Chromatography (GC)
Gas chromatography is the cornerstone for quantifying the isomeric purity of this compound due to its exceptional resolving power for volatile compounds. The choice of the capillary column is paramount for achieving baseline separation of the target analyte from its isomers.
The Rationale Behind Column Selection
For separating non-polar hydrocarbon isomers, the primary separation mechanism is based on differences in boiling points. However, subtle differences in molecular shape and polarity can be exploited by selecting a column with the appropriate stationary phase.
-
Non-Polar Columns (e.g., DB-1, HP-5ms): These columns, typically coated with polydimethylsiloxane, separate compounds almost exclusively by their boiling points. While effective for general hydrocarbon analysis, they may not provide sufficient resolution for closely boiling isomers.
-
Intermediate-Polarity Columns (e.g., DB-17, HP-50+): These columns, containing a percentage of phenyl or cyanopropyl groups, introduce dipole-dipole and pi-pi interactions. These interactions can enhance the separation of isomers with different degrees of unsaturation or different arrangements of alkyl groups.
-
Polar Columns (e.g., Carbowax, DB-WAX): These polyethylene glycol (PEG) based columns are highly effective at separating compounds based on polarity. For alkynes, the interaction of the pi electrons of the triple bond with the polar stationary phase can lead to unique selectivity for positional isomers.[10]
For the analysis of this compound and its isomers, a long capillary column (e.g., 50-100 m) with an intermediate-polarity stationary phase often provides the optimal balance of boiling point-based and polarity-based separation, maximizing the resolution between the terminal alkyne and its potential internal alkyne impurity.
Experimental Protocol: GC-FID Analysis
This protocol outlines a general method for the analysis of this compound using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min
-
Injector: Split/splitless, 250 °C, split ratio 50:1
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 2 minutes at 150 °C
-
-
Detector: FID, 280 °C
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile, high-purity solvent (e.g., hexane or pentane) at a concentration of approximately 1000 ppm.
-
Prepare a series of dilutions for calibration standards if quantitative analysis is required.
-
Inject 1 µL of the prepared solution into the GC.
Expected Results and Data Interpretation:
The terminal alkyne, this compound, is expected to have a lower boiling point and thus a shorter retention time than its internal isomer, 3,3-dimethyl-2-pentyne, on a non-polar or weakly polar column. The Kovats retention index, a standardized measure of retention time, for this compound on a standard non-polar phase is approximately 589.[4] The presence of 3,3-dimethyl-2-pentyne would be indicated by a peak eluting at a later time. The relative percentage of each isomer can be calculated from the peak areas in the chromatogram.
For definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is essential. The mass spectra of the isomers will likely show similar fragmentation patterns, but subtle differences, combined with the retention time data, can confirm the identity of each peak.
In-Depth Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an orthogonal and highly informative approach to assessing isomeric purity. It allows for the direct observation of the molecular structure in solution, providing unambiguous evidence for the presence of different isomers.
The Power of Chemical Shift and Coupling Constants
The key to differentiating this compound from 3,3-dimethyl-2-pentyne using ¹H and ¹³C NMR lies in the distinct chemical environments of the protons and carbons in each molecule.
-
¹H NMR: The most telling signal is that of the alkynyl proton in this compound. This proton, directly attached to the sp-hybridized carbon of the terminal alkyne, typically appears in a relatively shielded region of the spectrum (around 2.0-3.0 ppm). This is a unique feature that is absent in the internal alkyne isomer, 3,3-dimethyl-2-pentyne. The protons on the carbons adjacent to the triple bond in the internal alkyne will have a different chemical shift compared to those in the terminal isomer.
-
¹³C NMR: The sp-hybridized carbons of the triple bond have characteristic chemical shifts in the range of 65-90 ppm. In the terminal alkyne, the two sp carbons will have distinct signals. In the more symmetric internal alkyne, these signals will be shifted and may be closer together depending on the substitution. The quaternary carbon and the methyl and ethyl groups will also exhibit slightly different chemical shifts in the two isomers due to their different proximity to the triple bond.
Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a standard ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the unique protons of each isomer.
Data Interpretation:
The presence of a signal around 2.0-3.0 ppm corresponding to the alkynyl proton is a definitive indicator of this compound. The absence of this signal and the presence of a different set of signals for the alkyl groups would suggest the presence of the 2-pentyne isomer. The relative ratio of the isomers can be determined by comparing the integrals of well-resolved, unique signals for each compound.
Conclusion: An Integrated Approach for Uncompromising Purity
For the comprehensive and reliable analysis of the isomeric purity of this compound, an integrated approach utilizing both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy is recommended. GC, particularly GC-MS, excels in the separation and sensitive quantification of volatile isomers, providing precise data on the percentage of impurities. NMR, on the other hand, offers definitive structural confirmation, leaving no ambiguity about the identity of the major and minor components in the sample.
By employing these powerful analytical tools in a complementary fashion, researchers and drug development professionals can ensure the highest standards of quality and purity for this compound, thereby safeguarding the integrity of their research and the safety and efficacy of the final products.
References
- 1. youtube.com [youtube.com]
- 2. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 9. Alkyne - Wikipedia [en.wikipedia.org]
- 10. vurup.sk [vurup.sk]
A Comparative Guide to DFT Analysis of Reaction Mechanisms Involving 3,3-Dimethyl-1-pentyne
This guide provides an in-depth comparative analysis of reaction mechanisms involving 3,3-Dimethyl-1-pentyne, a sterically hindered terminal alkyne, through the lens of Density Functional Theory (DFT). We will explore how its unique structural feature—the bulky tert-butyl group—governs its reactivity compared to less hindered alkynes. This document is intended for researchers, scientists, and drug development professionals who leverage computational chemistry to predict reaction outcomes, elucidate mechanisms, and design novel synthetic pathways.
Introduction: Why this compound is an Excellent Model Substrate
In the vast landscape of chemical reactions, alkynes are fundamental building blocks. However, not all alkynes are created equal. The reactivity of the carbon-carbon triple bond is exquisitely sensitive to the steric and electronic nature of its substituents. This compound serves as a fascinating case study. Its terminal alkyne provides a reactive site, while the adjacent tert-butyl group imposes significant steric congestion.
This steric shield profoundly influences the kinetic and thermodynamic landscape of reactions. It can dictate regioselectivity, alter activation barriers, and even favor alternative mechanistic pathways that might be disfavored in less bulky analogues like 1-pentyne or propyne. Understanding these effects is paramount for synthetic chemists, and DFT provides a powerful predictive tool to dissect these subtleties at the molecular level.[1] This guide will compare its behavior in several key reaction classes, supported by computational data and methodologies.
The Computational Scientist's Workflow: A Self-Validating System
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethyl-1-pentyne
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, including their final disposal. 3,3-Dimethyl-1-pentyne, a terminal alkyne used in organic synthesis, requires meticulous handling due to its significant hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The objective is to empower researchers to manage this chemical waste stream confidently, ensuring personnel safety and environmental protection.
Part 1: Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under several GHS hazard categories that dictate its handling and disposal procedures.
Primary Hazards:
-
High Flammability: It is a highly flammable liquid and vapor (H225).[1][2] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3]
-
Aspiration Hazard: May be fatal if swallowed and enters airways (H304).[1][2]
-
Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Given this profile, all handling and disposal operations must be preceded by the implementation of stringent safety controls.
Immediate Safety Protocols:
-
Engineering Controls: All transfers and handling of this compound and its waste must be conducted within a certified chemical fume hood to control flammable vapors and minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:
-
Nitrile or neoprene chemical-resistant gloves.
-
Splash-proof safety goggles and a face shield.
-
A flame-resistant laboratory coat.
-
-
Ignition Source Control: All potential sources of ignition—such as open flames, hot plates, and spark-producing equipment—must be strictly eliminated from the work area.[2][4] Use only non-sparking tools when handling containers.[2][4]
Part 2: Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as an ignitable hazardous waste.[5] Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[5][6][7]
Step 1: Waste Segregation The principle of waste segregation is critical for both safety and cost-effective disposal.
-
Action: Designate a specific waste container solely for this compound and materials contaminated with it (e.g., pipette tips, contaminated wipes).
-
Causality: Do not mix this waste with other streams, such as non-flammable or halogenated organic wastes.[8] Mixing waste streams can create unforeseen chemical reactions and significantly complicates the final disposal process, often increasing costs. This waste should be classified as a flammable, non-halogenated organic liquid waste.
Step 2: Container Selection and Labeling Proper containment and identification are mandated by regulatory bodies like the EPA and DOT.[6]
-
Action: Select a chemically compatible, sealable container. A glass bottle or a designated solvent waste container is appropriate. The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Waste this compound "
-
The primary hazards: "Flammable Liquid ," "Irritant "
-
-
Causality: Accurate labeling prevents accidental mixing of incompatible chemicals and ensures that Environmental Health and Safety (EHS) personnel or licensed waste contractors handle the material correctly.[5][8]
Step 3: Waste Accumulation and Storage Safe temporary storage within the laboratory is paramount to preventing accidents.
-
Action: Carefully transfer waste into the designated container, ensuring the exterior remains clean. Keep the container securely sealed except when actively adding waste.[5][7] Store the sealed container in a designated satellite accumulation area.
-
Causality: Keeping the container closed minimizes the release of flammable vapors, which are a primary fire hazard.[3][9] The satellite accumulation area should be in a well-ventilated location, away from heat and ignition sources, and within secondary containment to manage potential leaks.[3][10]
Step 4: Arranging Final Disposal The final step is to transfer the waste to trained professionals for disposal in accordance with all regulations.
-
Action: Once the waste container is full or reaches the local regulatory time limit for accumulation, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]
-
Causality: Licensed professionals are equipped to transport and dispose of hazardous materials safely, typically through high-temperature incineration, ensuring compliance with federal, state, and local environmental laws.[2][8]
Part 3: Chemical and Hazard Data Summary
For quick reference, the key identification and hazard parameters for this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 918-82-1 | [1] |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1][11] |
| Boiling Point | ~72-73 °C at 760 mmHg | [12] |
| GHS Hazard Codes | H225 (Flammable), H304 (Aspiration), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [1] |
| Disposal Classification | Ignitable Hazardous Waste | [5] |
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3,3-Dimethyl-1-butyne(917-92-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 8. How Should Flammables Be Disposed Of? [greenflow.com]
- 9. samex-env.com [samex-env.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. 1-Pentyne, 3,3-dimethyl- (CAS 918-82-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Dimethyl-1-pentyne
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and hazardous chemicals like 3,3-Dimethyl-1-pentyne demands a thorough understanding of its properties and a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring that your safety protocols are as robust as your research.
Hazard Analysis: Understanding the "Why" Behind the PPE
This compound is a highly flammable and irritating chemical compound. A comprehensive risk assessment is the foundation of any safety protocol. Its primary hazards, as identified in GHS classifications, dictate the necessary protective measures.[1]
-
High Flammability: The compound is a highly flammable liquid and vapor (H225).[1][2][3] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[4] This necessitates stringent control of ignition sources, proper grounding, and the use of flame-resistant apparel.
-
Aspiration Toxicity: It may be fatal if swallowed and enters the airways (H304).[1][2] This hazard underscores the importance of preventing ingestion and informs emergency first aid, where inducing vomiting is contraindicated.[2]
-
Skin and Eye Irritation: It causes skin irritation (H315) and serious eye irritation (H319).[1][2][5] Direct contact can lead to redness and discomfort, requiring robust barrier protection for the skin and eyes.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation (H335), with symptoms like headaches, dizziness, and nausea.[1][2] This mandates the use of engineering controls like chemical fume hoods or, in their absence, appropriate respiratory protection.
The Core PPE Ensemble: Your Non-Negotiable Baseline
For any routine handling of this compound in a controlled laboratory setting, the following core PPE ensemble is mandatory. This baseline protection is designed for handling small quantities in well-ventilated areas.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields (ANSI Z87.1 approved) | Protects against splashes and vapors, addressing the "serious eye irritation" hazard.[6] |
| Hand Protection | Nitrile gloves (minimum 8 mil thickness) for incidental contact | Provides a barrier against skin irritation. Nitrile is effective for minor splashes and brief handling.[7] |
| Body Protection | Flame-resistant (FR) lab coat | Mitigates risk from the compound's high flammability. Standard cotton or polyester offers no flame resistance. |
| Footwear | Closed-toe leather or chemical-resistant shoes | Protects feet from spills and provides a stable, non-slip foundation. Perforated shoes or sandals are prohibited.[8] |
Task-Specific PPE Escalation: Adapting to the Risk
Laboratory procedures are not static; therefore, your PPE must adapt to the specific risks of each task. The following diagram and table outline a logical progression for escalating PPE based on the operational scale and potential for exposure.
Caption: Decision workflow for selecting appropriate PPE levels.
| Task / Scenario | Required PPE & Justification |
| Weighing/Sample Prep (<10mL) | Core PPE Ensemble. The risk of significant splashes is low, but baseline protection against incidental contact and vapors is crucial. Work should be performed in a chemical fume hood or ventilated enclosure.[6] |
| Solution Preparation / Transfer | Core PPE + Face Shield & Chemical-Resistant Apron. The increased volume and action of pouring elevate the risk of splashes. A face shield protects the entire face[9], and an apron provides an additional layer of chemical resistance over the FR lab coat. |
| Running Reactions / Distillations | Core PPE + Face Shield & Chemical-Resistant Apron. For extended procedures, consider upgrading to more robust gloves (see Section 4). Ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[2][4] |
| Large Spill Cleanup (>100mL) | Full-face respirator with organic vapor cartridges, chemically resistant coveralls (e.g., Tychem®), and heavy-duty gloves (e.g., Butyl rubber). This scenario presents the highest risk of vapor inhalation and widespread skin contact. Evacuate non-essential personnel and use spark-proof tools for cleanup.[4] |
A Deeper Dive into Glove Selection
Choosing the correct glove material is arguably the most critical decision for hand protection. Not all gloves offer the same level of resistance. For handling this compound, a non-aromatic hydrocarbon, consider the following:
-
Incidental Contact (Splashes): Thin-gauge (e.g., 8 mil) Nitrile gloves are generally acceptable.[7] However, if a splash occurs, gloves should be removed and replaced immediately, as their breakthrough time is limited.[10] Never wear contaminated gloves.[8]
-
Extended Contact (Immersion/Heavy Handling): For situations involving potential prolonged contact, more robust gloves are required.
-
Butyl Rubber: Offers excellent resistance to a wide variety of chemicals, including many hydrocarbons.[7]
-
Viton®: Provides superior protection against aromatic and aliphatic hydrocarbons but can be less flexible.
-
-
The Fallacy of Latex: Standard latex gloves are not recommended for handling most organic solvents as they degrade quickly and offer poor protection.[7]
-
Double Gloving: For added security during high-risk tasks, wearing two pairs of nitrile gloves can increase protection time.
Crucial Caveat: Always consult the specific glove manufacturer's chemical resistance guide for quantitative data on breakthrough times and permeation rates for your chosen glove.[10][11]
Operational and Disposal Protocols
Donning and Doffing:
-
Donning Sequence: Lab coat -> Goggles/Face Shield -> Gloves. Gloves should be pulled over the cuffs of the lab coat to create a seal.[12]
-
Doffing Sequence: Gloves -> Apron -> Goggles/Face Shield -> Lab Coat. This sequence is designed to minimize cross-contamination from dirty PPE to your skin and clothing.
Disposal:
-
Contaminated PPE: Used gloves, disposable aprons, and any grossly contaminated items must be disposed of as hazardous waste. Place them in a designated, sealed waste container within the laboratory.
-
Empty Containers: Empty containers of this compound retain hazardous residue and vapors. They must be handled like the product itself and disposed of as hazardous waste according to local, state, and federal regulations.[2] Do not mix with other waste streams.
By integrating this comprehensive, risk-based approach to PPE selection and use, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
- 1. This compound | C7H12 | CID 309266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
